Daidzin
Beschreibung
Daidzin is a natural isoflavone glycoside found in leguminous plants such as soybeans, alfalfa, and Pueraria lobata. It is known for its various biological activities, including antioxidant, anti-inflammatory, antibacterial, antidiabetic, and anticancer properties. This compound is a phytoestrogen, meaning it has estrogen-like effects in the body[“].
The main sources of daidzein in nature are:Kuanga plant (Pueraria lobata),Soybeans (Glycine max),Other legumes.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,9,16,18-23,25-27H,8H2/t16-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQZWONCHDNPDP-QNDFHXLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862180 | |
| Record name | 7,4′-Dihydroxyisoflavone 7-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Daidzin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
552-66-9 | |
| Record name | Daidzin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daidzin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daidzin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02115 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7,4′-Dihydroxyisoflavone 7-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAIDZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2X91A5M5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Daidzin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233 - 235 °C | |
| Record name | Daidzin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources of Daidzin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of daidzin, a prominent isoflavone glycoside. The document details the primary plant sources, quantitative concentrations, standardized experimental protocols for extraction and analysis, and the biosynthetic pathway of this compound.
Principal Natural Sources of this compound
This compound is predominantly found in leguminous plants. The most significant natural sources include soybeans (Glycine max), kudzu (Pueraria lobata), and red clover (Trifolium pratense).
-
Soybeans (Glycine max): A primary dietary source of this compound, soybeans and soy-derived food products are rich in this isoflavone.[1][2] The concentration of this compound can vary depending on the soybean variety, geographical origin, and processing methods.[3][4]
-
Kudzu (Pueraria lobata): This climbing vine, particularly its root, is a rich source of a variety of isoflavones, including a significant amount of this compound.[5][6] The concentration of this compound in Pueraria lobata can differ between the plant's roots, stems, and leaves.[5][6][7]
-
Red Clover (Trifolium pratense): While known for other isoflavones like biochanin A and formononetin, red clover also contains this compound, albeit typically in lower concentrations compared to soybeans and kudzu.[8][9]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound in its natural sources can be influenced by factors such as plant part, variety, and growing conditions. The following table summarizes the quantitative data from various studies.
| Natural Source | Plant Part | This compound Concentration | Reference |
| Soybean (Glycine max) | Seeds | 56.4 - 2081.4 µg/g | [4] |
| Soybean Meal | 397.24 ± 0.64 µ g/100g | [10] | |
| Dried Hypocotyl Sprout | 551.03 ± 0.54 µ g/100g | [10] | |
| Kudzu (Pueraria lobata) | Root | 0.36% (3600 µg/g) - 1.105 mg/g (1105 µg/g) | [5][6] |
| Stem | 0.0032% (32 µg/g) - 3.17% (31700 µg/g) | [5][7] | |
| Leaf | 0.005% (50 µg/g) | [5] | |
| Red Clover (Trifolium pratense) | Flowers | Variable, generally lower than soybeans and kudzu | [8][9][11] |
Experimental Protocols for this compound Extraction and Quantification
High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for the quantification of this compound. Below are representative protocols for its extraction and analysis from primary natural sources.
Objective: To extract and quantify this compound from soybean flour.
Methodology:
-
Sample Preparation: Grind dried soybeans into a fine powder.
-
Extraction:
-
Weigh approximately 2.5 g of soybean powder into a flask.
-
Add 25 mL of a 50:50 (v/v) methanol-water solution.
-
Macerate at room temperature for 72 hours with intermittent shaking.[12]
-
Filter the extract through a suitable filter paper.
-
-
Sample Cleanup (if necessary): For cleaner extracts, a solid-phase extraction (SPE) step can be incorporated.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., SunFire™ C18, 150 x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A gradient of methanol and 0.1% acetic acid in water.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detector at 254 nm.[13]
-
Quantification: Use a calibration curve generated from this compound standards of known concentrations.
-
Objective: To extract and quantify this compound from kudzu root.
Methodology:
-
Sample Preparation: Dry and pulverize the kudzu root.
-
Extraction:
-
Accurately weigh a portion of the powdered root.
-
Perform ultrasonic-assisted extraction with 70% ethanol at 50°C for 20 minutes.[5]
-
Centrifuge the mixture and collect the supernatant.
-
-
HPLC Analysis:
Biosynthetic Pathway of this compound
This compound is synthesized in plants through the phenylpropanoid pathway. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the isoflavone aglycone, daidzein. Daidzein is then glycosylated to form this compound.
Caption: Biosynthetic pathway of this compound from phenylalanine.
The key enzymes involved in this pathway are:
-
PAL: Phenylalanine ammonia-lyase
-
C4H: Cinnamate 4-hydroxylase
-
4CL: 4-coumarate-CoA ligase
-
CHS: Chalcone synthase
-
CHR: Chalcone reductase
-
CHI: Chalcone isomerase
-
IFS: Isoflavone synthase
-
HID: 2-hydroxyisoflavanone dehydratase
-
UGT: UDP-glycosyltransferase
Experimental Workflow for this compound Analysis
The general workflow for the analysis of this compound from plant materials is depicted in the following diagram.
Caption: General experimental workflow for this compound analysis.
References
- 1. Daidzein - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Nutritional Components in Soybean Varieties with Different Geographical Origins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Simultaneous RP-HPLC Determination of Puerarin, this compound and Daidzein in Roots, Stems and Leaves of Pueraria lobata (Wild) Ohwi [spkx.net.cn]
- 6. Comparative transcriptome analysis of roots, stems, and leaves of Pueraria lobata (Willd.) Ohwi: identification of genes involved in isoflavonoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamics of phytoestrogen, isoflavonoids, and its isolation from stems of Pueraria lobata (Willd.) Ohwi growing in Democratic People’s Republic of Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Red Clover and the Importance of Extraction Processes—Ways in Which Extraction Techniques and Parameters Affect Trifolium pratense L. Extracts’ Phytochemical Profile and Biological Activities [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journaljsrr.com [journaljsrr.com]
- 11. Optimization of the Extraction Conditions of Polyphenols from Red Clover (Trifolium pratense L.) Flowers and Evaluation of the Antiradical Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Pharmacological Properties of Daidzin in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzin is a naturally occurring isoflavone glycoside found predominantly in soybeans and other leguminous plants.[1][2] It is the 7-glucoside of daidzein. In the body, this compound is hydrolyzed by intestinal β-glucosidases into its aglycone form, daidzein, which is then absorbed or further metabolized by gut microbiota into compounds like equol.[3] this compound and its metabolite daidzein have garnered significant scientific interest for their diverse pharmacological activities, demonstrated across a wide range of preclinical models. These activities include anti-cancer, anti-inflammatory, neuroprotective, and cardioprotective effects.[4][5] This technical guide provides an in-depth overview of the preclinical pharmacological properties of this compound, focusing on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Pharmacokinetics and Metabolism
The therapeutic efficacy of this compound is intrinsically linked to its pharmacokinetic profile, which involves its conversion to the more biologically active aglycone, daidzein.[3] Preclinical studies have focused on characterizing the absorption, distribution, metabolism, and excretion (ADME) of these compounds and improving their bioavailability.
Data on Pharmacokinetic Parameters
Pharmacokinetic studies in rodents have been crucial for understanding the disposition of this compound and daidzein. Enhancing bioavailability through novel formulations is a key area of research.[6][7]
Table 1: Pharmacokinetic Parameters of Daidzein in Rats Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | tmax (h) | AUC0-∞ (ng·h/mL) | Relative Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Coarse Suspension | 10 | 251.3 ± 45.7 | 6.0 ± 2.8 | 3150.8 ± 789.2 | 100 | [7] |
| Nanosuspension (NS) | 10 | 698.4 ± 150.2 | 4.0 ± 2.0 | 8366.2 ± 1850.4 | 265.6 | [7] |
| Nanoemulsion (NE) | 10 | 652.1 ± 135.9 | 4.7 ± 2.3 | 8264.5 ± 1798.6 | 262.3 |[7] |
Table 2: Pharmacokinetic Parameters of Daidzein in Rats (Suspension vs. Complex)
| Administration | Formulation | Dose | Cmax (ng/mL) | tmax (min) | t½ (min) | Absolute Bioavailability (F) | Reference |
|---|---|---|---|---|---|---|---|
| Intraperitoneal (i.p.) | Suspension | 50 mg/kg | 173 | 45 | - | 28.2% | [8] |
| Intraperitoneal (i.p.) | GCD-EDA Complex* | 1.35 mg/kg | 615 | 15 | - | 82.4% | [8] |
| Intravenous (i.v.) | Suspension | 20 mg/kg | - | - | 230 | - | [8] |
| Intravenous (i.v.) | GCD-EDA Complex* | 0.54 mg/kg | - | - | 380 | - | [8] |
*GCD-EDA: Ethylenediamine-modified γ-cyclodextrin
Metabolism of this compound
Upon ingestion, this compound is deglycosylated to daidzein. The gut microbiota then plays a critical role in metabolizing daidzein into various metabolites, including dihydrodaidzein, O-desmethylangolensin (O-DMA), and equol.[3] The production of equol is of particular interest as it often exhibits higher biological activity than daidzein itself.[9]
Caption: Biotransformation pathway of this compound in the gut.
Experimental Protocol: Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetics of a novel daidzein formulation compared to a standard suspension.[7]
-
Animal Model: Male Wistar rats (200-250g) are used. Animals are housed in controlled conditions with a 12-h light/dark cycle and access to a standard diet and water.[10] They are fasted overnight before the experiment.
-
Groups: Animals are divided into groups (n=6 per group), for example:
-
Group 1: Coarse daidzein suspension (Control).
-
Group 2: Daidzein nanosuspension.
-
Group 3: Daidzein nanoemulsion.
-
-
Dosing and Administration: A single oral dose (e.g., 10 mg/kg) is administered via oral gavage.[7]
-
Blood Sampling: Blood samples (approx. 0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Samples are immediately centrifuged (e.g., 4000 rpm for 10 min) to separate the plasma, which is then stored at -80°C until analysis.
-
Analytical Method: Daidzein concentrations in plasma are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[7]
-
Pharmacokinetic Analysis: Plasma concentration-time data for each animal is analyzed using non-compartmental analysis to determine key parameters such as Cmax, tmax, AUC, and t½.
Anti-Cancer Properties
This compound has demonstrated significant anti-cancer potential across a variety of cancer cell lines and preclinical models.[1] Its mechanisms involve the induction of apoptosis and cell cycle arrest, and the inhibition of proliferation, migration, and angiogenesis.[1]
In Vitro Cytotoxicity
The cytotoxic effects of daidzein have been quantified in numerous cancer cell lines.
Table 3: IC50 Values of Daidzein in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| A549 | Lung Adenocarcinoma | 226.2 ± 1.2 | 24 | [11] |
| H1975 | Lung Adenocarcinoma | 257.3 ± 1.1 | 24 | [11] |
| LoVo | Colon Cancer | 249.2 ± 1.3 | 24 | [11] |
| K562R (imatinib-resistant) | Chronic Myeloid Leukemia | 51.62 ± 0.70 | Not Specified |[12] |
Mechanisms of Anti-Cancer Action
This compound and its aglycone daidzein modulate several critical signaling pathways involved in cancer progression.[1][13]
-
Inhibition of Pro-survival Pathways: Daidzein suppresses key pathways like NF-κB, JAK/STAT, and RAS/RAF that are crucial for cancer cell proliferation, inflammation, and survival.[1][13]
-
Induction of Apoptosis: It promotes cancer cell death by activating caspase cascades (caspase-3, -8, -9) and downregulating anti-apoptotic proteins like Bcl-2.[11][14]
-
Cell Cycle Arrest: Daidzein can induce cell cycle arrest, primarily at the G0/G1 or G1/S phases, by modulating the expression of cyclins and cyclin-dependent kinases.[11][15]
-
Inhibition of Metastasis: It reduces the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are essential for tumor invasion and metastasis.[4]
References
- 1. Anticancer potential of this compound: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Roles of Daidzein Through Extracellular Signal-Regulated Kinases Dependent Pathway In Chronic Unpredictable Mild Stress Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Daidzein Synergizes with Gefitinib to Induce ROS/JNK/c-Jun Activation and Inhibit EGFR-STAT/AKT/ERK Pathways to enhance Lung Adenocarcinoma cells chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Isoflavones: Promising Natural Agent for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Daidzin: A Comprehensive Technical Guide to its Role in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzin is a naturally occurring isoflavone glycoside found predominantly in soybeans (Glycine max) and the root of the kudzu plant (Pueraria lobata)[1]. Structurally, it is the 7-O-glucoside of daidzein[1]. In the human body, this compound is considered a prodrug, as it is metabolized by intestinal β-glucosidases into its biologically active aglycone form, daidzein[2]. Daidzein, a phytoestrogen, exhibits structural similarity to endogenous estrogens, allowing it to interact with estrogen receptors (ERs) and modulate various physiological processes[2][3].
This technical guide provides an in-depth exploration of the molecular mechanisms of this compound and its active metabolite, daidzein, with a specific focus on their roles in modulating key cellular signaling pathways. We will delve into the anti-inflammatory, pro-apoptotic, and anti-proliferative effects of these compounds, supported by quantitative data and detailed experimental methodologies. The signaling pathways discussed include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H20O9 | --INVALID-LINK-- |
| Molar Mass | 416.38 g/mol | --INVALID-LINK-- |
| Melting Point | 234-236 °C | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| Appearance | White powder | --INVALID-LINK-- |
Modulation of Inflammatory Signaling Pathways
This compound and daidzein have demonstrated significant anti-inflammatory properties by modulating the MAPK and NF-κB signaling pathways, which are central to the inflammatory response.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. This compound and daidzein have been shown to inhibit the activation of key components of this pathway.
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, both this compound and daidzein have been observed to suppress the phosphorylation of p38 and Extracellular signal-Regulated Kinase (ERK), two key downstream kinases in the MAPK cascade[1][4]. The phosphorylation of c-Jun N-terminal Kinase (JNK) was also mildly decreased, although not to a statistically significant extent in one study[1][4]. This inhibition of MAPK signaling contributes to the downstream reduction of pro-inflammatory mediators.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is another critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes.
This compound and daidzein have been shown to interfere with this pathway at multiple levels. In LPS-stimulated RAW264.7 macrophages, daidzein effectively inhibited the phosphorylation of IKKα/β, IκBα, and the p65 subunit of NF-κB[1]. This compound was also found to reduce the phosphorylation of p65[1]. Both compounds significantly inhibited the nuclear translocation of the p65 subunit[1][4].
Quantitative Data on Anti-Inflammatory Effects
| Compound | Cell Line | Treatment | Target | Effect | Reference |
| This compound | RAW264.7 | 50 µM | p-p65 | Reduction in phosphorylation | [1] |
| Daidzein | RAW264.7 | 50 µM | p-IKKα/β, p-IκBα, p-p65 | Reduction in phosphorylation | [1] |
| Daidzein | RAW264.7 | 50 µM | p-p38, p-ERK | Reduction in phosphorylation | [1] |
Induction of Apoptosis
Daidzein has been shown to induce apoptosis in various cancer cell lines through the intrinsic, or mitochondrial, pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the activation of a cascade of caspases.
The Mitochondrial Apoptosis Pathway
The mitochondrial apoptosis pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3 and caspase-7, ultimately leading to apoptosis.
Studies have shown that daidzein treatment of various cancer cell lines, including breast cancer (MCF-7), gastric cancer (BGC-823), and hepatocellular carcinoma (BEL-7402), leads to:
-
An increase in the expression of the pro-apoptotic protein Bax[5][6][7].
-
A decrease in the expression of the anti-apoptotic protein Bcl-2[5][6][7].
-
Disruption of the mitochondrial membrane potential[5][7][8].
-
Release of cytochrome c from the mitochondria[7].
-
Induction of Reactive Oxygen Species (ROS) generation, which can further promote apoptosis[6][7][8].
Quantitative Data on Pro-Apoptotic Effects
| Compound | Cell Line | Concentration | Effect | Fold Change | Reference |
| Daidzein | MCF-7 | 50 µM | IC50 | - | [6] |
| Daidzein | MCF-7 | 50 µM | Caspase-3/7 activity | 1.4-fold increase | [6] |
| Daidzein | A-375 | 18 µM | IC50 | - | [9] |
Modulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a common feature of many cancers.
This compound and daidzein have been shown to inhibit the PI3K/Akt pathway in various cancer cell lines. In prostate and colorectal cancer cells, this compound has been found to modulate the activation of the PI3K/Akt/mTOR signaling cascade[2]. Similarly, in melanoma cells, daidzein has been shown to suppress the phosphorylation of PI3K and Akt, leading to the deactivation of this pro-survival pathway[9]. In human osteoblast-like cells, daidzein has been shown to stimulate osteogenesis through the activation of MEK/ERK and PI3K/Akt signaling in an estrogen receptor-dependent manner[10].
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound and daidzein on cellular signaling pathways.
Cell Culture and Treatment
-
Cell Lines: RAW264.7 (murine macrophages), MCF-7 (human breast adenocarcinoma), BGC-823 (human gastric carcinoma), BEL-7402 (human hepatocellular carcinoma), A-375 (human melanoma).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are treated with various concentrations of this compound or daidzein for specific time periods, often with a pre-treatment period before stimulation with an agonist like LPS.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-p38, p-ERK, p-p65, Bax, Bcl-2, p-Akt). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability and Apoptosis Assays
-
MTT Assay: This colorimetric assay is used to assess cell viability. It measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Caspase Activity Assay: The activity of caspases, such as caspase-3 and -7, can be measured using commercially available kits that utilize a fluorogenic or colorimetric substrate.
Conclusion
This compound, and its active metabolite daidzein, are multifaceted isoflavones that exert significant biological effects through the modulation of key cellular signaling pathways. Their ability to inhibit pro-inflammatory pathways such as MAPK and NF-κB, induce apoptosis via the mitochondrial pathway, and suppress pro-survival signaling through the PI3K/Akt cascade underscores their therapeutic potential in a range of diseases, including inflammatory disorders and cancer. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms of this compound and daidzein, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further research is warranted to fully elucidate the intricate signaling networks influenced by these compounds and to translate these findings into clinical applications.
References
- 1. Isoflavones this compound and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets epithelial-to-mesenchymal transition process by attenuating manganese superoxide dismutase expression and PI3K/Akt/mTOR activation in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Daidzein? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Daidzein induced apoptosis via down-regulation of Bcl-2/Bax and triggering of the mitochondrial pathway in BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production [journal.waocp.org]
- 7. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effects of Daidzein against the human melanoma cell lines involves cell cycle arrest, autophagy and deactivation of PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Daidzein stimulates osteogenesis facilitating proliferation, differentiation, and antiapoptosis in human osteoblast-like MG-63 cells via estrogen receptor-dependent MEK/ERK and PI3K/Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Neuroprotective Effects of Daidzin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of Daidzin (also known as Daidzein) observed in in vitro studies. This compound, a prominent isoflavone found in soybeans and other legumes, has garnered significant attention for its potential therapeutic applications in neurodegenerative diseases and ischemic stroke. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development in this promising area.
Quantitative Assessment of Neuroprotective Efficacy
This compound has demonstrated significant neuroprotective effects in various in vitro models of neuronal injury. The following tables summarize the quantitative data from studies assessing its impact on cell viability and cytotoxicity.
Table 1: Effect of this compound on Neuronal Cell Viability under Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Conditions
| Cell Line | Insult | This compound Concentration (µmol/L) | Outcome Measure | Result | Reference |
| PC12 | OGD/R | 0 (Model Control) | Cell Viability (%) | 54.70 ± 0.89 | [1] |
| PC12 | OGD/R | 5 | Cell Viability (%) | Increased vs. Model | [1] |
| PC12 | OGD/R | 20 | Cell Viability (%) | Increased vs. Model | [1] |
| PC12 | OGD/R | 50 | Cell Viability (%) | Significantly Increased vs. Model | [1] |
Table 2: Effect of this compound on Lactate Dehydrogenase (LDH) Release in Neuronal Cells Following OGD/R
| Cell Line | Insult | This compound Concentration | Outcome Measure | Result (% of Control) | Reference |
| PC12 | OGD/R | 0 (Control) | LDH Leakage (%) | 20.80 ± 3.87 | [1] |
| PC12 | OGD/R | 0 (Model Control) | LDH Leakage (%) | 193.00 ± 2.73 | [1] |
| PC12 | OGD/R | Low Dose (5 µmol/L) | LDH Leakage (%) | 109.00 ± 6.58 | [1] |
| PC12 | OGD/R | Medium Dose (20 µmol/L) | LDH Leakage (%) | 115.00 ± 1.82 | [1] |
| PC12 | OGD/R | High Dose (50 µmol/L) | LDH Leakage (%) | 132.00 ± 6.10 | [1] |
Core Mechanisms of this compound-Mediated Neuroprotection
In vitro research has elucidated several key signaling pathways through which this compound exerts its neuroprotective effects. These primarily involve the mitigation of apoptosis and the activation of pro-survival signaling cascades.
Anti-Apoptotic Effects
This compound has been shown to modulate the expression of key proteins involved in the apoptotic cascade, tipping the balance towards cell survival. This is achieved by altering the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.
Table 3: Modulation of Apoptotic Markers by this compound in Neuronal Cells
| Cell Line | Insult | Treatment | Outcome Measure | Result | Reference |
| Primary Cortical Neurons | Hypoxia-Ischemia | Genistein | Bcl-2 Protein Level | Significantly Increased vs. HI Group | [2] |
| Primary Cortical Neurons | Hypoxia-Ischemia | Genistein | Bax Protein Level | Markedly Decreased vs. HI Group | [2] |
| BGC-823 Cells | This compound | This compound | Bax/Bcl-2 Ratio | Changed to Favor Apoptosis (in cancer cells) | [3] |
Activation of Pro-Survival Signaling: The PI3K/Akt Pathway
A crucial mechanism underlying this compound's neuroprotective action is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5][6] This pathway is central to promoting cell survival, proliferation, and growth.
Table 4: Activation of the PI3K/Akt Pathway by this compound in a Glioblastoma Model
| Cell Line | Treatment | Outcome Measure | Result | Reference |
| Glioblastoma | This compound | PI3K-Akt Signaling | Modulated | [5] |
While direct quantitative data on the fold-change of Akt phosphorylation in response to this compound in neuronal cells is not specified in the initial search results, studies on other cell types and related isoflavones strongly support this mechanism.[5][7]
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to evaluate the neuroprotective effects of this compound.
Primary Cortical Neuron Culture
This protocol is essential for establishing a relevant in vitro model of the central nervous system.
-
Dissection and Digestion:
-
Micro-dissect cortices from embryonic day 18 (E18) rat pups.
-
Digest the cortical tissue in a papain solution (e.g., 20 U/mL) for 20-30 minutes at 37°C to dissociate the cells.[4]
-
-
Cell Preparation and Plating:
-
Gently triturate the digested tissue to create a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in a defined neuronal growth medium, such as Neurobasal medium supplemented with B27.
-
Plate the neurons onto culture dishes or coverslips pre-coated with an adhesive substrate like poly-D-lysine.[7]
-
-
Culture Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2 and 95% air.
-
Perform partial media changes every 3-4 days to replenish nutrients.[4]
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Injury Model
This model simulates the ischemic conditions of a stroke in vitro.
-
OGD Induction:
-
Replace the normal culture medium with a glucose-free medium.
-
Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2-4 hours) to induce oxygen deprivation.
-
-
Reperfusion:
-
After the OGD period, return the cultures to a normoxic incubator and replace the glucose-free medium with the original, complete culture medium.
-
Allow the cells to "reperfuse" for a designated time (e.g., 24 hours) before assessing cell viability or other parameters.
-
Cell Viability and Cytotoxicity Assays
-
MTT Assay (Cell Viability):
-
Following treatment and/or insult, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize the formazan crystals with a solvent like DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
-
LDH Assay (Cytotoxicity):
-
Collect the cell culture supernatant after the experimental period.
-
Use a commercial LDH cytotoxicity assay kit, which typically involves adding the supernatant to a reaction mixture containing a substrate and a catalyst.
-
Incubate the mixture at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength. Cytotoxicity is calculated as a percentage of a positive control (maximum LDH release).[1]
-
Western Blotting for Signaling Pathway Analysis
This technique is used to quantify the expression and phosphorylation status of key proteins.
-
Protein Extraction and Quantification:
-
Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., total Akt, phospho-Akt, Bcl-2, Bax, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image and quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: A generalized workflow for assessing the neuroprotective effects of this compound in vitro.
Caption: this compound's modulation of the intrinsic apoptotic pathway.
Caption: The pro-survival PI3K/Akt signaling pathway activated by this compound.
Conclusion and Future Directions
The in vitro evidence strongly supports the neuroprotective potential of this compound. Its ability to enhance cell viability, reduce cytotoxicity, mitigate apoptosis, and activate pro-survival signaling pathways in models of neuronal injury highlights its promise as a therapeutic candidate. Future research should focus on obtaining more precise quantitative data on its effects on specific neuronal subtypes and further elucidating the upstream receptors and downstream effectors involved in its mechanisms of action. Such studies will be crucial for the translation of these promising in vitro findings into effective clinical strategies for neurodegenerative diseases and ischemic stroke.
References
- 1. Frontiers | Neuroprotective Effect of Daidzein Extracted From Pueraria lobate Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Daidzein induced apoptosis via down-regulation of Bcl-2/Bax and triggering of the mitochondrial pathway in BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of genistein on neuronal apoptosis, and expression of Bcl-2 and Bax proteins in the hippocampus of ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daidzein targets PI3K-Akt signaling and oxidative stress in glioblastoma: An Integrated pharmacological and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Daidzein Extracted From Pueraria lobate Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Daidzin's Role in Cancer Prevention and Therapy: A Technical Guide
Daidzin , a prominent isoflavone glycoside found in soybeans and other leguminous plants, and its aglycone form, daidzein , have garnered significant scientific interest for their potential roles in cancer prevention and therapy.[1][2] Preclinical evidence robustly suggests that these compounds can modulate a multitude of cellular processes and signaling pathways integral to cancer initiation and progression. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Mechanisms of Action
This compound and daidzein exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1] These effects are underpinned by the modulation of critical signaling pathways that govern cell fate and behavior.
A primary mechanism by which daidzein inhibits cancer cell growth is through the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway. Studies have shown that daidzein can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[3][4] This is characterized by a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol. This cascade of events leads to the activation of caspase-9 and caspase-3/7, culminating in apoptotic cell death.[5][6] Furthermore, daidzein has been observed to modulate the expression of Bcl-2 family proteins, causing an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[5][7]
Daidzein has been shown to induce cell cycle arrest in various cancer cell lines, thereby halting their proliferation.[1] In human breast cancer cells (MCF-7 and MDA-MB-453), daidzein treatment leads to arrest at both the G1 and G2/M phases of the cell cycle.[6] This is accompanied by a decrease in the expression of key cell cycle regulatory proteins, including cyclin D, CDK2, CDK4, and CDK1.[6] Conversely, the expression of cyclin-dependent kinase inhibitors such as p21(Cip1) and p57(Kip2) is increased.[6] In human melanoma cells, daidzein has been shown to cause cell cycle arrest at the G0/G1 phase by suppressing the expression of cyclin D1, CDK4, and CDK6.[7]
The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Daidzein has demonstrated anti-angiogenic properties.[1][8] It can down-regulate the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), including MMP-2 and MMP-9.[9][10][11] The inhibition of MMPs is also linked to the anti-metastatic potential of daidzein, as these enzymes are involved in the degradation of the extracellular matrix, a critical step in cancer cell invasion.[12]
Modulation of Signaling Pathways
The anticancer effects of this compound and daidzein are a consequence of their ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.
Daidzein is classified as a phytoestrogen due to its structural similarity to 17β-estradiol, allowing it to bind to estrogen receptors (ERα and ERβ).[13] It exhibits a higher binding affinity for ERβ, which is often considered to have anti-proliferative effects in contrast to ERα.[5][12] In breast cancer cells, daidzein has been shown to decrease the expression of ERα while increasing the levels of ERβ, a shift that is associated with the induction of apoptosis.[5] The interaction with estrogen receptors can also influence other downstream signaling pathways, including the PI3K/Akt and MAPK pathways.[5]
The PI3K/Akt and MAPK signaling pathways are critical for cell survival, proliferation, and differentiation. Daidzein has been shown to inhibit these pathways in several cancer types. In ovarian cancer cells, daidzein treatment leads to a reduction in the phosphorylation of FAK, PI3K, and Akt.[12][14] Similarly, in human melanoma cells, daidzein suppresses the phosphorylation of PI3K and AKT.[7] The Raf/MEK/ERK cascade, a key component of the MAPK pathway, is also inhibited by daidzein in ovarian cancer cells.[9] In oral squamous cell carcinoma, daidzein has been found to modulate the MAPK signaling pathway, affecting the phosphorylation of ERK1/2, JNK1/2, and p38.[10]
This compound has been reported to modulate several other signaling pathways implicated in cancer:
-
NF-κB Signaling: This pathway is involved in inflammation and cell survival. Daidzein can inhibit the activation of NF-κB, which contributes to its anti-inflammatory and pro-apoptotic effects.[1][15]
-
JAK/STAT Signaling: This pathway is crucial for cell proliferation and immune evasion. This compound has been shown to inhibit the JAK2/STAT3 pathway in human cervical cancer cells.[1][16]
-
Wnt Signaling: In glioblastoma, this compound has been found to suppress the LRP5-mediated GSK-3β/c-Myc signaling pathway, a component of the Wnt signaling cascade.[17]
Quantitative Data on Anticancer Activity
The in vitro cytotoxic and anti-proliferative effects of daidzein have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the reported IC50 values of daidzein in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment | Reference |
| BEL-7402 | Human Hepatoma | 59.7 ± 8.1 | 48 h | |
| A549 | Lung Carcinoma | >100 | 48 h | |
| HeLa | Cervical Carcinoma | >100 | 48 h | |
| HepG-2 | Hepatocellular Carcinoma | >100 | 48 h | |
| MG-63 | Osteosarcoma | >100 | 48 h | |
| MCF-7 | Breast Adenocarcinoma | 50 | Not Specified | [5] |
| SKOV3 | Ovarian Cancer | 20 | Not Specified | [9] |
| Moody | Normal Ovarian | 100 | Not Specified | [9] |
| A-375 | Melanoma | 18 | Not Specified | [7] |
| 143B | Osteosarcoma | 63.59 | 48 h | [18] |
| U2OS | Osteosarcoma | 125 | 48 h | [18] |
| MiaPaCa-2 | Pancreatic Cancer (ER+) | 45 | 72 h | [19] |
| PANC-1 | Pancreatic Cancer (ER-) | 75 | Not Specified | [19] |
| U251 | Glioblastoma | 716.27 ± 144.25 | 24 h | [20] |
| U87MG | Glioblastoma | 615.60 ± 56.95 | 24 h | [20] |
| U-118MG | Glioblastoma | 603.33 ± 100.01 | 24 h | [20] |
Table 1: IC50 values of daidzein in various cancer cell lines.
| Cell Line | Cancer Type | Concentration (µM) | Duration (h) | % Growth Inhibition | Reference |
| MCF-7 | Breast Adenocarcinoma | 25 | 24 | 5 | [5] |
| 50 | 24 | 15 | [5] | ||
| 100 | 24 | 24 | [5] | ||
| 25 | 48 | 8 | [5] | ||
| 50 | 48 | 20 | [5] | ||
| 100 | 48 | 27 | [5] | ||
| 25 | 72 | 19 | [5] | ||
| 50 | 72 | 27 | [5] | ||
| 100 | 72 | 42 | [5] |
Table 2: Dose- and time-dependent growth inhibition of MCF-7 cells by daidzein.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the anticancer effects of this compound and daidzein.
-
MTT Assay:
-
Seed cancer cells in 96-well plates at a specified density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of daidzein for 24, 48, or 72 hours.
-
Add 20 µl of 5 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µl of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5][20]
-
Calculate cell viability as a percentage of the untreated control.
-
-
Sulforhodamine B (SRB) Assay:
-
Follow steps 1 and 2 of the MTT assay.
-
Fix the cells with trichloroacetic acid.
-
Stain the cells with SRB solution.
-
Wash with acetic acid to remove unbound dye.
-
Solubilize the bound dye with a Tris-based solution.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm).[21]
-
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with daidzein for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3][9]
-
-
DAPI Staining:
-
Grow cells on coverslips and treat with daidzein.
-
Fix the cells with paraformaldehyde.
-
Stain the cells with DAPI (4',6-diamidino-2-phenylindole) solution.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.[9]
-
-
Treat cells with daidzein for the desired duration.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3][6]
-
Lyse daidzein-treated and control cells in RIPA buffer to extract total proteins.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[3][5][9]
Visualizing Key Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound and a typical experimental workflow for studying its anticancer effects.
This compound-induced intrinsic apoptosis pathway.
Mechanism of this compound-induced cell cycle arrest.
Inhibition of PI3K/Akt and MAPK pathways by this compound.
Typical workflow for investigating this compound's anticancer effects.
Bioavailability and Metabolism
The therapeutic efficacy of this compound is influenced by its bioavailability and metabolism. This compound is a glycoside, and upon ingestion, it is metabolized by intestinal microflora into its aglycone form, daidzein.[22] Daidzein can be further metabolized to dihydrodaidzein and then to equol or O-desmethylangolensin (ODMA).[22][23] The ability to produce equol, a more potent metabolite, varies among individuals and may impact the health effects of soy consumption. Studies have indicated that daidzein is more bioavailable than another major soy isoflavone, genistein.[24] However, the overall low water solubility and bioavailability of these compounds can be a limiting factor, and research into novel delivery systems, such as nanoparticles, is ongoing to address this challenge.[23]
Conclusion and Future Directions
The body of preclinical evidence strongly supports the potential of this compound and its metabolite daidzein as cancer preventive and therapeutic agents. Their ability to induce apoptosis and cell cycle arrest, inhibit angiogenesis, and modulate a wide array of oncogenic signaling pathways highlights their pleiotropic anticancer activities. However, it is important to note that most of the current evidence is derived from in vitro and animal studies. While promising, the lack of extensive clinical validation underscores the need for well-designed human trials to ascertain the efficacy and safety of this compound in a clinical setting.[1] Future research should also focus on optimizing the bioavailability of these compounds and exploring their potential in combination with conventional chemotherapy to enhance treatment outcomes.[25] The detailed mechanisms and context-dependent effects, such as the influence of estrogen receptor status, warrant further investigation to fully realize the therapeutic potential of this compound in oncology.
References
- 1. Anticancer potential of this compound: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent updates on daidzein against oxidative stress and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daidzein causes cell cycle arrest at the G1 and G2/M phases in human breast cancer MCF-7 and MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer effects of Daidzein against the human melanoma cell lines involves cell cycle arrest, autophagy and deactivation of PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Daidzein exerts anticancer activity towards SKOV3 human ovarian cancer cells by inducing apoptosis and cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Daidzein enhances cisplatin sensitivity and inhibits migration of oral squamous cell carcinoma through modulating mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benthamscience.com [benthamscience.com]
- 14. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genistein and Daidzein: Different Molecular Effects on Prostate Cancer | Anticancer Research [ar.iiarjournals.org]
- 16. This compound inhibits growth and induces apoptosis through the JAK2/STAT3 in human cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural Product this compound Inhibits Glioma Development via Suppressing the LRP5-Mediated GSK-3β/c-Myc Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of daidzein on estrogen-receptor-positive and negative pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
- 21. Daidzein–Estrogen Interaction in the Rat Uterus and Its Effect on Human Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Daidzein is a more bioavailable soymilk isoflavone than is genistein in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
The Bioavailability and Metabolism of Daidzin in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daidzin, a primary isoflavone glycoside found in soy products, is a precursor to several bioactive compounds that are subjects of extensive research for their potential health benefits. However, its biological activity is critically dependent on its absorption and subsequent metabolism, a process largely governed by the human gut microbiome. This technical guide provides an in-depth review of the bioavailability and metabolic fate of this compound in humans. It outlines the conversion of this compound to its aglycone form, daidzein, and its subsequent biotransformation into key metabolites such as equol and O-desmethylangolensin (O-DMA). This document summarizes key pharmacokinetic parameters, details common experimental protocols for isoflavone analysis, and presents the metabolic pathways and workflows in standardized visual formats for clarity. The significant interindividual variability in metabolite production, leading to distinct "equol-producer" and "non-producer" phenotypes, is also discussed, highlighting a crucial consideration for clinical and pharmacological studies.
Introduction: From this compound to Bioactive Metabolites
This compound is the 7-O-glucoside of daidzein, a major isoflavone abundant in soybeans and soy-derived foods. In its glycosidic form, this compound is not directly absorbed in the gut.[1] Its journey to becoming biologically active begins in the intestine, where it must be hydrolyzed into its aglycone form, daidzein.[1][2] This initial and crucial step is mediated by β-glucosidases present in the small intestine and those produced by colonic bacteria.[1][3]
Once formed, daidzein can be absorbed or further metabolized by the gut microbiota into a suite of other compounds, most notably dihydrodaidzein, (S)-equol, and O-desmethylangolensin (O-DMA).[1][4] These metabolites, particularly equol, often exhibit greater biological and estrogenic activity than the parent daidzein, making the metabolic process a key determinant of the physiological effects of soy consumption.[2][5] The composition of an individual's gut microbiota dictates the metabolic outcome, leading to significant interpersonal variations in the production of these key metabolites.[5][6]
Bioavailability and Pharmacokinetics
The bioavailability of isoflavones is a complex process involving absorption in both the small and large intestines. After ingestion of this compound, the appearance of its metabolite daidzein in plasma is biphasic. An initial small peak may appear around 1 hour after ingestion, attributed to absorption in the small intestine, followed by a larger peak between 5 and 8 hours, resulting from colonic bacterial hydrolysis and subsequent absorption.[1] Upon absorption, daidzein and its metabolites undergo extensive phase II metabolism, circulating in the bloodstream primarily as glucuronide and sulfate conjugates.[1][2][7]
The pharmacokinetic parameters of daidzein and its key metabolite, equol, vary among individuals and studies. The following tables summarize representative quantitative data from human clinical trials.
Table 1: Pharmacokinetic Parameters of Daidzein in Humans
| Parameter | Value | Study Population | Notes |
| Tmax (Peak Time) | 5.5 - 8.0 h | Healthy Adults | Reflects absorption after bacterial hydrolysis in the colon.[1][8][9] |
| Half-life (t1/2) | 7.75 - 8.2 h | Healthy Men & Women | [8][10] |
| Urinary Recovery | ~21 - 30% of dose | Healthy Women | Significantly higher recovery than genistein.[1][8][11] |
| Fecal Excretion | 1 - 2% of dose | Healthy Women | Suggests most of the ingested amount is absorbed or degraded.[11] |
Table 2: Pharmacokinetic Parameters of Equol in Humans (Direct Supplementation)
| Parameter | Value | Study Population | Notes |
| Tmax (Peak Time) | 0.5 - 1.0 h | Healthy Adults | From direct oral administration of an equol supplement.[12][13] |
| Half-life (t1/2) | 83 minutes | Healthy Adults | Shows rapid clearance compared to daidzein.[12][13] |
| Urinary Recovery | Up to 82% of dose | Healthy Adults | Demonstrates high bioavailability and renal excretion.[7][12][13] |
| Circulating Form | 49.7% free (unbound) | - | Significantly higher than daidzein (18.7% free), enhancing bioactivity.[7] |
The Metabolic Pathway of this compound
The metabolism of this compound is a multi-step process heavily reliant on enzymatic activities within the human gut. The initial deglycosylation to daidzein is followed by a series of reduction and cleavage reactions orchestrated by specific intestinal bacteria.[5] This variability in microbial populations leads to different metabolic phenotypes.
-
Equol Producers: Approximately 30-60% of the population possess the specific gut bacteria necessary to convert daidzein into (S)-equol.[5] This capacity is more prevalent in populations consuming soy-rich Asian diets.[5]
-
O-DMA Producers: A larger portion of the population, around 80-90%, can metabolize daidzein to O-desmethylangolensin (O-DMA).[1][6]
The metabolic conversion pathway is illustrated below.
Experimental Protocols & Methodologies
The study of this compound metabolism requires robust analytical methods to quantify the parent compound and its various metabolites in complex biological matrices like plasma, urine, and feces.
Study Design
Human pharmacokinetic studies typically employ a randomized, crossover design.[14][15]
-
Participants: Healthy volunteers are recruited.
-
Administration: Subjects are given a single dose of a soy product, such as soy milk, soy extract capsules, or purified isoflavones.[11][15]
-
Washout Period: A washout period of at least one week is maintained between different treatments in crossover studies.[15]
-
Sample Collection: Blood and urine samples are collected at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10, 12, 24, and 32 hours) post-administration to characterize the pharmacokinetic profile.[15]
Sample Preparation and Analysis
Because isoflavones are present in biological fluids primarily as conjugates, a hydrolysis step is essential to measure the total aglycone concentration.[16]
-
Enzymatic Hydrolysis: Samples (urine or plasma) are incubated with a mixture of β-glucuronidase and sulfatase enzymes at a controlled pH (e.g., pH 5.0) and temperature (37°C) to deconjugate the metabolites.[16][17]
-
Extraction: Following hydrolysis, the aglycones are extracted from the matrix. Common techniques include:
-
Analytical Quantification: The extracted and purified isoflavones are then quantified using high-sensitivity analytical techniques.
-
HPLC: High-Performance Liquid Chromatography with UV or diode-array detection is a common method.[11][15][19]
-
GC-MS: Gas Chromatography-Mass Spectrometry requires a derivatization step (e.g., trimethylsilylation) before analysis but offers high sensitivity.[9][18]
-
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is the current gold standard, providing excellent sensitivity and specificity for quantifying daidzein, genistein, and equol without the need for derivatization.[14][16][20]
-
The general workflow for analyzing isoflavones in human samples is depicted below.
Conclusion and Future Directions
The bioavailability of this compound is entirely dependent on its biotransformation by the human gut microbiota. The initial hydrolysis to daidzein is a prerequisite for absorption, and subsequent metabolism into compounds like equol and O-DMA dictates its ultimate biological effects. The significant interindividual differences in metabolic capability, particularly the distinction between equol producers and non-producers, present a major challenge and a key area of investigation for understanding the health effects of soy.
For professionals in research and drug development, a thorough understanding of this metabolic pathway is crucial. It underscores the importance of phenotyping individuals in clinical trials related to soy isoflavones and suggests that direct supplementation with bioactive metabolites like (S)-equol may offer a more consistent and potent therapeutic strategy than providing the precursor this compound.[12] Future research should continue to focus on identifying the specific bacterial species responsible for these metabolic conversions and exploring how diet and other factors can modulate the gut microbiome to optimize the production of beneficial isoflavone metabolites.
References
- 1. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on biotransformation and absorption of genistin based on fecal microbiota and Caco-2 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ovid.com [ovid.com]
- 7. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing the pharmacokinetics of daidzein and genistein with the use of 13C-labeled tracers in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the isoflavonoids genistein and daidzein in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Daidzein is a more bioavailable soymilk isoflavone than is genistein in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of an Equol Supplement in Humans [jstage.jst.go.jp]
- 13. Pharmacokinetics of an Equol Supplement in Humans [jstage.jst.go.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pharmacokinetics of isoflavones, daidzein and genistein, after ingestion of soy beverage compared with soy extract capsules in postmenopausal Thai women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jfda-online.com [jfda-online.com]
- 18. Metabolism of the soy isoflavones daidzein, genistein and glycitein in human subjects. Identification of new metabolites having an intact isoflavonoid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Daidzein and genistein concentrations in human milk after soy consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Daidzin Extraction and Purification from Soybean Meal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzin, a prominent isoflavone glycoside found in soybeans, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential health benefits, including antioxidant, anti-inflammatory, and phytoestrogenic activities.[1] This document provides detailed application notes and protocols for the extraction and purification of this compound from soybean meal, a readily available and cost-effective source. The methodologies described herein are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further investigation and development.
Extraction Methodologies
Several techniques have been developed for the efficient extraction of isoflavones, including this compound, from soybean meal. The choice of method often depends on factors such as desired yield, purity, processing time, and environmental considerations. This section outlines three common and effective extraction methods: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and conventional solvent extraction.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls enhances solvent penetration and facilitates the release of intracellular components, thereby improving extraction efficiency and reducing extraction time.[2] Studies have shown that ultrasound treatment can significantly increase the yield of isoflavones from soybeans.[2][3]
Experimental Protocol: Ultrasound-Assisted Extraction of this compound
-
Sample Preparation: Grind defatted soybean meal to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Solvent Selection: Prepare a 50% (v/v) ethanol-water solution. This solvent composition has been shown to be effective for isoflavone extraction.[3][4]
-
Extraction Procedure:
-
Mix the powdered soybean meal with the 50% ethanol solvent at a solid-to-liquid ratio of 1:20 (g/mL).
-
Place the mixture in an ultrasonic bath or use a probe-type sonicator.
-
Sonication parameters can be optimized, but a typical starting point is a frequency of 35 kHz at a temperature of 60°C for 20-60 minutes.[2][3]
-
-
Solid-Liquid Separation: After extraction, separate the solid residue from the liquid extract by centrifugation at 4000 rpm for 15 minutes, followed by filtration through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under vacuum at 50°C to remove the ethanol. The resulting aqueous extract contains the crude this compound.
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to the disruption of plant cells and enhanced extraction of target compounds. This method is known for its rapidity and efficiency.[5][6]
Experimental Protocol: Microwave-Assisted Extraction of this compound
-
Sample Preparation: Use finely ground, defatted soybean meal.
-
Solvent Selection: A 50% ethanol solution is a suitable solvent for MAE of isoflavones.[7]
-
Extraction Procedure:
-
Combine the soybean meal with the 50% ethanol solvent at a solid-to-liquid ratio of 1:20 (g/mL) in a microwave-safe extraction vessel.[7]
-
Place the vessel in a microwave extractor.
-
Optimal conditions can be determined experimentally, but a suggested starting point is a microwave power of 75 W for 5 minutes.[5] Another study suggests a mid-high microwave power for 3 minutes.[7]
-
-
Solid-Liquid Separation: Post-extraction, separate the extract from the solid residue by filtration.
-
Concentration: Remove the ethanol from the extract by rotary evaporation to obtain the crude this compound extract.
Conventional Solvent Extraction (Maceration)
Conventional solvent extraction, or maceration, involves soaking the plant material in a solvent for an extended period. While simpler in terms of equipment, it is generally more time-consuming and may result in lower yields compared to UAE and MAE.[5]
Experimental Protocol: Conventional Solvent Extraction of this compound
-
Sample Preparation: Defat the soybean powder with hexane (1:5 w/v).[8]
-
Solvent Selection: Use 70% ethanol for extraction.[8]
-
Extraction Procedure:
-
Mix the defatted soybean powder with 70% ethanol at a ratio of 1:6 (w/v).[8]
-
Allow the mixture to stand at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.
-
-
Solid-Liquid Separation: Separate the liquid extract from the solid material by filtration.
-
Concentration: Evaporate the ethanol from the filtrate to yield the crude extract.
Data Presentation: Comparison of Extraction Methods
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Conventional Solvent Extraction |
| Solvent | 50% Ethanol[3][4] | 50% Ethanol[7] | 70% Ethanol[8] |
| Solid-to-Liquid Ratio | 1:20 (g/mL) | 1:20 (g/mL)[7] | 1:6 (w/v)[8] |
| Temperature | 60°C[3] | 73°C[9] | Room Temperature |
| Time | 20-60 min[2] | 3-8 min[7][9] | 24-48 hours |
| Extraction Yield | High | High | Moderate |
Purification Methodologies
The crude extract obtained from any of the above methods contains a mixture of compounds. To isolate this compound with high purity, further purification steps are necessary. Macroporous resin chromatography and high-speed counter-current chromatography are two effective techniques.
Macroporous Resin Chromatography
Macroporous resins are non-ionic, porous polymers that can adsorb and desorb molecules based on their polarity and molecular size. This technique is widely used for the separation and purification of natural products.[10][11][12]
Experimental Protocol: this compound Purification using Macroporous Resin
-
Resin Selection and Pre-treatment:
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Adsorption:
-
Washing: Wash the column with deionized water to remove impurities such as sugars and salts.
-
Desorption (Elution):
-
Fraction Collection and Analysis: Collect the eluate in fractions and analyze for this compound content using High-Performance Liquid Chromatography (HPLC).
-
Concentration and Drying: Combine the this compound-rich fractions, concentrate under vacuum to remove the ethanol, and then lyophilize to obtain purified this compound powder. This process can increase the total isoflavone content by 8.7-fold with a recovery yield of nearly 80%.[10][11][12]
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that does not require a solid support matrix, thus avoiding irreversible adsorption of the sample. It is particularly suitable for the separation of polar compounds.[13]
Experimental Protocol: this compound Purification using HSCCC
-
Solvent System Selection: The choice of the two-phase solvent system is critical for successful separation. A common system for isoflavone separation is chloroform-methanol-water (4:3:2, v/v/v).[13]
-
HSCCC Instrument Preparation:
-
Fill the multilayer coil column entirely with the stationary phase (the upper phase of the solvent system).
-
Pump the mobile phase (the lower phase) into the head of the column at a suitable flow rate while the apparatus is rotating at a specific speed (e.g., 800 rpm).
-
-
Sample Injection: Once hydrodynamic equilibrium is reached, inject the crude extract solution (dissolved in a mixture of the upper and lower phases) into the column.
-
Elution and Fraction Collection: Continue the elution with the mobile phase and collect the fractions at the outlet.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound. Purity levels of 98-99% can be achieved with this method.[13]
-
Solvent Removal: Combine the pure this compound fractions and remove the solvents under reduced pressure.
Data Presentation: Comparison of Purification Methods
| Parameter | Macroporous Resin Chromatography | High-Speed Counter-Current Chromatography (HSCCC) |
| Principle | Adsorption-Desorption | Liquid-Liquid Partition |
| Stationary Phase | Solid (Macroporous Resin) | Liquid |
| Purity Achieved | High | Very High (98-99%)[13] |
| Recovery Yield | ~80%[10][11][12] | High |
| Advantages | Scalable, cost-effective | No irreversible adsorption, high resolution |
| Disadvantages | Potential for irreversible adsorption | Requires specialized equipment |
Visualization of Experimental Workflows
Caption: General workflow for the extraction of this compound from soybean meal.
Caption: General workflow for the purification of this compound from crude extract.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the extraction and purification of this compound from soybean meal. The selection of the most appropriate methods will depend on the specific objectives of the research, available resources, and desired scale of production. For high-throughput screening and initial studies, Ultrasound-Assisted and Microwave-Assisted Extraction methods are recommended due to their speed and efficiency. For obtaining high-purity this compound suitable for pharmacological studies, subsequent purification using macroporous resin chromatography or high-speed counter-current chromatography is essential. Proper analytical techniques, such as HPLC, are crucial for monitoring the efficiency of each step and confirming the purity of the final product.[14][15]
References
- 1. Advances in Extraction and Analysis of Daidzein for Therapeutic Applications | Department of Chemistry [chem.uga.edu]
- 2. Effect of ultrasound assisted extraction upon the Genistin and this compound contents of resultant soymilk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave Irradiation as a Powerful Tool for Isolating Isoflavones from Soybean Flour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Adsorption and Desorption Characteristics and Purification of Isoflavones from Crude Soybean Extract Using Macroporous Resins [journal.pan.olsztyn.pl]
- 11. agro.icm.edu.pl [agro.icm.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. Separation and purification of isoflavones from a crude soybean extract by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. japsonline.com [japsonline.com]
Application Note: Quantification of Daidzin in Plant Extracts Using HPLC-DAD
AN-HPLC-028
Introduction
Daidzin is a naturally occurring isoflavone found predominantly in soybeans and other leguminous plants such as red clover.[1] As a phytoestrogen, this compound and its aglycone form, daidzein, are of significant interest to the pharmaceutical and nutraceutical industries due to their potential health benefits, including the management of menopausal symptoms and the prevention of hormone-related diseases.[2][3][4] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the reliable quantification of this compound in plant extracts.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a plant extract matrix.[5] The separation is achieved on a C18 stationary phase with a mobile phase gradient consisting of an acidified aqueous solution and an organic solvent, typically methanol or acetonitrile.[6][7] The Diode Array Detector (DAD) allows for highly specific detection by monitoring the absorbance at the maximum wavelength (λmax) of this compound, which is approximately 248-260 nm, while also providing spectral data to confirm peak purity and identity.[1][2][7][8][9] Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from this compound standards of known concentrations.
Experimental Workflow
Protocols
1. Apparatus and Reagents
-
Apparatus:
-
HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Analytical balance.
-
Ultrasonic bath.
-
Centrifuge.
-
Vortex mixer.
-
Syringe filters (0.22 or 0.45 µm, PVDF or PTFE).
-
Volumetric flasks, pipettes, and vials.
-
-
Reagents:
2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[10]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.5 to 150 µg/mL.[6][10] These will be used to construct the calibration curve.
3. Sample Preparation
-
Extraction:
-
Accurately weigh approximately 1 g of the dried and powdered plant material into a centrifuge tube.[10]
-
Add 15 mL of 70% aqueous methanol.[10] The choice of solvent may vary, with ethanol and acetonitrile also being common.[11][12]
-
Sonicate the mixture in an ultrasonic bath for 15-30 minutes at a controlled temperature (e.g., 60°C) to enhance extraction efficiency.[10][11]
-
Centrifuge the extract at 10,000 rpm for 10 minutes.[10]
-
Carefully collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.[7][10][13]
4. Chromatographic Conditions
The following table summarizes typical HPLC conditions for this compound analysis. Researchers may need to optimize these parameters for their specific instrumentation and samples.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | A time-based linear gradient may be employed for optimal separation of multiple isoflavones.[6] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30-35°C |
| Injection Vol. | 10-20 µL |
| DAD Wavelength | 254 nm for monitoring and quantification.[6][7][8] Full spectra (200-400 nm) for peak identification. |
5. Method Validation
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: Analyze the prepared working standard solutions and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.[14]
-
Precision: Assess both intra-day and inter-day precision by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should typically be less than 2%.[3][6]
-
Accuracy: Determine the accuracy of the method through recovery studies by spiking a known amount of this compound standard into a sample matrix. Recoveries are expected to be within 95-105%.[6][14]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[14]
Data Presentation: Summary of Quantitative HPLC-DAD Parameters for this compound
The following table summarizes quantitative data from various published methods for the analysis of this compound and related isoflavones, providing a comparative overview for researchers.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (250 x 4.6 mm, 5 µm)[8] | Bonus RP (100 x 3.0 mm, 3.5 µm)[6] | C18 (150 x 4.6 mm, 5 µm)[7] | XDB-C8 |
| Mobile Phase | Acetic acid–methanol (19:1, v/v)[8] | Water and acetonitrile (both with 0.1% formic acid)[6] | Methanol and 0.1% acetic acid (53:47 v/v)[7] | Not Specified |
| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min[6] | 1.0 mL/min[7] | Not Specified |
| Detection λ | 254 nm[8] | 254 nm[6] | 254 nm[7] | Not Specified |
| Linearity Range (µg/mL) | Not Specified | 1.5–150[6] | 2-10[7] | 0.005-0.2[14] |
| Correlation (r²) | Not Specified | >0.99[6] | Not Specified | >0.9999[14] |
| Recovery (%) | Not Specified | 95–102[6] | 98.88 (Daidzein)[3] | >97[14] |
| Precision (RSD%) | Not Specified | <5[6] | <2[3] | Not Specified |
| LOD (µg/mL) | Not Specified | Not Specified | Not Specified | 0.0004-0.0005[14] |
| LOQ (µg/mL) | Not Specified | Not Specified | Not Specified | Not Specified |
The HPLC-DAD method described provides a reliable, precise, and accurate means for the quantification of this compound in plant extracts. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. Proper method validation is essential to ensure the integrity of the generated data. The provided workflow, protocols, and comparative data serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound-containing materials.
References
- 1. wjpls.org [wjpls.org]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. Development and validation of a RP-HPLC method for quantification of isoflavone aglycones in hydrolyzed soy dry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienggj.org [scienggj.org]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of daidzein and genistein in soybean foods by automated on-line in-tube solid-phase microextraction coupled to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Daidzin Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for administering daidzin to rodent models, based on findings from various scientific studies. This document includes detailed experimental procedures, quantitative data summaries, and diagrams of relevant signaling pathways and workflows to guide researchers in their study design.
Data Presentation
The following tables summarize quantitative data from studies involving this compound administration in rodent models, offering a comparative look at dosages, administration routes, and observed effects.
Table 1: this compound Dosage and Administration Routes in Rodent Models
| Rodent Model | Dose | Route of Administration | Vehicle | Application | Reference |
| Sprague Dawley Rats | 25, 50, 100 mg/kg | Oral | Not Specified | Diabetic Neuropathy | [1] |
| Male Rats | 100 mg/kg/day | Oral | 1% Tween 20 in distilled water | Ifosfamide-induced neurotoxicity | [2] |
| Fischer 344 Rats | 100 mg/kg | Oral | Not Specified | Pharmacokinetics | [3] |
| Sprague-Dawley or Wistar Rats | Not Specified | Intraperitoneal (i.p.) injection or oral gavage | Saline or DMSO followed by saline | Neuroprotection (Ischemic Stroke) | [4] |
| Rats | 10 mg/kg | Oral | Coarse suspension, nanosuspension, or nanoemulsion | Pharmacokinetics | [5] |
| Rats | 50 mg/kg | Not Specified | Not Specified | High-fat diet-induced obesity and gliosis | [6] |
| Rats | 10 mg/kg | Intraperitoneal (i.p.) | 50% Ethanol | Neuroprotection (Cerebral Ischemia) | [7] |
| Rats | 30, 60, 120 mg/kg | Not Specified | Not Specified | Ethanol Consumption | [8] |
| Syrian Golden Hamsters | 70 mEq/hamster/day | Intraperitoneal (i.p.) | Not Specified | Ethanol Consumption | [9] |
| Female Rats | 250, 1000 mg/kg feed | In diet | Not Specified | Reproductive toxicity and breast cancer chemoprevention | [10] |
| Female Rats | 50, 150 mg/kg | Subcutaneous | Not Specified | Blastocyst Implantation | [11] |
| CUMS Mice | 1 mg/kg | Oral | Not Specified | Depression and Anxiety | [12] |
| I/R-treated Mice | 10, 20, 30 mg/kg | Not Specified | Not Specified | Ischemic Stroke | [13][14] |
Table 2: Summary of Quantitative Effects of this compound in Rodent Models
| Rodent Model | This compound Dose | Key Quantitative Findings | Reference |
| STZ-induced diabetic rats | 50 and 100 mg/kg | Significant improvement in motor and sensory nerve conduction velocity.[1] | [1] |
| STZ-induced diabetic rats | 50 and 100 mg/kg | 31.53% and 45.2% improvement in body weight, respectively.[1] | [1] |
| Rats with ifosfamide-induced neurotoxicity | 100 mg/kg/day | Significantly reduced serum inflammatory markers (TNF-α, IL-6, iNOS) and brain tissue caspase-3 levels.[2] | [2] |
| Rats | 10 mg/kg (oral) | Relative bioavailability of nanosuspension and nanoemulsion was ~265.6% and ~262.3% compared to coarse suspension.[5] | [5] |
| Rats | 100 mg/kg (oral) | Total urinary excretion of this compound was < 10% of the dose.[3] | [3] |
| Rats | Not specified | Absolute bioavailability of this compound solution and suspension was 12.8% and 6.1%, respectively.[15] | [15] |
| Rats with cerebral ischemia | 10 mg/kg (i.p.) | Significantly decreased neurological deficit scores at 24 hours post-treatment.[7] | [7] |
| I/R-treated Mice | 20 and 30 mg/kg | Significantly improved neurological deficits, and reduced infarct volume and brain edema.[13][14] | [13][14] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound administration are provided below.
Protocol 1: Oral Gavage Administration of this compound
This protocol is a general guideline based on common practices.[16][17][18][19][20]
Materials:
-
This compound
-
Vehicle (e.g., 1% Tween 20 in distilled water, saline, or appropriate solvent)[2]
-
Gavage needles (16-20 gauge for rats, 20-24 gauge for mice, with a ball tip)[17][18]
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week.
-
This compound Preparation: Prepare the this compound solution or suspension in the chosen vehicle. Ensure the final concentration allows for the desired dosage in a volume that does not exceed 10 ml/kg of body weight.[17][20]
-
Dosage Calculation: Weigh each animal to accurately calculate the volume of the this compound preparation to be administered.
-
Animal Restraint: Firmly restrain the rodent to immobilize the head and align the esophagus and stomach.[16]
-
Gavage Needle Insertion:
-
Measure the appropriate length for the gavage needle by holding it alongside the animal, with the tip at the mouth and the end at the last rib. Mark this length on the needle.[16]
-
Gently insert the ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus.[16]
-
If resistance is met, withdraw the needle and re-attempt. Do not force the needle. [17]
-
-
Administration: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the this compound preparation.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing.[17]
Protocol 2: Intraperitoneal (IP) Injection of this compound
This protocol is a general guideline based on common practices for IP injections.[21]
Materials:
-
This compound
-
Sterile vehicle (e.g., 50% ethanol, saline)[7]
-
Sterile syringes and needles (23-27 gauge for rats and mice)[21]
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize animals as described in Protocol 1.
-
This compound Preparation: Dissolve or suspend this compound in a sterile vehicle. The final volume should not exceed 10 ml/kg of body weight.[21]
-
Dosage Calculation: Weigh each animal to determine the correct injection volume.
-
Animal Restraint: Restrain the animal to expose the abdomen. For rats, a two-person technique is often preferred.[21]
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[21]
-
Injection:
-
Insert the needle at a 30-40 degree angle into the peritoneal cavity.[21]
-
Aspirate slightly to ensure no blood or urine is drawn, confirming the needle is not in a blood vessel or the bladder.
-
Slowly inject the this compound solution.
-
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Induction of Disease Models for this compound Efficacy Testing
A. Streptozotocin (STZ)-Induced Diabetes in Rats [1][22]
-
Fast rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5).
-
Administer a single intraperitoneal injection of STZ (e.g., 55 mg/kg).[1]
-
Provide animals with a 5% sucrose solution for 24 hours to prevent hypoglycemia.[22]
-
Confirm diabetes by measuring blood glucose levels after 72 hours. Rats with fasting blood glucose >250 mg/dL are considered diabetic.[1][22]
B. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Rats [4][7]
-
Anesthetize the rat.
-
Perform a midline cervical incision to expose the carotid arteries.
-
Introduce a silicone-coated monofilament into the internal carotid artery to occlude the middle cerebral artery.[4]
-
Confirm occlusion by monitoring cerebral blood flow.
-
The filament can be left for permanent occlusion or removed after a set time (e.g., 60-120 minutes) for a reperfusion model.[4]
-
Administer this compound post-occlusion as per the study design (e.g., 5 minutes after MCAO).[7]
Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow.
Caption: General experimental workflow for this compound administration in rodent models.
Caption: this compound's neuroprotective signaling pathways.
Caption: Anti-inflammatory mechanism of this compound.
References
- 1. Daidzein ameliorates peripheral neuropathy in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of daidzein against ifosfamide-induced neurotoxicity in male rats: role of selected inflammatory and apoptotic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disposition and biotransformation of the estrogenic isoflavone daidzein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of daidzein on focal cerebral ischemia injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneheyman.com [geneheyman.com]
- 9. This compound inhibits mitochondrial aldehyde dehydrogenase and suppresses ethanol intake of Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daidzein: bioavailability, potential for reproductive toxicity, and breast cancer chemoprevention in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of subcutaneous administration of daidzein on blastocyst implantation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Roles of Daidzein Through Extracellular Signal-Regulated Kinases Dependent Pathway In Chronic Unpredictable Mild Stress Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Neuroprotective Effect of Daidzein Extracted From Pueraria lobate Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel [frontiersin.org]
- 14. Neuroprotective Effect of Daidzein Extracted From Pueraria lobate Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of dosage forms on pharmacokinetics of daidzein and its main metabolite daidzein-7-O-glucuronide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.sdsu.edu [research.sdsu.edu]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Daidzin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzin, a major isoflavone found in soybeans and other leguminous plants, has garnered significant scientific interest for its potential therapeutic applications, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] In in vitro settings, this compound is often utilized to investigate its effects on cellular mechanisms such as cell proliferation, apoptosis, and cell cycle regulation. It is important to note that this compound is the glycoside form of Daidzein and is often hydrolyzed to its biologically active aglycone form, Daidzein, within the cellular environment to exert its effects.[2] These application notes provide a comprehensive overview and detailed protocols for the in vitro use of this compound.
Principle of Action
This compound acts as a prodrug that, upon cellular uptake, is metabolized to Daidzein. Daidzein's biological activities are multifaceted, influencing several signaling pathways. In cancer cells, it has been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[4][5][6] It can also cause cell cycle arrest at various phases, including G1 and G2/M, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[3][4][7] Furthermore, this compound and its active form, Daidzein, have been reported to modulate key signaling pathways involved in inflammation and cell survival, such as NF-κB, JAK/STAT, and TGF-β/Smad.[1][2][8][9]
Data Presentation
Table 1: Cytotoxicity of Daidzein (Active Form of this compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| BEL-7402 | Hepatocellular Carcinoma | 59.7 ± 8.1 | 48 | [4] |
| A549 | Lung Carcinoma | >100 | 48 | [4] |
| HeLa | Cervical Cancer | >100 (in one study), ~20 (in another) | 48, 24 | [2][4] |
| HepG-2 | Hepatocellular Carcinoma | >100 | 48 | [4] |
| MG-63 | Osteosarcoma | >100 | 48 | [4] |
| MCF-7 | Breast Cancer | 50 | Not Specified | [10] |
| MDA-MB-453 | Breast Cancer | Not Specified (significant inhibition at >10 µM) | 72 | [7] |
Table 2: Effects of this compound/Daidzein on Cellular Processes
| Cell Line | Concentration (µM) | Duration (h) | Observed Effect | Reference |
| BEL-7402 | 30 | 24 | G2/M phase cell cycle arrest | [4] |
| BEL-7402 | 30, 60, 90 | 24 | Decreased mitochondrial membrane potential | [4] |
| BEL-7402 | 30, 60 | 24 | Increased DNA fragmentation (Comet Assay) | [4] |
| MCF-7 | Not Specified | Not Specified | Increased Caspase 3/7 activity (1.4-fold) | [10] |
| HeLa | 20 | 24 | Increased ROS generation | [2] |
| PC12 | 5, 20, 50 | 24 (pre-treatment) | Neuroprotection against OGD/R injury | [11] |
Experimental Protocols
Cell Culture and this compound Preparation
-
Cell Lines: Human cancer cell lines such as BEL-7402 (hepatocellular carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) are commonly used.[2][4][10]
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin is typically used.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in dimethyl sulfoxide (DMSO). Store at -20°C. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates (2x10^5 cells/well) and treat with the desired concentrations of this compound for 24-48 hours.[4]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Treatment: Treat BEL-7402 cells with this compound (e.g., 30 and 60 µM) for 24 hours.[4]
-
Slide Preparation: Prepare a base layer of 0.5% normal melting agarose on a frosted microscope slide.
-
Cell Embedding: Mix the harvested cell suspension with 1% low melting agarose and layer it onto the base layer.
-
Lysis: Immerse the slides in a lysis solution.
-
Electrophoresis: Perform electrophoresis under alkaline conditions.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize the "comets" under a fluorescence microscope. The length of the comet tail indicates the extent of DNA damage.[4]
Cell Cycle Analysis
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed BEL-7402 cells in 6-well plates (2x10^5 cells/well) and treat with this compound (e.g., 30 µM) for 24 hours.[4]
-
Cell Fixation: Harvest the cells, wash with cold PBS, and fix in 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.[4]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular generation of ROS.
-
Cell Seeding and Treatment: Seed BEL-7402 cells in 6-well plates (2x10^5 cells/well) and treat with this compound (e.g., 30 µM) for 24 hours.[4]
-
Probe Loading: Remove the medium and add the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA; 10 µM) to the cells. Incubate for a specified time.[4]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in signaling pathways.
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
Visualization of Signaling Pathways and Workflows
Caption: this compound's proposed mechanism of action in cancer cells.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. Daidzein | C15H10O4 | CID 5281708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of this compound, a naturally occurring anti-alcohol-addiction agent, in complex with human mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hmdb.ca [hmdb.ca]
- 6. Showing Compound Daidzein (FDB002608) - FooDB [foodb.ca]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Daidzein - Wikipedia [en.wikipedia.org]
- 10. This compound | C21H20O9 | CID 107971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Enhancing Daidzin Solubility for In Vitro Success: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Daidzin, a primary isoflavone found in soybeans, holds significant promise in various therapeutic areas due to its antioxidant, anti-inflammatory, and potential anti-cancer properties. However, its poor aqueous solubility presents a considerable challenge for researchers conducting in vitro assays, often leading to issues with compound precipitation, inaccurate dosing, and unreliable experimental outcomes. This document provides detailed application notes and protocols for several effective techniques to improve the solubility of this compound, ensuring accurate and reproducible results in cell-based and other in vitro studies.
Understanding this compound Solubility
This compound is sparingly soluble in aqueous buffers, a critical factor for most cell culture media. Its solubility is significantly higher in organic solvents. The data below summarizes the solubility of this compound in commonly used solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL (480.33 mM) | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Ethanol | ~2.5 mg/mL | [2] |
| Water | < 0.1 mg/mL (insoluble) | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
Techniques for Improving this compound Solubility
Several methods can be employed to enhance the aqueous solubility of this compound for in vitro experiments. The choice of method will depend on the specific requirements of the assay, including the target cell line, desired final concentration, and tolerance to excipients.
Co-Solvent System
The most straightforward approach is to first dissolve this compound in a water-miscible organic solvent, such as DMSO, and then dilute it into the aqueous assay medium.
Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-Solvent
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in 100% cell culture-grade DMSO to create a concentrated stock solution (e.g., 50-100 mM). Ensure complete dissolution by vortexing. Gentle warming to 37°C can aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
-
Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. [4]
-
Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments.
-
pH Adjustment
The solubility of this compound, and its aglycone form daidzein, is pH-dependent, with higher solubility observed in alkaline conditions.[5] However, significant pH alterations are often incompatible with cell culture conditions. This method is more suitable for cell-free assays where the pH can be controlled.
Protocol 2: pH-Dependent Solubilization (for cell-free assays)
-
Prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5).
-
Add an excess amount of this compound powder to each buffer.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a constant temperature.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (Me-β-CD) have been shown to be effective in solubilizing daidzein.[6]
Table 2: Stability Constants (Ks) for Daidzein-Cyclodextrin Complexes
| Cyclodextrin | Stoichiometry | Stability Constant (Ks) (M⁻¹) |
| β-Cyclodextrin (β-CD) | 1:1 | Varies with conditions |
| Methyl-β-cyclodextrin (Me-β-CD) | 1:1 | Varies with conditions |
| (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD) | 1:1 | Varies with conditions |
Note: The exact stability constants can vary based on experimental conditions such as temperature and pH.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Solution Stirring Method)
-
Molar Ratio Determination: Based on phase-solubility studies, a 1:1 molar ratio of this compound to cyclodextrin is typically effective.[6][7]
-
Dissolution:
-
Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in sterile, purified water to the desired concentration.
-
Prepare a solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
-
Complexation:
-
Slowly add the this compound solution to the aqueous cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
-
Solvent Removal and Isolation:
-
If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Lyophilize (freeze-dry) the aqueous solution to obtain the this compound-cyclodextrin inclusion complex as a solid powder.
-
-
Characterization (Optional but Recommended):
-
Preparation of Working Solution:
-
Dissolve the lyophilized complex in the cell culture medium to the desired final concentration.
-
Nanoparticle and Nanosuspension Formulations
Reducing the particle size of a compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rate and saturation solubility.[8]
Protocol 4: Preparation of this compound Nanosuspension by Media Milling
-
Preparation of Stabilizer Solution: Prepare an aqueous solution containing stabilizers. A combination of steric and electrostatic stabilizers is often effective (e.g., Pluronic F127 and PVP K30, or SDS in combination with these).[9]
-
Dispersion: Disperse the coarse this compound powder in the stabilizer solution.
-
Milling:
-
Add milling media (e.g., zirconium oxide beads) to the dispersion.
-
Mill the suspension using a magnetic stirrer at a high speed (e.g., 1200 rpm) for a sufficient duration (e.g., 24 hours) at room temperature.[9]
-
-
Separation and Collection:
-
Separate the nanosuspension from the milling media by decantation.
-
The nanosuspension can be used directly or lyophilized for storage and redispersion.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using dynamic light scattering (DLS).
-
The morphology of the nanoparticles can be observed using scanning electron microscopy (SEM).
-
Solid Dispersions
Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at the molecular level. This can enhance the dissolution rate by presenting the drug in an amorphous state.
Protocol 5: Preparation of this compound Solid Dispersion with Water-Soluble Chitosan (Solvent Evaporation Method)
-
Dissolution:
-
Solvent Evaporation:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.
-
-
Drying and Pulverization:
-
Dry the solid mass completely, for instance, in a vacuum oven.
-
Pulverize the dried solid dispersion to obtain a fine powder.
-
-
Characterization:
-
Confirm the amorphous nature of this compound in the solid dispersion using DSC and XRD.[5]
-
-
Preparation of Working Solution:
-
Dissolve the solid dispersion powder in the aqueous assay medium.
-
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context of this compound's action is crucial for experimental design and data interpretation.
Caption: Workflow for preparing and using this compound in in-vitro assays.
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is essential for designing mechanism-of-action studies.
Caption: Key signaling pathways modulated by this compound.
Conclusion
The poor aqueous solubility of this compound is a significant but surmountable obstacle in in vitro research. By selecting an appropriate solubilization technique from the protocols provided, researchers can prepare stable and biologically active this compound solutions, leading to more reliable and reproducible experimental data. Careful consideration of the experimental system and appropriate controls are paramount for the successful application of these methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer potential of this compound: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Preparation of inclusion complex of daidzein and hydropropyl-beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Preparation of water-soluble chitosan solid dispersion of daidzein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the Inclusion Complexes of Daidzein with β-Cyclodextrin and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the Inclusion Complexes of Daidzein with β-Cyclodextrin and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Daidzin Derivatives with Improved Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various daidzin derivatives and the evaluation of their enhanced biological activities. The information is intended to guide researchers in developing novel therapeutic agents with improved efficacy in areas such as cancer, inflammation, and neurodegenerative diseases.
Introduction to this compound and its Derivatives
This compound, a major isoflavone found in soybeans and other leguminous plants, has attracted significant interest for its potential health benefits. However, its clinical application is often limited by poor water solubility and moderate bioactivity. To overcome these limitations, researchers have focused on the synthesis of this compound derivatives with modified chemical structures, leading to enhanced pharmacological properties. This document outlines the synthesis and bioactivity of several key this compound derivatives, including sulfonated, glycosylated, and aminoalkylated analogs.
Synthesis of this compound Derivatives: Experimental Protocols
Synthesis of 3'-Daidzein Sulfonate Sodium (DSS)
3'-Daidzein sulfonate sodium has demonstrated significant neuroprotective effects. The following protocol is a general guideline for its synthesis.
Materials:
-
Daidzein
-
Chlorosulfonic acid
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve daidzein in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate it under reduced pressure to obtain the crude sulfonic acid derivative.
-
Dissolve the crude product in ethanol and add a saturated solution of NaHCO₃ in ethanol to precipitate the sodium salt.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum to yield 3'-daidzein sulfonate sodium.
Glycosylation of this compound
Glycosylation can improve the water solubility and bioavailability of this compound, leading to enhanced bioactivity. Both chemical and enzymatic methods can be employed.
This protocol utilizes β-glucosidase for the synthesis of this compound glucosides.
Materials:
-
Daidzein
-
Glucose (or other desired sugar)
-
β-Glucosidase (e.g., from almonds)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound and a molar excess of glucose in phosphate buffer (pH 7.0).
-
Add β-glucosidase to the solution.
-
Incubate the mixture at a controlled temperature (e.g., 37-50°C) with gentle shaking for 24-72 hours.
-
Monitor the formation of glycosides by TLC or HPLC.
-
Once the reaction is complete, terminate it by heating or adding an organic solvent like ethyl acetate.
-
Extract the products with ethyl acetate.
-
Dry the organic extract and concentrate it under reduced pressure.
-
Purify the this compound glycosides using silica gel column chromatography.
Plant cell cultures can be used to produce specific glycosylated derivatives.
Materials:
-
Daidzein
-
Suspension culture of a suitable plant cell line (e.g., Nicotiana tabacum)
-
відповідний поживний розчин
-
Methanol
-
Centrifuge
-
HPLC for purification
Procedure:
-
Prepare a sterile solution of this compound.
-
Add the this compound solution to the plant cell suspension culture.
-
Incubate the culture under controlled conditions (light, temperature, agitation) for several days.
-
Separate the cells from the medium by centrifugation.
-
Extract the glycosylated this compound derivatives from both the cells and the medium using methanol.
-
Combine the extracts and concentrate them.
-
Purify the individual glycosides using preparative HPLC.
Synthesis of Aminoalkylated Daidzein Derivatives
Introducing aminoalkyl groups can enhance the water solubility and anti-hypoxic activity of daidzein.[1] This can be achieved through reactions like the Mannich reaction.
Materials:
-
Daidzein
-
Formaldehyde
-
A secondary amine (e.g., diethylamine, piperidine)
-
Ethanol or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure (Mannich Reaction):
-
Dissolve daidzein in ethanol or DMF.
-
Add formaldehyde and the chosen secondary amine to the solution.
-
Heat the reaction mixture at a specific temperature (e.g., 60-80°C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and acidify with HCl to precipitate the hydrochloride salt of the aminoalkylated derivative.
-
Filter the precipitate, wash with a cold solvent, and dry to obtain the final product.
Bioactivity Assessment: Experimental Protocols
Anticancer Activity Assessment
This assay determines the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, SKOV3 for ovarian cancer)[2][3][4]
-
This compound and its derivatives
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and its derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity Assessment
This protocol assesses the ability of this compound derivatives to inhibit inflammation in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound and its derivatives
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Cell culture medium
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
This protocol measures the levels of pro-inflammatory cytokines like IL-6 and TNF-α.
Materials:
-
LPS-stimulated RAW 264.7 cell culture supernatants (from the NO assay)
-
ELISA kits for IL-6 and TNF-α
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from the standard curve.
Neuroprotective Activity Assessment
This in vitro model mimics ischemic stroke to evaluate the neuroprotective effects of this compound derivatives.
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y)
-
This compound and its derivatives
-
Glucose-free medium
-
Hypoxic chamber or incubator
-
Cell viability assay kit (e.g., MTT or CCK-8)
Procedure:
-
Culture the neuronal cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the this compound derivatives for a specified time.
-
Induce OGD by replacing the normal medium with glucose-free medium and placing the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a few hours.
-
Simulate reperfusion by returning the cells to normal glucose-containing medium and normoxic conditions for 24 hours.
-
Assess cell viability using the MTT or CCK-8 assay as described previously.
Data Presentation: Quantitative Bioactivity of this compound Derivatives
The following tables summarize the improved bioactivity of various this compound derivatives compared to the parent compound, this compound.
Table 1: Anticancer Activity of this compound and its Derivatives
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound | HeLa (Cervical Cancer) | MTT | 20 | [2] |
| This compound | MCF-7 (Breast Cancer) | MTT | 50 | |
| This compound | SKOV3 (Ovarian Cancer) | MTT | 20 | [4] |
| Daidzein | A-375 (Melanoma) | MTT | 18 | [5][6] |
| This compound | K562R (Imatinib-resistant Leukemia) | MTT | 51.62 |
Table 2: Anti-inflammatory Activity of this compound and its Derivatives
| Compound | Cell Line/Model | Bio-marker | Activity | Reference |
| This compound | RAW 264.7 | IL-6, TNF-α | Significant reduction at 50 & 100 µM | [7] |
| Daidzein | RAW 264.7 | IL-6, TNF-α | Moderate suppression of TNF-α at 100 µM | [7] |
| Daidzein Sulfonic Acid Ester Derivatives | Caco-2 | TNF-α induced inflammation | 100-10,000-fold enhanced activity | [8] |
| Equol (Daidzein metabolite) | Neutrophils | Leukotriene B4 | IC50 of 2.0 µM (Daidzein showed minimal activity) | [9] |
Table 3: Neuroprotective and Other Bioactivities of this compound Derivatives
| Compound | Model | Bioactivity | Observation | Reference |
| 3'-Daidzein sulfonate sodium | Rat model of cerebral ischemia | Neuroprotection | Alleviates brain edema, reduces infarct size | |
| Daidzein | Rat cortical neurons (OGD model) | Neuroprotection | Decreases cell death at 0.05-5 µM | [10] |
| Aminoalkylated daidzein derivatives (2a, 2b, 4d, 5a, 5d) | H9C2 cardiomyocytes (hypoxia model) | Anti-hypoxia | Superior activity compared to daidzein | [11][12] |
| 3'-Hydroxythis compound | In vitro | Antioxidant (DPPH scavenging) | IC50 of 7.4 µM (120 times higher than this compound) | [13] |
Visualization of Pathways and Workflows
Signaling Pathways
The bioactivity of this compound and its derivatives is often mediated through the modulation of key cellular signaling pathways.
Caption: this compound derivatives' anticancer mechanism.
The anticancer effects of this compound and its derivatives are mediated through the inhibition of pro-survival signaling pathways such as JAK/STAT, NF-κB, and MAPK, and the induction of apoptosis, in some cases through the PI3K/Akt pathway.[7][14][15]
Caption: Anti-inflammatory pathway of this compound.
This compound derivatives exert their anti-inflammatory effects by inhibiting the LPS-induced activation of MAPK and NF-κB signaling pathways, leading to a reduction in the expression of pro-inflammatory mediators.[7]
Experimental Workflows
Caption: General synthesis workflow for this compound.
The general workflow for the synthesis of this compound derivatives involves reaction setup, the chemical or enzymatic reaction, monitoring of the reaction progress, workup, and finally, purification and characterization of the desired product.
Caption: Bioactivity screening workflow.
The screening for improved bioactivity of this compound derivatives typically starts with in vitro assays on relevant cell lines, followed by the selection of lead compounds for further validation in in vivo animal models.
References
- 1. Glycosylation of daidzein by the Eucalyptus cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits growth and induces apoptosis through the JAK2/STAT3 in human cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daidzein exerts anticancer activity towards SKOV3 human ovarian cancer cells by inducing apoptosis and cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jbuon.com [jbuon.com]
- 7. Isoflavones this compound and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Daidzein has neuroprotective effects through ligand-binding-independent PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-hypoxic Activity Research of Daidzein Derivatives [jstage.jst.go.jp]
- 12. Synthesis and Anti-hypoxic Activity Research of Daidzein Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer potential of this compound: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics | Anticancer potential of this compound: a comprehensive literature review | springermedicine.com [springermedicine.com]
Application Notes and Protocols for Preparing Daidzin-Loaded Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzin is a primary isoflavone glycoside found in soybeans and other leguminous plants, recognized for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] However, its clinical application is often hampered by poor water solubility and low oral bioavailability.[3][4] Encapsulating this compound within nanoparticle-based drug delivery systems presents a promising strategy to overcome these limitations, enhancing its solubility, stability, and bioavailability, thereby improving its therapeutic efficacy.[5][6]
This document provides detailed application notes and experimental protocols for the preparation and characterization of various this compound-loaded nanoparticles, including polymeric, lipid-based, and protein-based systems.
Application Notes: Nanoparticle Formulations for this compound
Several types of nanoparticles have been successfully formulated to deliver this compound and its aglycone form, Daidzein. The choice of nanoparticle system depends on the desired release profile, administration route, and specific therapeutic target.
-
Poly(lactic-co-glycolic) acid) (PLGA) Nanoparticles: PLGA is a biodegradable and biocompatible polymer widely used in drug delivery. Daidzein-loaded PLGA nanoparticles are typically prepared using emulsion-solvent evaporation or diffusion methods.[7][8] These nanoparticles can provide sustained drug release over extended periods, ranging from days to weeks, making them suitable for long-term therapies.[1][2] By forming complexes with phospholipids or cyclodextrins prior to encapsulation, the entrapment efficiency and oral bioavailability of Daidzein in PLGA nanoparticles can be significantly improved.[6][8]
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids, which are well-tolerated and can be produced on a large scale.[9][10] Methods like hot homogenization and ultrasonication solvent emulsification are commonly used for their preparation.[9][11] SLNs offer advantages such as high entrapment efficiency for lipophilic drugs, controlled release, and the ability to protect the encapsulated drug from degradation.[9] Daidzein-loaded SLNs have demonstrated sustained release profiles and enhanced bioavailability.[11][12]
-
Zein Nanoparticles: Zein, a biodegradable and biocompatible protein derived from corn, can be fabricated into nanoparticles using methods like the antisolvent technique.[5] These nanoparticles have been shown to effectively encapsulate this compound, improve its oral bioavailability, and enhance its cellular uptake.[5][13] The addition of emulsifiers like TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate) can further increase the encapsulation efficiency.[5]
-
Chitosan Microspheres/Nanoparticles: Chitosan, a natural polysaccharide, is valued for its biocompatibility, biodegradability, and mucoadhesive properties.[14][15] this compound-loaded chitosan microspheres, prepared by techniques such as emulsification/chemical cross-linking, can provide prolonged drug release for up to 35 days and significantly increase bioavailability after intramuscular injection.[14]
Data Presentation: Comparison of this compound-Loaded Nanoparticle Formulations
The following tables summarize the key quantitative data from various studies on this compound/Daidzein-loaded nanoparticles.
| Formulation Type | Preparation Method | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation/Entrapment Efficiency (%) | Drug Loading (%) | Reference(s) |
| PLGA Nanoparticles | Emulsion-Solvent Diffusion | 198.52 - 672.78 | -0.50 to -14.70 | 35.79 - 84.85 | 3.41 - 4.59 | [1][7] |
| PLGA-Phospholipid Complex NPs | Emulsion-Solvent Evaporation | 309.2 ± 14.0 | -32.14 ± 2.53 | 81.9 ± 5.0 | Not Reported | [6][8] |
| PLGA-Cyclodextrin Complex NPs | Double Emulsion | 323.2 ± 4.8 | -18.73 ± 1.68 | 83.2 ± 7.2 | Not Reported | [6][8] |
| Solid Lipid Nanoparticles (SLNs) | Ultrasonication Solvent Emulsification | 193.62 ± 5.89 | -33.17 ± 1.24 | Not Reported | Not Reported | [9][10] |
| PEGylated SLNs | Hot Homogenization | 126 ± 14 | Not Reported | 82.5 ± 3.7 | Not Reported | [11] |
| Zein Nanoparticles (ZN) | Antisolvent Method | ~200 | +25 (pH 5.5), -23 (pH 7.4) | 53 | Not Reported | [5] |
| TPGS-Emulsified Zein NPs (TZN) | Antisolvent Method | ~200 | +25 (pH 5.5), -23 (pH 7.4) | 63 | Not Reported | [5] |
| Hydroxyapatite Nanoparticles | Chemical Precipitation & Sorption | 129.3 ± 0.65 | Not Reported | 87.23 ± 0.97 | Not Reported | [16] |
| Chitosan/Alginate Nanocapsules | Ionic Gelation | 253 | -1.43 | 57 | 14 | [17] |
Experimental Protocols
Herein are detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles.
Protocol 1: Preparation of Daidzein-Loaded PLGA Nanoparticles by Modified Emulsion-Solvent Diffusion
This protocol is adapted from the method described by Sevinc-Ozakar et al.[7]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA 75:25)
-
Daidzein
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Ethyl acetate (EA)
-
Polyvinyl alcohol (PVA)
-
Phosphate buffer (PB, pH 7.4)
-
Ultrapure water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) in a DCM:EA mixture (1.5:1, v/v).
-
Dissolve Daidzein in a minimal amount of DMSO and add it to the PLGA solution.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in pH 7.4 phosphate buffer.
-
Emulsification: Add the organic phase dropwise into the aqueous PVA solution under constant stirring.
-
Continue mixing for 3 hours to allow for initial nanoparticle formation.
-
Homogenize the resulting mixture at 15,000 rpm using a high-speed homogenizer to form a nanoemulsion.
-
Solvent Diffusion: Add 5 mL of ultrapure water to the nanoemulsion while stirring to facilitate the diffusion of the organic solvent into the aqueous phase.
-
Solvent Removal: Remove the organic solvents (DCM and EA) using a rotavapor.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Lyophilization: Freeze the nanoparticle pellet and then lyophilize to obtain a dry powder for storage and characterization.
-
Blank Nanoparticles: Prepare blank nanoparticles by following the same procedure but omitting the addition of Daidzein.[7]
Protocol 2: Preparation of this compound-Loaded Zein Nanoparticles by Antisolvent Method
This protocol is based on the work of Zou et al.[5][13]
Materials:
-
Zein protein
-
This compound
-
Ethanol (or other aqueous alcohol solution)
-
TPGS 1000 (D-α-tocopheryl polyethylene glycol 1000 succinate) - optional emulsifier
-
Deionized water
Procedure:
-
Zein Solution Preparation: Dissolve zein and this compound in an aqueous ethanol solution (e.g., 80% ethanol).
-
Antisolvent Precipitation: Add the zein-Daidzin solution dropwise into deionized water (the antisolvent) under vigorous stirring. Nanoparticles will form spontaneously as the ethanol diffuses into the water, reducing the solubility of zein.
-
Optional Emulsifier: For TPGS-emulsified zein nanoparticles (TZN), add TPGS to the deionized water before adding the zein solution.
-
Solvent Removal: Continue stirring at room temperature for several hours or overnight to allow for the complete evaporation of ethanol.
-
Nanoparticle Collection: The resulting nanoparticle dispersion can be used directly or further purified by centrifugation and resuspension. For long-term storage, the nanoparticles can be lyophilized.
Protocol 3: General Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in ultrapure water.[7]
-
Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., a Zetasizer) at 25°C.[1][7]
-
Perform all measurements in triplicate for accuracy.[7]
2. Encapsulation Efficiency (EE) and Drug Loading (LC):
-
Separate the nanoparticles from the aqueous medium by centrifugation (e.g., 12,500 rpm).[7]
-
Carefully collect the supernatant, which contains the unencapsulated drug.
-
Quantify the amount of this compound in the supernatant using a validated UV-VIS spectrophotometric or HPLC method.[3][7]
-
Calculate EE and LC using the following formulas:
-
EE (%) = [(Total Drug Amount - Drug in Supernatant) / Total Drug Amount] x 100
-
LC (%) = [(Total Drug Amount - Drug in Supernatant) / Weight of Nanoparticles] x 100
-
3. Morphological and Structural Analysis:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and shape of the nanoparticles, mount the lyophilized powder on a stub, coat with gold, and image.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Analyze KBr disks of pure this compound, blank nanoparticles, and this compound-loaded nanoparticles to confirm drug encapsulation and assess drug-polymer interactions.[7]
-
Differential Scanning Calorimetry (DSC): Evaluate the thermal properties and physical state of this compound within the nanoparticles by analyzing powder samples in a differential scanning calorimeter.[1][7]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for this compound nanoparticle preparation and evaluation.
This compound's Anti-Inflammatory Signaling Pathways
This compound and its aglycone Daidzein have been shown to exert anti-inflammatory effects by modulating key signaling cascades, particularly in response to inflammatory stimuli like Lipopolysaccharide (LPS).[18]
Caption: this compound inhibits LPS-induced inflammation via MAPK and NF-κB pathways.[18]
This compound's Role in Glioma Inhibition
Recent studies suggest this compound can inhibit glioma development by targeting the Wnt signaling pathway.[19]
Caption: this compound suppresses glioma by inhibiting the LRP5/GSK-3β/c-Myc pathway.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. ephels.net [ephels.net]
- 3. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. TPGS emulsified zein nanoparticles enhanced oral bioavailability of this compound: in vitro characteristics and in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The comparison of different daidzein-PLGA nanoparticles in increasing its oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ephels.net [ephels.net]
- 8. The comparison of different daidzein-PLGA nanoparticles in increasing its oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. The role of daidzein-loaded sterically stabilized solid lipid nanoparticles in therapy for cardio-cerebrovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FORMULATION, CHARACTERIZATION AND EVALUATION OF DAIDZEIN-LOADED SOLID-LIPID NANOPARTICLES GEL FOR ANTI-INFLAMMATORY POTENTIAL | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimized preparation of daidzein-loaded chitosan microspheres and in vivo evaluation after intramuscular injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. QbD-Driven preparation, characterization, and pharmacokinetic investigation of daidzein-l oaded nano-cargos of hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellmolbiol.org [cellmolbiol.org]
- 18. Isoflavones this compound and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural Product this compound Inhibits Glioma Development via Suppressing the LRP5-Mediated GSK-3β/c-Myc Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Daidzin Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of daidzin and its major metabolites in urine. The protocols are designed for researchers in pharmacology, toxicology, and clinical studies investigating the pharmacokinetics and biological effects of isoflavones.
Introduction
This compound, a primary isoflavone glycoside found in soybeans and other leguminous plants, undergoes extensive metabolism following ingestion. The gut microbiota plays a crucial role in transforming this compound into its aglycone form, daidzein, which is then further metabolized into compounds such as equol, O-desmethylangolensin (O-DMA), and dihydrodaidzein (DHD).[1][2] These metabolites are subsequently conjugated with glucuronic acid or sulfate in the liver before being excreted in the urine.[3][4] Monitoring the urinary excretion of these metabolites is a key method for assessing isoflavone intake, bioavailability, and inter-individual variations in metabolism, which can influence their physiological effects.[5][6]
This document outlines protocols for the sample preparation and analysis of this compound metabolites in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7]
Metabolic Pathway of this compound
The metabolic conversion of this compound is a multi-step process primarily mediated by intestinal bacteria. The following diagram illustrates the major metabolic pathway.
Experimental Protocols
Several methods exist for the preparation and analysis of this compound metabolites in urine. The choice of method depends on whether the goal is to quantify total aglycones (after enzymatic hydrolysis) or the individual conjugated metabolites.
Protocol 1: Quantification of Total Daidzein, Genistein, and Equol using Enzymatic Hydrolysis followed by LC-MS/MS
This protocol is adapted from a rapid and simple LC-MS/MS method and is suitable for high-throughput analysis.[8] It involves the enzymatic hydrolysis of glucuronide and sulfate conjugates to their respective aglycones.
1. Materials and Reagents
-
Urine samples
-
Phosphate buffer (pH 6.8)
-
β-glucuronidase (from Helix pomatia, >10,000 U/mL)
-
Sulfatase (from Helix pomatia, >1000 U/mL)
-
Internal Standard (IS) solution (e.g., Taxifolin, 10 µg/mL)
-
Dimethylformamide (DMF)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
In a 2 mL microcentrifuge tube, combine 200 µL of urine, 200 µL of phosphate buffer (pH 6.8), 10 µL of internal standard solution, 80 µL of β-glucuronidase, and 80 µL of sulfatase.[8]
-
Vortex the mixture for 1 minute.
-
Incubate the samples at 37°C for 2 hours to ensure complete hydrolysis of the conjugates.[8]
-
After incubation, add 570 µL of DMF and 40 µL of formic acid to precipitate proteins and stop the enzymatic reaction.[8]
-
Vortex the mixture and allow it to equilibrate for 10 minutes, with intermittent vortexing every 5 minutes.
-
Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes of interest. For example, a linear gradient from 5% to 90% B over several minutes.[9]
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Injection Volume: 10 µL.[8]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for isoflavones.[8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.
Protocol 2: "Dilute-and-Shoot" Method for High-Throughput Screening
For very large-scale studies where sample preparation time is a critical factor, an extraction-less "dilute-and-shoot" method can be employed, particularly with a sensitive ionization source like Atmospheric Pressure Photoionization (APPI).[10]
1. Materials and Reagents
-
Urine samples
-
Internal Standard solution
-
Methanol or Acetonitrile
-
Water (LC-MS grade)
2. Sample Preparation
-
Thaw urine samples and centrifuge to remove any particulate matter.
-
In an autosampler vial, dilute the urine sample (e.g., 1:10) with a solution containing the internal standard dissolved in a mixture of water and organic solvent (e.g., 50:50 water:methanol).
-
Vortex the vial and place it in the autosampler for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC conditions would be similar to Protocol 1.
-
MS Ionization: APPI can offer enhanced sensitivity for this class of compounds compared to ESI or APCI, which is beneficial for a method without a pre-concentration step.[10]
-
Detection would be performed using MRM as in Protocol 1.
Protocol 3: Non-Enzymatic Extraction for Rapid Quantitation
A recently developed method avoids the lengthy enzymatic hydrolysis step, significantly reducing sample preparation time from hours to minutes.[1][11][12]
1. Materials and Reagents
-
Urine samples
-
Ammonium acetate buffer (10 mM, pH 3.7)
-
Acetonitrile
2. Sample Preparation
-
In a 1.5 mL tube, mix 50 µL of urine with 450 µL of 10 mM ammonium acetate buffer (pH 3.7).[11]
-
Incubate the mixture at 65°C for 4 hours with vigorous vortexing and sonication for 10 minutes every hour.[11]
-
Cool the samples to room temperature for 10 minutes.
-
Proceed with a cleanup step using solid-phase extraction (SPE) if necessary, or directly inject the supernatant after centrifugation for LC-MS/MS analysis.[11]
Experimental Workflow
The general workflow for the analysis of this compound metabolites in urine is depicted in the following diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of blood and urine concentrations of equol by LC‒MS/MS method and factors associated with equol production in 466 Japanese men and women | PLOS One [journals.plos.org]
- 3. Urinary and biliary metabolites of this compound and daidzein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Urinary isoflavonoid excretion as a biomarker of dietary soy intake during two randomized soy trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary isoflavone excretion as a compliance measure in a soy intervention among young girls: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of isoflavones and flavonoids in human urine by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytoestrogen biomonitoring: an extractionless LC-MS/MS method for measuring urinary isoflavones and lignans by use of atmospheric pressure photoionization (APPI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
Application Notes and Protocols for Assessing Daidzin Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daidzin, an isoflavone found predominantly in soybeans and other leguminous plants, has garnered significant attention for its potential anticancer properties. Preclinical studies have demonstrated its ability to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using common cell viability assays.
Data Presentation: this compound Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in several human cancer cell lines, providing a comparative overview of its cytotoxic efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| BEL-7402 | Human Hepatoma | 59.7 ± 8.1 | 48 | [1] |
| A549 | Human Lung Carcinoma | >100 | 48 | [1] |
| HeLa | Human Cervical Cancer | >100 | 48 | [1] |
| HepG-2 | Human Liver Cancer | >100 | 48 | [1] |
| MG-63 | Human Osteosarcoma | >100 | 48 | [1] |
| MCF-7 | Human Breast Cancer | 50 | Not Specified | [2][3] |
| HeLa | Human Cervical Cancer | 20 | 24 | [4] |
| A-375 | Human Melanoma | 18 | Not Specified | |
| 143B | Human Osteosarcoma | ~100-200 | 48/72 | |
| U2OS | Human Osteosarcoma | ~100-200 | 48/72 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell line (e.g., BEL-7402, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well flat-bottom sterile tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a wide range of concentrations (e.g., 10, 25, 50, 100, 200 µM) based on the known IC50 values.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom sterile tissue culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
Include controls: a no-cell control (medium only), a vehicle-only control, and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 200 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[8][9] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus identifying late apoptotic and necrotic cells.
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
1X Binding Buffer (provided in the kit)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for the desired time period. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Wash the cells twice with cold 1X PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples by flow cytometry within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
The cell populations will be distributed into four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Visualizations
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential.[1] This, in turn, modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, and leading to the activation of caspases.[2][10]
Caption: this compound-induced intrinsic apoptosis pathway.
General Experimental Workflow for Cytotoxicity Testing
A systematic workflow is crucial for accurately assessing the cytotoxic potential of a compound like this compound.
Caption: General workflow for this compound cytotoxicity assessment.
References
- 1. rsc.org [rsc.org]
- 2. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production [journal.waocp.org]
- 3. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits growth and induces apoptosis through the JAK2/STAT3 in human cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Daidzein induced apoptosis via down-regulation of Bcl-2/Bax and triggering of the mitochondrial pathway in BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Daidzin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the oral bioavailability of Daidzin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
This compound, the glycoside form of Daidzein, faces several hurdles to efficient oral absorption. Primarily, it is not readily absorbed in its intact form across the intestinal epithelium.[1][2] For absorption to occur, this compound must first be hydrolyzed by intestinal β-glucosidases to its aglycone form, Daidzein.[1][2][3] Daidzein itself has poor water solubility and is subject to extensive metabolism in the intestine and liver, which significantly limits its systemic availability.[4][5][6]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound/Daidzein?
Several formulation strategies have been successfully employed to overcome the low oral bioavailability of this compound and its aglycone, Daidzein. These primarily include:
-
Nanoformulations: Encapsulating this compound or Daidzein into nanoparticles can protect the compound from degradation, improve its solubility, and enhance its absorption.[7][8][9] Common nanoformulations include:
-
Co-crystals: Forming co-crystals of Daidzein with a suitable co-former, such as piperazine, can significantly improve its solubility, permeability, and, consequently, its bioavailability.[6][13][14]
-
Structural Modification: Chemical modification of the Daidzein structure, such as through esterification, can enhance its lipophilicity and improve its absorption characteristics.[15][16]
Troubleshooting Guides
Issue 1: Low encapsulation efficiency of this compound in nanoparticles.
Possible Cause:
-
Poor affinity of this compound for the nanoparticle matrix.
-
Suboptimal formulation parameters (e.g., solvent/anti-solvent ratio, polymer concentration, stabilizer concentration).
Troubleshooting Steps:
-
Modify the Nanoparticle Surface: Incorporate emulsifiers or stabilizers that can improve the interaction between this compound and the nanoparticle. For instance, adding D-α-tocopheryl polyethylene glycol succinate (TPGS) as an emulsifier has been shown to increase the encapsulation efficiency of this compound in zein nanoparticles from 53% to 63%.[7][8]
-
Optimize Formulation Parameters: Systematically vary the concentration of the polymer, drug, and any surfactants or stabilizers. Conduct a design of experiments (DoE) to identify the optimal formulation parameters.
-
Change the Encapsulation Method: If one method (e.g., anti-solvent precipitation) yields low efficiency, consider an alternative such as emulsion-solvent evaporation.
Issue 2: High variability in particle size and polydispersity index (PDI).
Possible Cause:
-
Inconsistent mixing or homogenization during nanoparticle preparation.
-
Inadequate stabilization of the nanoparticles, leading to aggregation.
Troubleshooting Steps:
-
Standardize Preparation Process: Ensure consistent stirring speed, temperature, and addition rate of solutions during nanoparticle synthesis. Utilize high-energy homogenization techniques for more uniform particle size.
-
Optimize Stabilizer Concentration: The concentration of stabilizers (e.g., surfactants, polymers) is critical. Insufficient amounts can lead to aggregation, while excessive amounts can result in a wide particle size distribution.
-
Characterize at Each Step: Use dynamic light scattering (DLS) to monitor particle size and PDI at different stages of the preparation and purification process to identify where variability is introduced.
Issue 3: Poor correlation between in vitro dissolution/permeability and in vivo pharmacokinetic data.
Possible Cause:
-
In vitro models (e.g., Caco-2 cell monolayers) may not fully replicate the complex environment of the human gastrointestinal tract, including the role of gut microbiota in this compound metabolism.[3]
-
Efflux transporters, such as multidrug resistance-associated proteins (MRPs), can actively pump this compound out of intestinal cells, a factor not always accounted for in simple in vitro models.[17]
Troubleshooting Steps:
-
Refine In Vitro Models: Utilize more complex in vitro models, such as co-cultures of Caco-2 cells with mucus-secreting HT29 cells, or incorporate simulated digestive fluids that mimic the gastric and intestinal environments.
-
Investigate Efflux Transporter Involvement: Use specific inhibitors of efflux transporters (e.g., MK571 for MRPs) in Caco-2 transport studies to determine if active efflux is limiting this compound absorption.[17]
-
Consider the Role of Metabolism: this compound is hydrolyzed to Daidzein by intestinal microflora.[3] In vivo studies in animal models are essential to capture the full metabolic profile and its impact on bioavailability.
Quantitative Data Summary
The following tables summarize the quantitative improvements in the oral bioavailability of this compound/Daidzein using various formulation strategies.
Table 1: Enhancement of Daidzein Bioavailability using Nanoformulations
| Formulation | Animal Model | Cmax Increase (fold) | AUC Increase (fold) | Reference |
| TPGS Emulsified Zein Nanoparticles | Mice | 2.64 | 2.4 | [7][8] |
| Daidzein-Phospholipid Complexes PLGA Nanoparticles | Rats | - | 5.57 | [10] |
| Daidzein-Cyclodextrin Inclusion Complexes PLGA Nanoparticles | Rats | - | 8.85 | [10] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | - | - | 2.5 | [12] |
Table 2: Enhancement of Daidzein Bioavailability using Co-crystals
| Co-former | Animal Model | Cmax Increase (fold) | AUC Increase (fold) | Reference |
| Piperazine | Rats | 2.0 | 3.2 | [14] |
Experimental Protocols
Protocol 1: Preparation of TPGS Emulsified Zein Nanoparticles (TZN) for this compound Delivery
This protocol is based on the anti-solvent precipitation method described by Zou and Gu (2013).[7][8]
Materials:
-
This compound
-
Zein (from corn)
-
D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)
-
Ethanol (80%, v/v)
-
Deionized water
Procedure:
-
Preparation of Zein Solution: Dissolve zein (e.g., 400 mg) and this compound (e.g., 20 mg) in 80% ethanol (20 mL) with magnetic stirring to form an organic phase.
-
Preparation of Aqueous Phase: Dissolve TPGS (e.g., 400 mg) in deionized water (40 mL).
-
Nanoparticle Formation: Add the zein-daidzin solution dropwise into the TPGS aqueous solution under constant magnetic stirring.
-
Solvent Evaporation: Continue stirring for several hours at room temperature to allow for the evaporation of ethanol and the formation of a stable nanoparticle suspension.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash with deionized water to remove unencapsulated this compound and excess TPGS.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant.
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of this compound formulations.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound formulation and control solution
-
Analytical method for this compound quantification (e.g., HPLC)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts at a suitable density. Culture the cells for 21-25 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound formulation or control solution to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of this compound across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.
Visualizations
Caption: Metabolic pathway of this compound absorption in the intestine.
Caption: Enhanced absorption of this compound via nanoparticle delivery.
Caption: Troubleshooting workflow for low this compound bioavailability.
References
- 1. Evidence for lack of absorption of soy isoflavone glycosides in humans, supporting the crucial role of intestinal metabolism for bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TPGS emulsified zein nanoparticles enhanced oral bioavailability of this compound: in vitro characteristics and in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling the Pharmacological and Nanotechnological Facets of Daidzein: Present State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The comparison of different daidzein-PLGA nanoparticles in increasing its oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The comparison of different daidzein-PLGA nanoparticles in increasing its oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Oral Bioavailability of Daidzein by Self-Microemulsifying Drug Delivery System [jstage.jst.go.jp]
- 13. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. Intestinal absorbability of three Radix Puerariae isoflavones including daidzein, this compound and puerarin - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Daidzin in different solvent systems and temperatures
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is critical for reliable experimental outcomes. This technical support center provides guidance on the stability of daidzin in various solvent systems and temperatures, offering troubleshooting advice and frequently asked questions to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is significantly influenced by pH and temperature. It is generally less stable under alkaline (high pH) conditions and at elevated temperatures.[1][2][3][4] Exposure to light can also potentially lead to degradation, although this is less documented in the provided literature for this compound specifically.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For long-term storage, it is recommended to prepare stock solutions of this compound in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[5] this compound exhibits good solubility in these solvents, with approximate solubilities of 30 mg/mL in DMSO and DMF, and 2.5 mg/mL in ethanol.[5]
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in a suitable organic solvent, such as DMSO, can be stored at -20°C for at least four years.[5] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.
Q4: Can I store this compound in an aqueous buffer?
A4: this compound is sparingly soluble in aqueous buffers.[5] It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability.[5] If you must use an aqueous buffer, prepare the solution fresh for each experiment. To improve solubility in aqueous buffers, it is advised to first dissolve this compound in DMSO and then dilute it with the buffer of choice.[5]
Q5: I am observing a loss of this compound in my samples during a high-temperature incubation. What is happening?
A5: At elevated temperatures, particularly above 135°C, this compound can undergo degradation.[6] This can result in the loss of the parent compound and the formation of degradation products, including its aglycone form, daidzein, and acetylated derivatives like acetyl this compound.[6] The rate of degradation increases with temperature.[6][7]
Q6: How does pH affect the stability of this compound at room temperature?
A6: Even at room temperature (25°C), the pH of the solution can impact this compound's stability. It is more stable in acidic to neutral conditions and shows increased degradation under basic (alkaline) conditions.[1][2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous media | This compound has low aqueous solubility. | First, dissolve this compound in a minimal amount of DMSO before diluting with the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system.[5] |
| Inconsistent results in biological assays | Degradation of this compound in the assay medium. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound is in the aqueous assay buffer before use. Consider the pH and temperature of your assay conditions and their potential impact on stability. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound into other compounds. | This is likely due to degradation. Common degradation products include daidzein and acetylated forms, especially after exposure to high temperatures.[6] Compare the retention times of the unknown peaks with standards of potential degradation products. |
| Loss of this compound concentration over time in stored samples | Instability under the storage conditions. | For aqueous solutions, prepare them fresh daily.[5] For organic stock solutions, store them at -20°C or below in tightly sealed vials to prevent solvent evaporation and exposure to moisture. Aliquoting is recommended to avoid multiple freeze-thaw cycles. |
Data on this compound Stability
The stability of this compound is dependent on the solvent system, temperature, and pH. The following tables summarize the available quantitative data.
Table 1: Thermal Stability of this compound
| Temperature | Conditions | Observed Degradation/Loss | Reference |
| 185°C | 3 minutes | 26% loss of original concentration | [6] |
| 215°C | 3 minutes | 65% loss of original concentration | [6] |
| 215°C | 15 minutes | 91% loss of original concentration | [6] |
| 70-90°C | pH 7 and 9 | Degradation follows apparent first-order kinetics. | [7] |
| 100°C | Neutral and alkaline conditions | Significant loss of this compound derivatives. | [1][4] |
Table 2: Stability of this compound in Different pH Conditions
| pH | Temperature | Observations | Reference |
| Acidic | 25°C, 80°C, 100°C | More stable compared to neutral and basic conditions. | [1][2][4] |
| Neutral | 25°C, 80°C, 100°C | Less stable than acidic conditions, with degradation increasing with temperature. | [1][2][4] |
| Basic | 25°C, 80°C, 100°C | Least stable condition, with significant loss of this compound, especially at elevated temperatures. | [1][2][4] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Solutions
-
Stock Solution Preparation (in Organic Solvent):
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO, ethanol, or DMF to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex or sonicate briefly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation (in Aqueous Buffer):
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution briefly.
-
To prepare a working solution, dilute the stock solution with the desired aqueous buffer to the final concentration. It is recommended to add the stock solution to the buffer and mix immediately to prevent precipitation.
-
Use the freshly prepared working solution immediately or within the same day. Do not store aqueous solutions of this compound.[5]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Analysis
This is a general HPLC method that can be adapted for stability studies.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acid like formic acid or acetic acid to improve peak shape) is typical.
-
Detection Wavelength: this compound can be detected at approximately 262 nm.[5]
-
Procedure:
-
Prepare a calibration curve using this compound standards of known concentrations.
-
At specified time points, take an aliquot of the this compound solution being tested for stability.
-
If necessary, dilute the sample with the mobile phase to fall within the range of the calibration curve.
-
Inject the sample into the HPLC system.
-
Quantify the amount of this compound remaining by comparing the peak area to the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizing Experimental Workflow and Degradation
Experimental Workflow for this compound Stability Assessment
A generalized workflow for assessing the stability of this compound.
Potential Degradation Pathway of this compound
Simplified potential degradation pathways for this compound under stress conditions.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. Rapid Screening and Identification of Daidzein Metabolites in Rats Based on UHPLC-LTQ-Orbitrap Mass Spectrometry Coupled with Data-Mining Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat and pH effects on the conjugated forms of genistin and this compound isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and quantification of daidzein and genistein in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Daidzin precipitation in cell culture media
Welcome to the technical support center for researchers using Daidzin in cell culture experiments. This resource provides troubleshooting guides and answers to frequently asked questions regarding issues with this compound precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my cell culture medium?
A: this compound, an isoflavone glycoside, has poor solubility in aqueous solutions like cell culture media.[1] Precipitation, often appearing as a fine white powder or cloudiness, typically occurs for one or more of the following reasons:
-
Exceeding Solubility Limit: The final concentration of this compound in your medium is higher than its solubility limit.
-
Solvent Shock: this compound is often dissolved in a high-concentration stock solution using an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the this compound can "crash out" or precipitate because it is not soluble in the resulting solvent mixture.[2]
-
Temperature Fluctuation: The solubility of many compounds is temperature-dependent. Moving media from a warm incubator (e.g., 37°C) to room temperature can decrease this compound's solubility.
-
Media Components: this compound may interact with components in your media, such as proteins and salts found in Fetal Bovine Serum (FBS), which can sometimes lead to the formation of insoluble complexes. The aglycone form, daidzein, is known to bind to serum albumin.[3]
Q2: What is the best solvent to use for my this compound stock solution?
A: The most commonly recommended solvent for preparing this compound stock solutions for cell culture is DMSO.[1][4] this compound is highly soluble in DMSO (approx. 30 mg/mL), which allows you to prepare a concentrated stock solution.[1] This is crucial for minimizing the final concentration of the solvent in your culture medium, as DMSO can have cytotoxic effects on cells at higher concentrations.[5][6]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A: Most cell lines can tolerate a final DMSO concentration of 0.5% without severe cytotoxicity, and 0.1% is considered safe for almost all cell types.[5] However, primary cells and some sensitive cell lines can be affected by concentrations as low as 0.1%.[5][7] It is highly recommended to perform a dose-response curve with DMSO alone on your specific cell line to determine the highest concentration that does not significantly affect cell viability or the experimental endpoint.[8]
Q4: Can I pre-mix this compound in my bulk media and store it?
A: This is not recommended. Aqueous solutions of this compound are unstable and should be prepared fresh immediately before use.[9] Storing this compound in media, especially if it contains serum, increases the risk of precipitation and degradation over time. It is best practice to add the this compound stock solution to pre-warmed media right before treating your cells.
Q5: My solution looks clear after adding this compound, but I'm getting inconsistent results. Could precipitation still be an issue?
A: Yes. Micro-precipitation can occur, which may not be visible to the naked eye but can significantly lower the effective concentration of this compound in your experiment, leading to poor reproducibility. If you suspect this, you can try centrifuging the medium after adding this compound and inspecting for a pellet.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving this compound precipitation issues.
Problem: Visible precipitate forms immediately after adding this compound stock to the media.
This is the most common issue and is often related to the dilution method.
-
Cause 1: Final Concentration Too High.
-
Solution: Lower the final working concentration of this compound. Check the literature for typical working concentrations used for your specific cell type or assay, which often range from 0.1 to 100 µM.[9]
-
-
Cause 2: Improper Mixing Technique.
-
Solution: Improve your dilution technique. Do not add the this compound stock solution to the medium in one go. Instead, add the stock solution drop-by-drop into the vortex of the media while it is being gently stirred or swirled. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.[5]
-
-
Cause 3: Temperature Shock.
-
Solution: Always use pre-warmed (37°C) cell culture medium for your final dilution.[9] Adding a room temperature or cold stock solution to warm media can cause the compound to fall out of solution.
-
Problem: Media becomes cloudy over time in the incubator.
This suggests a slower precipitation process, potentially influenced by interactions with media components or temperature cycling.
-
Cause 1: Interaction with Serum.
-
Solution: this compound's aglycone, Daidzein, binds to albumin, the main protein in FBS.[10] While this can sometimes help with solubility, it can also contribute to complex formation. Try reducing the serum concentration if your experimental design allows. Alternatively, add the this compound to serum-free media first, allow it to mix, and then add the serum.
-
-
Cause 2: Saturation Limit Reached at 37°C.
-
Solution: Even at 37°C, you may be at the edge of this compound's solubility limit. The only reliable solution is to lower the final working concentration.
-
Problem: No visible precipitate, but results are inconsistent.
This could be due to micro-precipitation that is not easily seen.
-
Cause 1: High-Concentration Stock is Not Fully Dissolved.
-
Cause 2: Final DMSO Concentration is Too Low.
-
Solution: While you want to keep DMSO levels low to avoid toxicity, a very low final concentration (e.g., from an extremely high stock dilution) may not be sufficient to act as a co-solvent. Ensure your final DMSO concentration is consistent across all experiments and controls, ideally between 0.1% and 0.5%.[5][8]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound precipitation.
Caption: A step-by-step workflow for diagnosing and solving this compound precipitation issues.
Data & Protocols
Data Presentation: Solubility & Recommended Concentrations
The following tables summarize key quantitative data for this compound and its aglycone, Daidzein, as well as guidelines for using DMSO in cell culture.
Table 1: Solubility of this compound and Daidzein in Common Solvents
| Compound | Solvent | Approximate Solubility | Reference(s) |
| This compound | DMSO | ~30 mg/mL | [1] |
| DMF | ~30 mg/mL | [1] | |
| Ethanol | ~2.5 mg/mL | [1] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] | |
| Daidzein | DMSO | ≥ 50 mg/mL | [9] |
| DMF | ~10 mg/mL | [13] | |
| Ethanol | ~0.1 mg/mL | [13] | |
| Water | < 0.1 mg/mL | [9] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Conc. | Expected Effect | Recommendation | Reference(s) |
| ≤ 0.1% | Minimal to no cytotoxicity for most cell lines. | Ideal for sensitive cells and long-term assays. | |
| 0.1% - 0.5% | Generally tolerated by most robust cell lines. | Commonly used; requires vehicle control. | [5][8] |
| > 0.5% - 1.0% | Potential for cytotoxicity and off-target effects. | Use with caution; requires validation. | [5][6] |
| > 1.0% | Significant cytotoxicity is likely. | Not recommended for most applications. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: this compound has a molecular weight of 416.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 0.010 mol/L * 0.001 L * 416.4 g/mol * 1000 = 4.164 mg
-
-
Weighing: Carefully weigh 4.164 mg of this compound powder into a sterile, light-protected microcentrifuge tube or vial.
-
Dissolving: Add 1 mL of anhydrous, cell-culture grade DMSO to the vial.
-
Mixing: Vortex the solution thoroughly. If needed, gently warm the vial in a 37°C water bath for 5-10 minutes to facilitate complete dissolution.[9] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C for long-term stability.[9][11] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol assumes a starting stock of 10 mM and a final desired concentration of 10 µM in 10 mL of medium.
-
Pre-warm Medium: Place your cell culture medium in a 37°C water bath or incubator until it reaches temperature.
-
Calculate Volume: To dilute a 10 mM stock to a 10 µM final concentration, you need a 1:1000 dilution.
-
Volume of Stock = (Final Concentration * Final Volume) / Stock Concentration
-
Volume of Stock = (10 µM * 10 mL) / 10,000 µM = 10 µL
-
-
Dilution:
-
Place the 10 mL of pre-warmed medium in a sterile tube.
-
While gently swirling or vortexing the medium, slowly pipette the 10 µL of the 10 mM this compound stock solution into the medium.
-
Continue to mix for a few seconds to ensure homogeneity.
-
-
Final DMSO Check: The final DMSO concentration in this example is 10 µL / 10,000 µL = 0.1%, which is generally considered safe.[5]
-
Application: Use the freshly prepared medium to treat your cells immediately.
Visual Experimental Workflow
Caption: Standard workflow for preparing this compound stock and working solutions for cell culture.
This compound Signaling Pathway Context
This compound and its aglycone Daidzein are classified as phytoestrogens due to their structural similarity to estrogen, allowing them to bind to estrogen receptors (ERα and ERβ) and modulate gene transcription.[13][14] this compound is also a potent inhibitor of mitochondrial aldehyde dehydrogenase 2 (ALDH2), an enzyme involved in alcohol metabolism and cellular detoxification.[4][11]
Caption: Simplified overview of this compound's primary molecular targets.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. lifetein.com [lifetein.com]
- 6. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Daidzin Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers utilizing Daidzin in in vivo animal studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments and optimize your study design.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rats or mice?
A good starting point for this compound dosage often depends on the therapeutic area. For neuroprotective effects in mice and rats, doses have ranged from 5 mg/kg to 30 mg/kg.[1][2][3][4] In studies on osteoporosis in rats, dosages of 50 mg/kg have been shown to be effective.[5] For sedative or antidepressant effects in mice, doses between 5 and 20 mg/kg have been explored.[1][6][7] It is always recommended to perform a dose-response study to determine the optimal dose for your specific animal model and disease state.
Q2: What is the bioavailability of this compound and its aglycone, Daidzein?
The oral bioavailability of this compound and Daidzein is generally low and can be influenced by the dosage form.[8][9] Daidzein, the aglycone of this compound, is poorly absorbed from the gastrointestinal tract in rodents, with over 85% of an oral dose being excreted unchanged in the feces.[10][11][12] The absolute bioavailability of free Daidzein in rats was reported to be 12.8% for a solution and 6.1% for a suspension.[8] Nanoparticle formulations have been shown to significantly increase bioavailability.[9][13] After oral administration, this compound is hydrolyzed to its active form, Daidzein, which is then rapidly metabolized and excreted.[14]
Q3: How should I prepare this compound for administration?
This compound is sparingly soluble in aqueous buffers.[15] For oral or injection-based administration, it is often first dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol and then diluted with a suitable aqueous buffer such as phosphate-buffered saline (PBS) or saline.[15][16] For instance, a common method is to dissolve this compound in DMSO and then dilute it with PBS (pH 7.2).[15] Another approach for oral gavage is to suspend this compound in distilled water using a surfactant like 1% Tween 20 or 0.5% Tween 80.[2][17]
Q4: What are the common routes of administration for this compound in animal studies?
The most common routes of administration are:
-
Oral (p.o.): Often administered via gavage. This route is common for studying dietary effects but is subject to low bioavailability.[5][17][18]
-
Intraperitoneal (i.p.): This route allows for rapid absorption.[7][18][19]
-
Subcutaneous (s.c.): Used for sustained release.[20]
-
Intravenous (i.v.): Provides immediate systemic circulation and is often used in pharmacokinetic studies to determine absolute bioavailability.[18][19]
Q5: Is this compound toxic at high doses?
This compound and Daidzein have been shown to be safe at high doses in animal studies. In acute oral toxicity studies, Daidzein showed no mortality or adverse effects, with a No Observed Adverse Effect Level (NOAEL) reported to be above 5000 mg/kg in rodents.[21][22][23] Repeated dose toxicity studies (28 days) also showed no significant changes in hematological or biochemical parameters.[22]
Troubleshooting Guide
Issue: I am observing high variability or no significant effect in my results.
-
Potential Cause: Poor Bioavailability. this compound and its aglycone Daidzein have inherently low oral bioavailability.[8][10][12] The compound may not be reaching systemic circulation at a sufficient concentration to elicit a therapeutic effect.
-
Solution 1: Optimize Vehicle. Ensure this compound is properly dissolved or suspended. For oral administration, using a solution rather than a suspension can improve absorption.[8] Consider using nanosuspension or nanoemulsion formulations, which have been shown to increase relative bioavailability by over 2.5 times.[13]
-
Solution 2: Change Administration Route. If oral administration is not critical to the study's aim, consider intraperitoneal (i.p.) or subcutaneous (s.c.) injection to bypass first-pass metabolism and improve systemic exposure.[19][20]
-
Solution 3: Re-evaluate Dosage. A dose-response study is crucial. The effective dose may be higher than initially anticipated due to poor absorption and rapid metabolism.
-
Issue: My this compound solution is precipitating upon dilution with an aqueous buffer.
-
Potential Cause: Low Aqueous Solubility. this compound is sparingly soluble in water and aqueous buffers.[15] When a concentrated stock in an organic solvent (like DMSO) is diluted into a buffer, the this compound can crash out of solution.
-
Solution 1: Use a Co-solvent System. Prepare the final formulation in a mixture of the organic solvent and the aqueous buffer. For example, a 1:1 solution of DMSO:PBS can achieve a solubility of approximately 0.5 mg/ml for this compound.[15]
-
Solution 2: Use Surfactants. For oral gavage, suspending this compound in a vehicle containing a surfactant like Tween 80 can help maintain a uniform suspension.[2]
-
Solution 3: Prepare Fresh. Aqueous solutions of this compound are not recommended for storage for more than one day.[15][16] Prepare the final dosing solution immediately before administration to minimize precipitation.
-
Issue: The effects of this compound differ between male and female animals.
-
Potential Cause: Sex-Specific Metabolism. The metabolism and excretion of Daidzein can differ between sexes in rodents.[10] For example, in the urine of male rats, Daidzein-sulfate is a major excretory product, whereas, in females, Daidzein-glucuronide is the primary metabolite.[10][11] These metabolic differences could influence the pharmacokinetic profile and, consequently, the pharmacological effect.
-
Solution: Analyze by Sex. Ensure that data from male and female animals are analyzed separately. When designing your study, account for potential sex-based differences by including equal numbers of animals from each sex in your experimental groups.
-
Quantitative Data Summary
The following tables summarize this compound and Daidzein dosages used in various in vivo animal studies.
Table 1: this compound Dosage in In Vivo Studies
| Animal Model | Condition Studied | Dosage | Route | Key Findings | Reference |
| Ovariectomized Rats | Osteoporosis | 50 mg/kg/day | Oral | Prevented bone loss and suppressed bone turnover. | [5] |
| Orchidectomized Rats | Osteoporosis | 30 mg/kg/day | s.c. | Increased trabecular bone mass and decreased bone turnover. | [20] |
| Swiss Albino Mice | Sedative/Hypnotic Effects | 5, 10, 20 mg/kg | i.p. | Dose-dependently increased sleep duration. | [1][7] |
| Swiss Albino Mice | Antidepressant Effects | 5, 10, 20 mg/kg | p.o. | Exerted antidepressant effects, possibly via GABA-A receptors. | [6] |
| PTZ-induced Mice | Epilepsy | 5, 10, 20 mg/kg | p.o. | Showed antiepileptic properties through modulation of oxidative stress. | [2] |
Table 2: Daidzein (Aglycone) Dosage in In Vivo Studies
| Animal Model | Condition Studied | Dosage | Route | Key Findings | Reference |
| Rats | Pharmacokinetics | 100 mg/kg | Oral | Poorly absorbed; >85% excreted in feces. Rapid elimination half-life (<12h). | [10][12] |
| Rats | Pharmacokinetics | 10 mg/kg | Oral | Nanosuspension and nanoemulsion increased bioavailability by ~2.6 times. | [13] |
| Rats | Alzheimer's Disease Model | 10, 20 mg/kg | - | Improved cognitive dysfunction and reduced oxidative stress. | [24] |
| Rats | Stroke Model (I/R) | 10, 20, 30 mg/kg | - | Improved neurological deficits and reduced infarct volume. | [3][4] |
| Rats | Ifosfamide-induced Neurotoxicity | 100 mg/kg/day | Oral | Reduced serum inflammatory markers and brain tissue apoptosis. | [17] |
| Ovariectomized Rats | Osteoporosis | 100 mg/kg (in diet) | Oral (diet) | Did not show a clear beneficial effect on magnesium status or inflammation. | [25] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
-
Calculate the Required Amount: Determine the total amount of this compound needed based on the dose (e.g., 20 mg/kg), the weight of the animals, and the dosing volume (typically 5-10 mL/kg for rats/mice).
-
Prepare the Vehicle: Prepare a solution of 0.5% - 1% Tween 80 or Tween 20 in distilled water.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder.
-
Create a Paste: In a mortar, add a small amount of the vehicle to the this compound powder and triturate with a pestle to form a smooth, uniform paste. This prevents clumping.
-
Suspend the Compound: Gradually add the remaining vehicle to the mortar while continuously stirring to create a homogenous suspension.
-
Verify Concentration: Ensure the final volume results in the desired concentration (e.g., for a 20 mg/kg dose and a 10 mL/kg volume, the final concentration is 2 mg/mL).
-
Administer: Use a suitable gavage needle for administration. Ensure the suspension is well-mixed (e.g., by vortexing) immediately before drawing each dose to prevent settling.
Protocol 2: Preparation of this compound for Injection (Solution)
-
Calculate the Required Amount: Determine the total amount of this compound needed based on the dose, animal weights, and injection volume.
-
Initial Dissolution: Dissolve the weighed this compound powder in a minimal amount of 100% DMSO. This compound solubility in DMSO is approximately 30 mg/mL.[15]
-
Dilution: Slowly add the appropriate sterile diluent (e.g., saline or PBS) to the DMSO concentrate while vortexing to reach the final desired concentration and volume. Be mindful of the final DMSO concentration, which should ideally be kept below 10% (and often below 5%) of the total injection volume to avoid toxicity.
-
Observe for Precipitation: Carefully observe the solution during dilution. If precipitation occurs, you may need to adjust the final concentration or the ratio of DMSO to the aqueous diluent.
-
Sterilization: If required, filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Administer: Use a sterile syringe and an appropriate needle gauge for the chosen route of administration (i.p., s.c., or i.v.). Prepare fresh daily.
Visualizations
Caption: A typical experimental workflow for in vivo studies involving this compound administration.
Caption: this compound exerts its effects by modulating multiple signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effect of Daidzein Extracted From Pueraria lobate Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuroprotective Effect of Daidzein Extracted From Pueraria lobate Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel [frontiersin.org]
- 5. Preventive Effects of the Plant Isoflavones, this compound and Genistin, on Bone Loss in Ovariectomized Rats Fed a Calcium-Deficient Diet [jstage.jst.go.jp]
- 6. GABAergic antidepressant effect of this compound: in vivo approach with in silico receptor binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sedative Effects of this compound, Possibly Through the GABAA Receptor Interaction Pathway: In Vivo Approach with Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of dosage forms on pharmacokinetics of daidzein and its main metabolite daidzein-7-O-glucuronide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Disposition and biotransformation of the estrogenic isoflavone daidzein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urinary and biliary metabolites of this compound and daidzein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Neuroprotective effects of daidzein against ifosfamide-induced neurotoxicity in male rats: role of selected inflammatory and apoptotic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptsimlab.com [rjptsimlab.com]
- 19. mdpi.com [mdpi.com]
- 20. Daidzein administration positively affects thyroid C cells and bone structure in orchidectomized middle-aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In-vivo and in-silico toxicity studies of daidzein: an isoflavone from soy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Protective effect of daidzein against streptozotocin-induced Alzheimer's disease via improving cognitive dysfunction and oxidative stress in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Influence of Tempeh, Daidzein, Probiotics, and Their Combination on Magnesium Status and Hematological Ratios in a Postmenopausal Osteoporotic Animal Model [mdpi.com]
Technical Support Center: Navigating the Challenges of Daidzin in Clinical Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Daidzin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental and clinical application of this promising isoflavone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its clinical application challenging?
A1: this compound is a naturally occurring isoflavone glycoside found predominantly in soybeans and other leguminous plants.[1] Its potential therapeutic applications, including anticancer, antioxidant, and anti-inflammatory properties, are of significant interest.[2][3][4] However, its clinical translation is hampered by several key challenges, most notably its poor oral bioavailability.[2][5] This stems from its low water solubility and extensive metabolism in the gastrointestinal tract and liver.[5][6][7]
Q2: What is the difference between this compound and Daidzein, and which one should I use in my experiments?
A2: this compound is the glycoside form of the isoflavone, meaning it has a sugar molecule attached. Daidzein is the aglycone form, without the sugar moiety. In the body, this compound is not directly absorbed.[8] It must first be hydrolyzed by intestinal β-glucosidases to Daidzein, which is then absorbed or further metabolized by gut microbiota.[8][9] The choice between this compound and Daidzein in experiments depends on the research question. To study the effects of the compound as it is consumed in the diet, this compound is appropriate. To investigate the direct cellular effects of the absorbed form, Daidzein would be the compound of choice. Some studies suggest that ingesting the glucoside form (this compound) may lead to higher bioavailability of Daidzein compared to consuming the aglycone form directly.[8]
Q3: Why am I seeing high variability in my experimental results with this compound?
A3: High variability in results is a common issue when working with this compound and its derivatives. The primary reasons include:
-
Poor Solubility: this compound's low aqueous solubility can lead to inconsistent concentrations in your experimental setup.[5][10] Precipitation of the compound can occur, especially at higher concentrations, leading to inaccurate dosing.[11]
-
Compound Instability: this compound and its synthetic derivatives like this compound diacetate can be unstable in certain conditions. This compound diacetate is susceptible to hydrolysis back to Daidzein, which may have different biological activity.[11][12] This conversion can be influenced by pH, temperature, and enzymatic activity in cell culture or in vivo.[12]
-
Metabolism: In in vivo studies, the extensive and variable metabolism of this compound by gut microbiota and host enzymes can lead to different metabolite profiles between individuals, resulting in varied biological effects.[8][13]
Q4: What are the main signaling pathways modulated by this compound and its metabolites?
A4: this compound and its active metabolite Daidzein have been shown to modulate several key signaling pathways, which are central to their therapeutic effects:
-
Anti-inflammatory pathways: Inhibition of NF-κB and STAT3 pathways.[1][14]
-
Anticancer pathways: Modulation of JAK/STAT, and RAS/RAF pathways, leading to the induction of apoptosis and inhibition of cell proliferation, migration, and angiogenesis.[1]
-
Metabolic regulation: Activation of PPARα/γ pathways.[15]
-
Tissue remodeling: Activation of the TGF-β/Smad signaling pathway, which can stimulate collagen synthesis.[17]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solutions
Problem: You observe precipitation of this compound or Daidzein when preparing stock or working solutions in aqueous media.
Possible Causes & Solutions:
| Cause | Solution |
| Low Aqueous Solubility | 1. Use a Co-solvent: Initially dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before adding it to your aqueous buffer.[18] Ensure the final solvent concentration is low (typically <0.5%) to avoid toxicity in cell-based assays.[11] 2. Sonication: Briefly sonicate the solution to aid dissolution, but be cautious of excessive heating which could degrade the compound.[12] 3. pH Adjustment: The solubility of Daidzein is pH-dependent, with higher solubility in alkaline conditions.[6][19] Carefully test and adjust the pH of your solution if your experimental design allows. |
| Exceeding Solubility Limit | 1. Determine Solubility Limit: Empirically determine the solubility limit of this compound in your specific experimental medium. 2. Work at Lower Concentrations: Conduct experiments at concentrations below the determined solubility limit to ensure the compound remains in solution. |
Issue 2: Inconsistent Results in Cell-Based Assays
Problem: You are observing high variability in cell viability, signaling pathway activation, or other endpoints in your cell-based experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Dosing | 1. Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before each experiment to avoid degradation.[11][12] 2. Ensure Homogeneity: Thoroughly mix multi-well plates after adding the compound to ensure even distribution. |
| Compound Degradation | 1. Minimize Exposure to Aqueous Media: For compounds like this compound diacetate, which are prone to hydrolysis, minimize the time they are in aqueous culture media before and during the experiment.[12] 2. Control for Degradation Products: If degradation is suspected, include a control group treated with the potential degradation product (e.g., Daidzein) to understand its specific contribution to the observed effects.[12] |
| Cellular Factors | 1. Consistent Cell Culture Practices: Maintain consistency in cell passage number and confluency, as these can affect cellular responses.[11] |
Issue 3: Low Bioavailability in Animal Studies
Problem: You are observing low plasma concentrations and minimal therapeutic effects in your in vivo experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Oral Absorption | 1. Formulation Strategies: Consider using formulation strategies to enhance solubility and absorption. Options include nanosuspensions, solid dispersions, or inclusion complexes with cyclodextrins.[5][6][10] 2. Particle Size Reduction: Micronization or nanosizing of the compound can increase its surface area and improve dissolution rate.[10] |
| Extensive First-Pass Metabolism | 1. Alternative Routes of Administration: If oral administration is not effective, consider alternative routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism, depending on the experimental goals. |
| Inter-individual Variability | 1. Increase Sample Size: Use a sufficient number of animals in each group to account for biological variability in metabolism. |
Quantitative Data Summary
Table 1: Solubility of this compound and Daidzein in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | Ethanol | ~2.5 mg/mL | [18] |
| This compound | DMSO | ~30 mg/mL | [18] |
| This compound | Dimethyl formamide (DMF) | ~30 mg/mL | [18] |
| This compound | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [18] |
| Daidzein | Aqueous Buffer (pH 6.0) | 18.76 nmol/mL | [5] |
| Daidzein | Water | 0.31 µg/mL | [20] |
| Daidzein | HCl buffer (pH 1.2) | 0.99 ± 0.15 µg/mL | [6][19] |
| Daidzein | Phosphate buffer (pH 6.8) | 1.81 ± 0.06 µg/mL | [6][19] |
| Daidzein | Phosphate buffer (pH 7.4) | 3.21 ± 0.24 µg/mL | [6][19] |
Table 2: Enhancement of this compound/Daidzein Bioavailability with Advanced Formulations
| Formulation | Animal Model | Key Findings | Reference |
| TPGS Emulsified Zein Nanoparticles (this compound) | Mice | 2.64-fold increase in Cmax and 2.4-fold increase in AUC0-12h compared to this compound solution. | [21][22] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) (Daidzein) | Sprague Dawley Rats | 2.5-fold increase in bioavailability (AUC0-12h) compared to Daidzein suspension. | [5] |
| Daidzein-Piperazine Cocrystal | Rats | 2.0-fold increase in Cmax and 3.2-fold increase in bioavailability (AUC0–∞) compared to pure Daidzein. | [23] |
| Nanosuspension (Daidzein) | In vitro | 6 to 14-fold increase in solubility in various buffers compared to coarse Daidzein. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a minimal amount of anhydrous, sterile-filtered DMSO to the tube. For example, to prepare a 30 mg/mL stock solution, add 1 mL of DMSO to 30 mg of this compound.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[3] It is recommended to use stored solutions within 1-6 months.[3]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare the final working concentrations by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (e.g., <0.5%).
Protocol 2: General Workflow for Investigating the Effect of this compound on a Signaling Pathway in Cancer Cells
-
Cell Culture: Culture the cancer cell line of interest under standard conditions until they reach the desired confluency (typically 70-80%).
-
Treatment: Treat the cells with various concentrations of this compound (or Daidzein) for a predetermined period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the proteins in the signaling pathway of interest (e.g., NF-κB, STAT3, JNK).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated groups to the control group to determine the effect of this compound on the signaling pathway.
Visualizations
References
- 1. Anticancer potential of this compound: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacotherapeutic potential of daidzein: insights into mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound and its de-glycosylated constituent daidzein as a potential therapeutic for cardiovascular diseases: A review from bench to bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the Pharmacological and Nanotechnological Facets of Daidzein: Present State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]
- 8. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Daidzein stimulates collagen synthesis by activating the TGF-β/smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. turkjps.org [turkjps.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. TPGS emulsified zein nanoparticles enhanced oral bioavailability of this compound: in vitro characteristics and in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein | MDPI [mdpi.com]
How to prevent degradation of Daidzin during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Daidzin during extraction.
Troubleshooting Guides
This section addresses common issues encountered during this compound extraction, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low yield of this compound | 1. Incomplete Extraction: Insufficient solvent volume, extraction time, or temperature. 2. Degradation during Extraction: Exposure to high temperatures, extreme pH, or light. 3. Inefficient Solid-Liquid Separation: Poor filtration or centrifugation. | 1. Optimize extraction parameters: increase solvent-to-solid ratio, extend extraction time, or slightly increase temperature within the stable range (see table below). Consider using advanced methods like ultrasound or microwave-assisted extraction. 2. Control extraction conditions: maintain temperature below 60°C, use a neutral pH solvent (pH 6-7), and protect the extraction vessel from light. 3. Ensure complete separation of the extract from the solid matrix by using appropriate filter pore sizes or optimizing centrifugation speed and time. |
| High levels of Daidzein (aglycone) detected | 1. Thermal Degradation: High extraction temperatures can cause the glycosidic bond of this compound to cleave, forming Daidzein. 2. Acidic or Basic Hydrolysis: Extraction solvents with low or high pH can catalyze the hydrolysis of this compound to Daidzein. 3. Enzymatic Degradation: Endogenous or microbial enzymes in the plant material may hydrolyze this compound. | 1. Lower the extraction temperature. For heat-sensitive extractions, consider non-thermal methods like pulsed electric field extraction. 2. Buffer the extraction solvent to a neutral pH. 3. Blanch the plant material before extraction to deactivate enzymes or use solvents that inhibit enzymatic activity (e.g., ethanol). |
| Presence of unknown peaks in chromatogram | 1. Formation of Degradation Products: High temperatures can lead to the formation of acetyl and malonyl derivatives of this compound, or further degradation products of Daidzein. 2. Photodegradation: Exposure to UV or visible light, especially in the presence of photosensitizers like chlorophyll, can generate various degradation products. 3. Matrix Interference: Co-extraction of other compounds from the plant material. | 1. Strictly control the temperature and duration of the extraction. 2. Perform the extraction in amber glassware or cover the extraction vessel with aluminum foil. 3. Optimize the selectivity of the extraction by using a more specific solvent system or employ a post-extraction clean-up step like solid-phase extraction (SPE). |
| Inconsistent extraction yields | 1. Variability in Plant Material: The this compound content can vary depending on the plant's age, growing conditions, and storage. 2. Inconsistent Extraction Parameters: Fluctuations in temperature, time, solvent composition, or particle size of the plant material. | 1. Homogenize the plant material before extraction to ensure a representative sample. 2. Carefully control and document all extraction parameters for each experiment. Use calibrated equipment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The primary causes of this compound degradation are exposure to high temperatures, and non-neutral pH conditions (both acidic and alkaline), which can lead to the hydrolysis of the glycosidic bond, converting this compound to its aglycone, Daidzein. Light exposure can also contribute to degradation.
Q2: What is the optimal temperature range for this compound extraction?
A2: To minimize thermal degradation, it is recommended to keep the extraction temperature below 60°C. Studies have shown that significant degradation occurs at temperatures above 100°C.
Q3: Which solvent system is best for minimizing this compound degradation?
A3: A neutral pH solvent system is ideal. Aqueous ethanol or methanol (typically 70-80%) is commonly used and is effective at extracting this compound while minimizing pH-induced hydrolysis. It is advisable to avoid strongly acidic or basic solvents.
Q4: How can I prevent enzymatic degradation of this compound?
A4: Enzymatic degradation can be prevented by blanching the plant material in hot water or steam for a few minutes prior to extraction to denature endogenous enzymes. Alternatively, using organic solvents like ethanol at concentrations of 70% or higher can inhibit enzyme activity.
Q5: Should I be concerned about light exposure during extraction?
A5: Yes, particularly if your plant material contains photosensitizers like chlorophyll. It is best practice to protect your extraction setup from light by using amber glassware or by covering it with aluminum foil to prevent photodegradation.
Q6: How should I store my extracts to prevent post-extraction degradation?
A6: Extracts should be stored at low temperatures (4°C or -20°C) in airtight, amber containers to protect from light and oxidation. For long-term storage, evaporation of the solvent and storing the dried extract at -20°C or below is recommended.
Data Presentation
Table 1: Thermal Stability of this compound and Daidzein
| Compound | Temperature (°C) | pH | Half-life (min) | Key Findings | Reference |
| This compound | 100 | Not specified | 144-169 | Follows first-order degradation kinetics. | |
| This compound | 150 | Not specified | Significantly shorter | Degradation rate constant is ~3 times higher than at 100°C. | |
| Daidzein | 100 | Not specified | 139-176 | More stable than this compound at higher temperatures. | |
| Daidzein | 150 | 3.1 | Significant degradation | Most prominent degradation at acidic pH. Daidzein is the most labile among tested aglycones. | |
| Daidzein | 70-90 | 7 and 9 | - | Degradation observed at all temperatures, following apparent first-order kinetics. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) for this compound
This method uses ultrasonic waves to enhance extraction efficiency at lower temperatures, thus minimizing thermal degradation.
-
Sample Preparation: Grind the dried plant material to a fine powder (particle size of 40-60 mesh).
-
Extraction Setup:
-
Place a known amount of the powdered sample (e.g., 10 g) into an Erlenmeyer flask.
-
Add the extraction solvent (e.g., 200 mL of 70% ethanol in water, pH 7.0).
-
Place the flask in an ultrasonic bath.
-
-
Ultrasonication:
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 250 W).
-
Set the extraction temperature to 40-50°C.
-
Extract for 30-45 minutes.
-
-
Sample Recovery:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate.
-
Re-extract the residue twice more with fresh solvent.
-
Pool the filtrates.
-
-
Post-Extraction:
-
Evaporate the solvent from the pooled filtrate under reduced pressure at a temperature below 50°C.
-
Store the dried extract at -20°C in an amber vial.
-
Protocol 2: Analytical High-Performance Liquid Chromatography (HPLC) for this compound and its Degradation Products
This method is for the quantification of this compound and its primary degradation product, Daidzein.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Example Gradient: Start with 15% B, increase to 35% B over 20 minutes, then to 80% B over 5 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30°C.
-
Injection volume: 10 µL.
-
Detection wavelength: 254 nm.
-
-
Standard Preparation:
-
Prepare stock solutions of this compound and Daidzein standards in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solutions to create a calibration curve (e.g., 1 to 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the dried extract in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Identify and quantify this compound and Daidzein in the sample by comparing their retention times and peak areas to those of the standards.
-
Visualizations
Caption: Major degradation pathways of this compound during extraction.
Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Daidzin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial daidzin. Our goal is to help you control for batch-to-batch variability and ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercial this compound, and what are the common impurities?
A1: The purity of commercial this compound can vary between suppliers and batches. Typically, high-quality this compound should be ≥98% pure as determined by High-Performance Liquid Chromatography (HPLC). The most common impurities are structurally related isoflavones that are co-extracted from the source material, most commonly soybeans. These can include daidzein (the aglycone form of this compound), genistin, and glycitin.[1][2][3] The presence and abundance of these impurities can lead to variability in biological assays.
Q2: How can batch-to-batch variability in this compound affect my experimental results?
A2: Batch-to-batch variability can significantly impact experimental outcomes.[4][5][6][7] Inconsistent purity levels and the presence of different impurity profiles can lead to variations in the observed biological activity. For instance, some impurities may have synergistic, antagonistic, or even independent biological effects that could confound your results.[8] This can manifest as changes in cell viability, signaling pathway activation, or other measured endpoints compared to previous experiments.
Q3: What are the recommended solvents for dissolving and storing this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is recommended to use fresh or properly stored stock solutions for experiments to avoid degradation.
Q4: What are the proper storage conditions for solid this compound and stock solutions?
A4: To ensure stability, solid this compound should be stored in a cool, dry, and dark place. Recommended storage is at -20°C for long-term storage. This compound stock solutions, typically in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[9]
Troubleshooting Guide
Q1: My current batch of this compound is showing significantly different biological activity (e.g., lower potency) compared to a previous batch. How can I troubleshoot this?
A1: This is a common issue arising from batch-to-batch variability. A systematic approach can help identify the cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound bioactivity.
Step 1: Verify Experimental Parameters Before assessing the compound, ensure that all other experimental variables are consistent with your previous experiments. This includes cell line passage number, media and supplements, other reagents, and incubation times.
Step 2: Perform Quality Control on the this compound Batch If other parameters are unchanged, the variability likely lies with the this compound batch. It is advisable to perform in-house quality control.
-
Purity and Impurity Profile: Use HPLC-UV to compare the purity and impurity profile of the new batch with the old one (if available). See Protocol 1: Purity and Identity Verification by HPLC-UV .
-
Concentration Verification: Use UV-Vis spectrophotometry to confirm the concentration of your prepared stock solution. See Protocol 2: Concentration Determination of this compound Solutions .
Step 3: Analyze QC Results and Take Action
-
Purity and Profile Match: If the purity and impurity profiles are consistent with the previous batch and the concentration is correct, re-evaluate your experimental setup for other potential sources of variability.
-
Purity and Profile Mismatch: If the purity is lower or the impurity profile is significantly different, this is the likely cause of the altered bioactivity. Contact the supplier with your analytical data. It may be necessary to obtain a new batch of this compound.
-
Concentration Mismatch: If the purity is acceptable but the concentration of your stock solution is off, adjust the concentration accordingly and repeat the experiment.
Quality Control Experimental Protocols
Protocol 1: Purity and Identity Verification by HPLC-UV
This protocol describes a general reverse-phase HPLC method for the analysis of this compound and common related impurities.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient can be optimized, for example, starting with a low percentage of B and increasing to elute all compounds of interest.[2][10][11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[2]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on retention time (comparison with a reference standard is ideal).
-
Calculate the area percentage of the this compound peak relative to the total area of all peaks to determine purity.
-
Compare the impurity profile (number and relative area of other peaks) to previous batches.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₀O₉ |
| Molecular Weight | 416.38 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 233-235 °C |
Table 2: Common Impurities and Related Compounds in Commercial this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Note |
|---|---|---|---|
| Daidzein | C₁₅H₁₀O₄ | 254.24 | Aglycone of this compound |
| Genistin | C₂₁H₂₀O₁₀ | 432.38 | Related isoflavone glycoside |
| Glycitin | C₂₂H₂₂O₁₀ | 446.41 | Related isoflavone glycoside |
Protocol 2: Concentration Determination of this compound Solutions using UV-Vis Spectrophotometry
This protocol provides a quick method to verify the concentration of a this compound solution.
Methodology:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Use the same solvent as your stock solution (e.g., DMSO or ethanol) as the blank.
-
Procedure:
-
Prepare a dilution of your this compound stock solution in the appropriate solvent to be within the linear range of the spectrophotometer.
-
Measure the absorbance at the wavelength of maximum absorption (λmax) for this compound, which is approximately 249-254 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (typically 1 cm), and c is the concentration. A standard curve should be prepared for accurate quantification.
-
Compound Stability and Storage Guidelines
Proper handling and storage are critical to maintaining the integrity of your this compound supply.
Table 3: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Special Instructions |
|---|---|---|---|
| Solid | -20°C | Long-term (years) | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[9] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[9] | Aliquot to avoid repeated freeze-thaw cycles. |
This compound Signaling Pathways
Understanding the signaling pathways affected by this compound can help in designing experiments and interpreting results.
TGF-β/Smad Signaling Pathway Daidzein, the aglycone of this compound, has been shown to stimulate collagen synthesis by activating the TGF-β/Smad signaling pathway.[12]
Caption: Daidzein-activated TGF-β/Smad signaling pathway.
LRP5-Mediated GSK-3β/c-Myc Signaling Pathway this compound has been found to inhibit glioma development by suppressing the LRP5-mediated GSK-3β/c-Myc signaling pathway.[13]
Caption: this compound's inhibition of the LRP5-mediated signaling pathway.
References
- 1. azom.com [azom.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zaether.com [zaether.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. Daidzein stimulates collagen synthesis by activating the TGF-β/smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural Product this compound Inhibits Glioma Development via Suppressing the LRP5-Mediated GSK-3β/c-Myc Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Daidzin cocrystal formulation to enhance dissolution rate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing daidzin cocrystal formulations to enhance dissolution rates. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate your research and development efforts.
Troubleshooting Guide
This section addresses common issues that may arise during the preparation and evaluation of this compound cocrystals.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cocrystal Yield | - Inappropriate coformer selection.- Incorrect stoichiometric ratio of this compound to coformer.- Insufficient grinding time or energy in mechanochemical methods.- Unsuitable solvent for liquid-assisted grinding or solution-based methods. | - Screen a variety of coformers with complementary functional groups for hydrogen bonding (e.g., pyridines, amides).- Experiment with different stoichiometric ratios (e.g., 1:1, 1:2, 2:1).- Increase grinding time or intensity. For liquid-assisted grinding, ensure the appropriate amount and type of solvent is used.[1]- Test a range of solvents with varying polarities. |
| Formation of a Physical Mixture Instead of a Cocrystal | - Lack of strong intermolecular interactions between this compound and the coformer. | - Characterize the product thoroughly using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase.[1][2] The absence of new peaks or shifts in existing peaks may indicate a physical mixture. |
| Inconsistent Dissolution Results | - Variation in particle size and morphology of the cocrystals.- Inadequate control of dissolution test parameters (e.g., temperature, agitation speed).- Conversion of the cocrystal back to the less soluble form of this compound in the dissolution medium. | - Standardize the preparation method to ensure consistent particle size.- Strictly adhere to standardized dissolution protocols (e.g., USP Apparatus 2, paddle method).[3][4][5]- Monitor the solid form of the material during the dissolution study using techniques like Raman spectroscopy or by collecting and analyzing the solid residue post-dissolution. |
| Difficulty in Scaling Up the Cocrystal Formulation | - The chosen preparation method (e.g., manual grinding) is not scalable. | - Explore scalable cocrystallization techniques such as twin-screw extrusion or slurry crystallization. |
| Cocrystal Instability During Storage | - The cocrystal is a metastable form.- Hygroscopicity leading to dissociation. | - Conduct stability studies under accelerated conditions (high temperature and humidity) to assess the physical and chemical stability of the cocrystal.[2] |
Frequently Asked Questions (FAQs)
1. What is the primary advantage of using a this compound cocrystal formulation?
The main advantage is the significant enhancement of the aqueous solubility and dissolution rate of this compound, a poorly water-soluble isoflavone.[1][6] This improved dissolution can potentially lead to enhanced bioavailability.[2][7][8][9]
2. How do I select a suitable coformer for this compound?
Coformer selection is a critical step and is often based on crystal engineering principles.[7] Look for coformers that are generally recognized as safe (GRAS) and have functional groups capable of forming robust hydrogen bonds with the hydroxyl groups of this compound, such as pyridine derivatives, amides, and carboxylic acids.[1][2] Supramolecular synthon prediction can be a valuable tool in coformer design.
3. What analytical techniques are essential for characterizing this compound cocrystals?
The following techniques are crucial for confirming cocrystal formation and characterizing its properties:
-
Powder X-ray Diffraction (PXRD): To identify a new crystalline phase distinct from the starting materials.[1][2]
-
Differential Scanning Calorimetry (DSC): To determine the melting point of the cocrystal, which should be different from the individual components.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To observe shifts in vibrational frequencies, indicating changes in hydrogen bonding patterns.[1]
-
Single-Crystal X-ray Diffraction (SCXRD): Provides definitive proof of cocrystal formation and detailed information about the crystal structure and intermolecular interactions.[2][8]
4. What is a typical method for preparing this compound cocrystals on a laboratory scale?
A common and efficient laboratory-scale method is liquid-assisted grinding (LAG). This involves grinding a stoichiometric mixture of this compound and the coformer in a mortar and pestle with the addition of a small amount of a suitable solvent.[1]
5. How much can the dissolution rate of this compound be enhanced through cocrystallization?
Studies have shown significant improvements. For example, this compound-piperazine cocrystals have demonstrated a 3.8 to 13.6-fold increase in dissolution rate within the first hour in various media.[2] this compound cocrystals with isonicotinamide, theobromine, and cytosine have shown an almost 2-fold improvement in solubility and dissolution.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative data on the enhancement of this compound's physicochemical properties through cocrystallization with various coformers.
Table 1: Enhancement of this compound Solubility and Dissolution Rate with Piperazine Coformer
| Medium | Solubility Enhancement Factor | Dissolution Rate Increase (first hour) |
| pH 1.2 | 3.9-fold | 3.8-fold |
| pH 4.5 | 3.1-fold | 4.0-fold |
| pH 6.8 | 4.9-fold | 4.2-fold |
| Distilled Water (pH 7.0) | 60.8-fold | 13.6-fold |
| Data sourced from a study on daidzein-piperazine (DAI-PPZ) cocrystals.[2] |
Table 2: Pharmacokinetic Parameters of Daidzein and its Cocrystals in Rats
| Formulation | Cmax (ng/mL) |
| Daidzein (DAID) | 870.5 |
| Daidzein-Isonicotinamide (DIS) | 1848.7 |
| Daidzein-Cytosine (DCYT) | 1614.9 |
| Daidzein-Theobromine (DTB) | 1326.0 |
| Cmax represents the maximum plasma concentration. Data shows a significant increase in Cmax for the cocrystal formulations compared to pure daidzein.[1][6] |
Experimental Protocols
1. Protocol for this compound Cocrystal Preparation by Liquid-Assisted Grinding
-
Materials: Daidzein (DAID), Coformer (e.g., Isonicotinamide, Piperazine), Ethanol (or other suitable solvent).
-
Procedure:
-
Weigh stoichiometric amounts of daidzein and the coformer (e.g., a 1:1 molar ratio).[1]
-
Combine the powders in a mortar.
-
Grind the mixture with a pestle for a specified duration (e.g., 60 minutes).[1]
-
During grinding, add a few drops of the selected solvent (e.g., ethanol) to facilitate the cocrystallization process.[1]
-
Continue grinding until the solvent evaporates and a dry powder is obtained.
-
Collect the resulting powder for characterization.
-
2. Protocol for In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).[3][4][5]
-
Dissolution Medium: 900 mL of a specified medium (e.g., phosphate buffer at pH 6.8). The use of surfactants like Tween 80 may be necessary to maintain sink conditions.[3]
-
Paddle Speed: 50 or 75 rpm.[5]
-
Procedure:
-
De-aerate the dissolution medium.[4]
-
Place a known amount of the this compound cocrystal powder (equivalent to a specific dose of this compound) into each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.[1]
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Experimental workflow for this compound cocrystal screening, characterization, and evaluation.
Caption: Logical relationship in coformer selection based on supramolecular synthon formation.
References
- 1. Daidzein cocrystals: An opportunity to improve its biopharmaceutical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein [mdpi.com]
- 3. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein | Semantic Scholar [semanticscholar.org]
- 10. usp.org [usp.org]
Validation & Comparative
A Comparative Guide to the Anticancer Activities of Daidzin and Daidzein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of two prominent isoflavones, daidzin and its aglycone form, daidzein. Sourced from soybeans and other legumes, these phytoestrogens have garnered significant interest in oncology research for their potential as therapeutic agents. This document synthesizes experimental data on their efficacy, delves into their mechanisms of action, and provides detailed protocols for key assays to support further investigation.
At a Glance: Key Differences and Bioavailability
This compound is the glycosidic form of daidzein, meaning it has a sugar molecule attached. For this compound to be absorbed in the body, it must first be hydrolyzed by intestinal β-glucosidases into its active aglycone form, daidzein. This makes this compound a prodrug of daidzein. Consequently, their anticancer activities are intrinsically linked, yet their potency and mechanisms can differ.
Quantitative Comparison of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of this compound and daidzein against various cancer cell lines, primarily presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Note: The IC50 values presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| HeLa | Human Cervical Cancer | 20 | [1] |
Table 2: In Vitro Cytotoxicity of Daidzein
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Human Breast Cancer | 50 | [2] |
| SKOV3 | Human Ovarian Cancer | 20 | |
| BEL-7402 | Human Hepatocellular Carcinoma | 59.7 ± 8.1 | [3] |
| A-375 | Human Melanoma | 18 | [4] |
| A549 | Human Lung Carcinoma | >100 | [3] |
| HeLa | Human Cervical Cancer | >100 | [3] |
| HepG-2 | Human Liver Cancer | >100 | [3] |
| MG-63 | Human Osteosarcoma | >100 | [3] |
Mechanisms of Anticancer Action
Both this compound and daidzein exert their anticancer effects through the modulation of various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[5]
This compound's Signaling Pathways
This compound has been shown to modulate several key pathways involved in cancer progression.[5] These include:
-
NF-κB Pathway: Inhibition of this pathway reduces inflammation and promotes apoptosis.
-
JAK/STAT Pathway: Blocking this pathway interferes with cell proliferation and immune evasion.
-
RAS/RAF Pathway: Inhibition of this critical pathway hinders cell growth and can overcome chemoresistance.
Daidzein's Signaling Pathways
Daidzein's anticancer activity is mediated through multiple pathways, often culminating in apoptosis and cell cycle arrest:
-
PI3K/AKT Pathway: Deactivation of this pathway is crucial for inhibiting cell survival and proliferation.[4]
-
Raf/MEK/ERK Pathway: Inhibition of this cascade hinders cell growth and migration.
-
Mitochondrial Apoptosis Pathway: Daidzein can induce apoptosis by increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c and activation of caspases.[2]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound and daidzein on the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cells of interest
-
Complete cell culture medium
-
This compound or daidzein stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of the isoflavone in complete medium. Remove the medium from the wells and add 100 µL of the isoflavone dilutions. Include a vehicle control (medium with the same concentration of solvent used for the isoflavone stock).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells by treating with this compound or daidzein for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6][7][8]
Protein Expression Analysis (Western Blot)
This technique is used to detect specific proteins in a cell lysate to understand the effect of this compound and daidzein on signaling pathways.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[9][10][11]
Conclusion
Both this compound and its aglycone, daidzein, demonstrate promising anticancer activities through the modulation of multiple signaling pathways. Daidzein, the active form, has been more extensively studied, with a range of IC50 values reported across various cancer cell lines. This compound, as a prodrug, shows cytotoxic effects that are likely attributable to its conversion to daidzein. The provided data and protocols offer a foundation for researchers to further explore the therapeutic potential of these isoflavones in cancer treatment and prevention. Future studies focusing on direct comparative analyses and in vivo efficacy are warranted to fully elucidate their clinical relevance.
References
- 1. This compound inhibits growth and induces apoptosis through the JAK2/STAT3 in human cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of Daidzein against the human melanoma cell lines involves cell cycle arrest, autophagy and deactivation of PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer potential of this compound: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bosterbio.com [bosterbio.com]
- 9. medium.com [medium.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western blot protocol | Abcam [abcam.com]
Daidzin vs. Genistein: A Comparative Guide to Estrogenic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogenic potency of two major soy isoflavones, daidzin and its aglycone form, daidzein, against genistein. The information presented herein is based on experimental data from peer-reviewed scientific literature, focusing on key metrics of estrogenic activity: estrogen receptor binding, transactivation of estrogen response elements, and effects on cell proliferation.
Introduction
This compound and genistein are naturally occurring isoflavones, a class of phytoestrogens, predominantly found in soybeans and other legumes. Their structural similarity to 17β-estradiol allows them to bind to and activate estrogen receptors (ERs), leading to a wide range of biological effects. This has prompted significant research into their potential as alternatives to hormone replacement therapy and their role in hormone-dependent conditions. While both are considered phytoestrogens, their potency and receptor selectivity differ significantly. This guide aims to delineate these differences through a review of quantitative experimental data.
Quantitative Comparison of Estrogenic Potency
The estrogenic activity of this compound and genistein has been evaluated through several key in vitro assays. The following tables summarize the comparative data for their binding affinity to estrogen receptors, their ability to induce gene expression via estrogen response elements, and their impact on the proliferation of estrogen-sensitive cancer cells.
Table 1: Estrogen Receptor Binding Affinity
The binding affinity of a compound to estrogen receptors (ERα and ERβ) is a primary indicator of its potential estrogenic or anti-estrogenic activity. This is often measured using competitive binding assays, where the test compound's ability to displace radiolabeled 17β-estradiol from the receptor is quantified. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) are common metrics, with lower values indicating higher binding affinity.
| Compound | Receptor | Relative Binding Affinity (RBA % of E2) | Selectivity (ERβ/ERα) | Reference |
| Genistein | ERα | ~0.2-5% | ~7-30 fold | [1] |
| ERβ | ~6.8-36% | [1] | ||
| Daidzein | ERα | ~0.1-1% | ~5-6 fold | [1][2] |
| ERβ | ~0.5-3% | [1] |
Note: RBA values can vary between studies due to different experimental conditions. The data presented is a representative range.
Genistein consistently demonstrates a stronger binding affinity for both ERα and ERβ compared to daidzein.[3] Notably, genistein exhibits a pronounced preferential binding to ERβ, with a selectivity ratio of up to 30-fold over ERα.[2] Daidzein also shows a preference for ERβ, but to a lesser extent than genistein.[2]
Table 2: Estrogen Response Element (ERE) Transactivation
The ability of a compound to activate gene transcription through an estrogen response element (ERE) is a functional measure of its estrogenic activity. This is commonly assessed using a reporter gene assay, such as the ERE-luciferase assay, in an ER-positive cell line. The half-maximal effective concentration (EC50) represents the concentration at which the compound induces a response halfway between the baseline and maximum.
| Compound | Assay System | EC50 (µM) | Reference |
| Genistein | MCF-7-ERE-Luc | 0.89 | |
| Daidzein | MCF-7-ERE-Luc | 4.15 |
Data from a comparative study evaluating estrogenicity using an ERE-luciferase reporter gene assay in MCF-7 cells.
In functional assays, genistein is a more potent activator of ERE-mediated transcription than daidzein, as indicated by its lower EC50 value.
Table 3: Effects on MCF-7 Cell Proliferation
The proliferation of estrogen-receptor-positive breast cancer cells, such as the MCF-7 cell line, is a widely used model to assess the estrogenic or anti-estrogenic effects of compounds. Both this compound and genistein exhibit a biphasic effect, stimulating proliferation at low concentrations and inhibiting it at higher concentrations.[4] The EC50 values in the table below refer to the anti-proliferative (inhibitory) effects at higher concentrations.
| Compound | Cell Line | EC50 (µM) | Reference |
| Genistein | MCF-7 | 66.98 ± 4.87 | [5] |
| Daidzein | MCF-7 | 130.14 ± 2.10 | [5] |
EC50 values represent the concentration for 50% inhibition of cell proliferation.
Consistent with its higher receptor binding affinity and transcriptional activation, genistein is a more potent inhibitor of MCF-7 cell proliferation at higher concentrations compared to daidzein.[5][6]
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the relative binding affinity of a test compound for estrogen receptors (ERα and ERβ) by measuring its ability to compete with a radiolabeled ligand.
1. Materials:
-
Human recombinant ERα and ERβ proteins.
-
Radioligand: [3H]-17β-estradiol.
-
Test compounds (this compound, Genistein) and a non-labeled 17β-estradiol standard.
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Dextran-coated charcoal (DCC) suspension.
-
Scintillation cocktail and a scintillation counter.
2. Procedure:
-
A constant concentration of ERα or ERβ protein is incubated with a fixed concentration of [3H]-17β-estradiol.
-
Increasing concentrations of the unlabeled competitor (this compound, genistein, or 17β-estradiol standard) are added to the incubation mixture.
-
The reaction is incubated to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Dextran-coated charcoal is added to adsorb the unbound steroid.
-
The mixture is centrifuged to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.
-
The radioactivity in the supernatant is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50) is determined by non-linear regression analysis.
ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to induce gene expression mediated by the estrogen receptor binding to an estrogen response element (ERE).
1. Materials:
-
ER-positive human cell line (e.g., MCF-7).
-
Cell culture medium and supplements.
-
An ERE-luciferase reporter plasmid (containing multiple copies of the ERE sequence upstream of a minimal promoter driving the firefly luciferase gene).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent.
-
Test compounds (this compound, Genistein) and 17β-estradiol (positive control).
-
Luciferase assay reagent and a luminometer.
2. Procedure:
-
MCF-7 cells are seeded in multi-well plates and allowed to attach.
-
Cells are co-transfected with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compounds or controls.
-
Following treatment (e.g., 24 hours), the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
MCF-7 Cell Proliferation Assay (E-SCREEN Assay)
This assay assesses the effect of a compound on the proliferation of the estrogen-sensitive MCF-7 human breast cancer cell line.
1. Materials:
-
MCF-7 cells.
-
Hormone-free cell culture medium (e.g., phenol red-free medium supplemented with charcoal-stripped fetal bovine serum).
-
Test compounds (this compound, Genistein) and 17β-estradiol (positive control).
-
Cell viability/proliferation reagent (e.g., MTT, XTT, or a fluorescent dye like Calcein AM).
-
A multi-well plate reader (spectrophotometer or fluorometer).
2. Procedure:
-
MCF-7 cells are cultured in hormone-free medium for a period to deplete endogenous estrogens and synchronize the cells.
-
Cells are seeded into multi-well plates in the hormone-free medium.
-
After cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds or controls.
-
The cells are incubated for a defined period (e.g., 6 days), allowing for cell proliferation.
-
At the end of the incubation, a cell viability/proliferation reagent is added to the wells.
-
After a further incubation period as required by the reagent, the absorbance or fluorescence is measured using a plate reader.
-
The proliferative effect is calculated relative to a vehicle control, and the EC50 for proliferation (or inhibition) is determined from the dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach [frontiersin.org]
- 3. A Comparative Analysis of Genistein and Daidzein in Affecting Lipid Metabolism in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. toin.repo.nii.ac.jp [toin.repo.nii.ac.jp]
Daidzin's Dance with Death: A Comparative Guide to its Apoptotic Mechanism in Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Daidzin-induced apoptosis in cancer cells, supported by experimental data and detailed protocols. We delve into the molecular pathways and benchmark its effects against other compounds, offering a clear perspective on its potential as a therapeutic agent.
This compound, a prominent isoflavone found in soybeans and other leguminous plants, has garnered significant attention for its anti-cancer properties.[1] A growing body of evidence demonstrates its ability to induce programmed cell death, or apoptosis, in a variety of cancer cell lines, including breast, prostate, cervical, liver, and colon cancers.[1] This guide synthesizes key findings on the mechanisms of this compound-induced apoptosis, presenting comparative data and detailed experimental methodologies to validate its effects.
Comparative Efficacy of this compound in Inducing Apoptosis
This compound and its aglycone form, Daidzein, have shown significant cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Key Findings |
| MCF-7 | Breast Cancer | Daidzein | 50 | Induces apoptosis via the mitochondrial pathway, increases ROS production, and alters the ERα/ERβ ratio.[2][3] |
| BEL-7402 | Hepatocellular Carcinoma | Daidzein | 59.7 ± 8.1 | Induces apoptosis through an ROS-mediated mitochondrial dysfunction pathway.[4] |
| HeLa | Cervical Cancer | This compound | 20 | Induces apoptosis by generating ROS and impairing mitochondrial membrane permeability.[5] |
| JAR & JEG-3 | Choriocarcinoma | Daidzein | ~100 | Induces apoptosis in a dose-dependent manner via the mitochondrial pathway.[6] |
| 143B | Osteosarcoma | Daidzein | 63.59 | Inhibits cell proliferation and induces apoptosis.[7] |
| U2OS | Osteosarcoma | Daidzein | 125 | Inhibits cell proliferation and induces apoptosis.[7] |
Head-to-Head: this compound vs. Other Compounds
Comparisons with other soy isoflavones, such as genistein, reveal differential potencies and mechanisms. For instance, in prostate cancer cells, genistein is often reported to be a more potent inhibitor of cell growth than daidzein.[8] However, a study on prostate cancer cells showed that a whole soy extract containing a mixture of isoflavones, including this compound, induced a significantly higher percentage of apoptosis compared to genistein or daidzein alone at the same concentration.[9] This suggests potential synergistic effects when these compounds are present together.[9]
Interestingly, while both genistein and daidzein induced apoptosis in non-cancerous benign prostate hyperplasia (BPH-1) cells, the soy extract did not, indicating a possible tumor cell-specific effect of the combined extract.[9] In cervical cancer cells, the well-known chemotherapeutic drug doxorubicin showed a higher level of caspase activity compared to this compound, highlighting the differing potencies between natural compounds and conventional drugs.[5]
The Molecular Cascade: Signaling Pathways of this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-faceted approach, primarily engaging the intrinsic or mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), alteration of mitochondrial membrane potential, and the regulation of key apoptotic proteins.[2][3][10]
Several key signaling pathways are modulated by this compound to exert its anticancer effects:[1]
-
NF-κB Pathway: Inhibition of this pathway by this compound can reduce inflammation and promote apoptosis.[1]
-
JAK/STAT Pathway: Modulation of this pathway is crucial for controlling cell proliferation and immune evasion.[1][11]
-
RAS/RAF Pathway: By targeting this pathway, this compound can inhibit cell growth and overcome chemoresistance.[1]
Furthermore, in breast cancer cells, Daidzein has been shown to decrease the expression of Estrogen Receptor α (ERα) while increasing the levels of ERβ, a ratio conducive to apoptosis.[2][3]
Caption: this compound-induced apoptosis signaling pathway in cancer cells.
Validating the Mechanism: Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments used to investigate this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5x10³ to 8x10³ cells/well and incubate overnight.[3][5]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for specified time periods (e.g., 24, 48, 72 hours).[3] A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[3][8] Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in binding buffer.[4]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant.[4][6]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, β-actin).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
Caption: General experimental workflow for validating this compound's apoptotic effects.
References
- 1. Anticancer potential of this compound: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production [journal.waocp.org]
- 3. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits growth and induces apoptosis through the JAK2/STAT3 in human cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Differential effects of whole soy extract and soy isoflavones on apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Analysis of Daidzin and its Aglycone Daidzein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the isoflavone glycoside, daidzin, and its aglycone form, daidzein. The efficacy and biological activity of these soy-derived compounds are fundamentally linked to their absorption, distribution, metabolism, and excretion (ADME) properties. Understanding the differences between the glycoside and aglycone forms is critical for the design of preclinical and clinical studies and for the development of isoflavone-based therapeutic agents.
Core Pharmacokinetic Differences: An Overview
The primary distinction in the pharmacokinetics of this compound and daidzein lies in the initial absorption step. As a glycoside, this compound is generally not absorbed intact. It first requires hydrolysis by intestinal β-glucosidases, primarily from gut microbiota, to release its aglycone, daidzein.[1][2] This enzymatic conversion is a rate-limiting step and a major determinant of bioavailability. Daidzein, being more lipophilic than this compound, is then more readily absorbed across the intestinal wall.[3]
Once absorbed, daidzein undergoes extensive phase II metabolism in the intestine and liver, forming glucuronide and sulfate conjugates.[1][4] Furthermore, gut bacteria can metabolize daidzein into other bioactive compounds, most notably equol and O-desmethylangolensin (O-DMA).[1][5] The capacity to produce equol, a metabolite with higher estrogenic activity than daidzein itself, varies significantly among individuals and species.[1][6] Studies indicate that virtually all rats are equol producers, a stark contrast to the 30-50% prevalence in the human population.[1][4]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for daidzein from studies in both rats and humans. Direct comparative data for this compound is limited, as it is rapidly converted to daidzein in vivo. The parameters below reflect the profile following administration of daidzein or a daidzein-containing extract.
Table 1: Pharmacokinetic Parameters of Daidzein in Rats (Oral Administration)
| Parameter | Value | Experimental Conditions | Source |
| Tmax (Time to Peak Concentration) | ~2 hours | Single oral dose of soy extract (77 µmol/kg daidzein conjugates) | [7] |
| Cmax (Peak Plasma Concentration) | 9.5 ± 0.71 µmol/L | Single oral dose of soy extract (77 µmol/kg daidzein conjugates) | [7] |
| Relative Bioavailability (Frel) | ~265% | Compared to coarse daidzein suspension when administered as a nanosuspension | [8] |
Table 2: Pharmacokinetic Parameters of Daidzein in Humans (Oral Administration)
| Parameter | Value | Experimental Conditions | Source |
| Tmax (Time to Peak Concentration) | 7.4 hours | Single oral dose of 0.4 mg/kg ¹³C-labeled daidzein | [9] |
| t½ (Elimination Half-life) | 7.75 hours | Single oral dose of 0.4 mg/kg ¹³C-labeled daidzein | [9] |
| Urinary Recovery | 21 - 66.2% | Following ingestion of soymilk | [10][11][12] |
| Fecal Excretion | 1 - 2.3% | Following ingestion of soymilk or soy extract | [7][10][11] |
Metabolic Pathways and Experimental Workflow
The metabolic fate of this compound and the typical workflow for its pharmacokinetic assessment are visualized below.
Experimental Protocols
The methodologies cited in pharmacokinetic studies of this compound and daidzein generally follow a standardized workflow. Below is a representative protocol synthesized from common practices in the field.
1. Animal Model and Housing
-
Species: Sprague-Dawley or Wistar rats are commonly used.[13][14]
-
Sex: Studies may use male or female rats, but results can differ as metabolism has been shown to be sex-specific.[4][15]
-
Housing: Animals are typically housed in a controlled environment with a standard diet low in phytoestrogens for a washout period before the study.
2. Formulation and Administration
-
Test Articles: this compound or daidzein are suspended or dissolved in a suitable vehicle, such as a 0.5% carboxymethyl cellulose (CMC-Na) solution.[16]
-
Dosing: A single dose is administered via oral gavage to ensure accurate delivery. Doses can range from 10 mg/kg to higher concentrations depending on the study's objective.[8]
3. Sample Collection
-
Matrix: Blood is the primary matrix for pharmacokinetic analysis.
-
Procedure: Blood samples (approx. 200-300 µL) are collected from the tail vein or orbital plexus into heparinized tubes at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[16]
-
Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method
-
Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for its high sensitivity and specificity.[13][16]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes from matrix components.
-
Chromatography: A C18 reverse-phase column is commonly used for separation. The mobile phase often consists of a gradient of acetonitrile and water with a modifier like formic acid to improve ionization.[16]
-
Quantification: Analytes are quantified using multiple reaction monitoring (MRM) in negative ionization mode, with a suitable internal standard to ensure accuracy.[16]
5. Data Analysis
-
Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.[8]
References
- 1. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Intestinal absorbability of three Radix Puerariae isoflavones including daidzein, this compound and puerarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II metabolism of the soy isoflavones genistein and daidzein in humans, rats and mice: a cross-species and sex comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of daidzein by fecal bacteria in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Daidzein conjugates are more bioavailable than genistein conjugates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing the pharmacokinetics of daidzein and genistein with the use of 13C-labeled tracers in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Daidzein is a more bioavailable soymilk isoflavone than is genistein in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Altered kinetics and extent of urinary daidzein and genistein excretion in women during chronic soya exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and determination of major flavonoids in rat serum by HPLC-UV and HPLC-MS methods following oral administration of Dalbergiaodorifera extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and determination of major flavonoids in rat urine by HPLC-UV and HPLC-MS methods following oral administration of Dalbergia odorifera extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. akjournals.com [akjournals.com]
Validating the Antioxidant Capacity of Daidzin: A Comparative Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays used to validate the antioxidant capacity of Daidzin, an isoflavone found predominantly in soybeans. The following sections detail the direct and indirect antioxidant mechanisms of this compound and its aglycone, Daidzein, and present a comparative analysis of their performance against common antioxidant standards in several widely-used assays. This document is intended to serve as a practical resource for researchers investigating the therapeutic potential of this compound and related compounds.
Direct vs. Indirect Antioxidant Activity of this compound
This compound's antioxidant properties are multifaceted, involving both direct scavenging of free radicals and indirect mechanisms that bolster the cell's endogenous antioxidant defenses. The direct antioxidant activity of this compound itself is considered to be weaker than its aglycone form, Daidzein. This is because the glycosidic bond in this compound can hinder its ability to donate a hydrogen atom to neutralize free radicals. However, upon metabolism, this compound is converted to Daidzein and other metabolites which exhibit more potent direct antioxidant effects.
Furthermore, Daidzein has been shown to exert a significant indirect antioxidant effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, Daidzein enhances the cell's intrinsic ability to combat oxidative stress.
Comparative Analysis of In Vitro Antioxidant Capacity
The antioxidant capacity of this compound, Daidzein, and standard antioxidants can be quantitatively assessed using various in vitro assays. Each assay is based on a different chemical principle, and therefore, a comprehensive evaluation should ideally involve multiple methods. The following table summarizes the available data from four commonly employed assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.
It is important to note that direct comparisons of absolute values between different studies can be challenging due to variations in experimental conditions. The data presented below is a compilation from multiple sources to provide a relative comparison.
| Compound | Assay | IC50 (µg/mL) | Trolox Equivalents (TE) |
| This compound | DPPH | ~113.40[4] | - |
| ABTS | - | - | |
| FRAP | - | - | |
| ORAC | - | - | |
| Daidzein | DPPH | ~110.25[4] | - |
| ABTS | - | - | |
| FRAP | - | - | |
| ORAC | - | - | |
| Trolox | DPPH | ~2.59[5] | - |
| ABTS | ~2.59[5] | - | |
| FRAP | - | Standard | |
| ORAC | - | Standard | |
| Ascorbic Acid | DPPH | ~4.97[6] | - |
| ABTS | - | - | |
| FRAP | - | 1632.1 µmol Fe(II)/g[7] | |
| ORAC | - | - | |
| BHT | DPPH | ~32.36[5] | - |
| ABTS | ~32.36[5] | - | |
| FRAP | < Trolox[7] | - | |
| ORAC | - | - |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates a higher antioxidant activity. Trolox Equivalents (TE) express the antioxidant capacity of a substance relative to the antioxidant capacity of the standard, Trolox.
Experimental Protocols
Detailed methodologies for the four key antioxidant assays are provided below. These protocols are intended to be a general guide and may require optimization based on specific laboratory conditions and sample characteristics.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.[4][8]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound) and standard antioxidants (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions from the stock solution.
-
Reaction: In a 96-well microplate, add 100 µL of the sample or standard solution to 100 µL of the DPPH working solution. For the blank, add 100 µL of the solvent to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored by measuring the decrease in absorbance at 734 nm.[9][10]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of the test compound and standards in a suitable solvent. Prepare a series of dilutions from the stock solution.
-
Reaction: In a 96-well microplate, add 10 µL of the sample or standard solution to 190 µL of the ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the sample to that of a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the increase in absorbance at 593 nm.[11][12][13]
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of the test compound and standards in a suitable solvent.
-
Reaction: In a 96-well microplate, add 10 µL of the sample or standard solution to 290 µL of the FRAP reagent.
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known concentration of FeSO₄ or Trolox. The results are expressed as µmol Fe(II) equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[14][15][16][17][18]
Procedure:
-
Reagent Preparation:
-
Fluorescein stock solution (4 µM) in 75 mM phosphate buffer (pH 7.4).
-
AAPH solution (153 mM) in 75 mM phosphate buffer (pH 7.4), prepared fresh daily.
-
Trolox standard solutions of various concentrations in 75 mM phosphate buffer (pH 7.4).
-
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent and dilute with 75 mM phosphate buffer (pH 7.4).
-
Reaction: In a black 96-well microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) to 150 µL of the fluorescein working solution. Incubate at 37°C for 10 minutes.
-
Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Measurement: Immediately begin recording the fluorescence intensity every minute for at least 60 minutes using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then determined from the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE).
Visualizing Antioxidant Mechanisms
The following diagrams illustrate the general workflow for in vitro antioxidant capacity validation and the indirect antioxidant action of Daidzein via the Nrf2 signaling pathway.
Caption: A generalized workflow for validating the antioxidant capacity of a test compound.
Caption: Daidzein's indirect antioxidant mechanism via the Nrf2 signaling pathway.
References
- 1. Daidzein ameliorated concanavalin A-induced liver injury through the Akt/GSK-3β/Nrf2 pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. benchchem.com [benchchem.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. scribd.com [scribd.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. cosmobiousa.com [cosmobiousa.com]
Unraveling the Skeletal Effects of Soy Isoflavones: A Comparative Guide to Daidzin and Genistein on Bone Density
For researchers, scientists, and drug development professionals, the quest for effective interventions against bone loss has led to a keen interest in phytoestrogens, particularly the soy isoflavones Daidzin and Genistein. While both compounds are lauded for their potential skeletal benefits, their differential effects on bone density are a subject of ongoing investigation. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and elucidated signaling pathways to inform future research and therapeutic development.
Comparative Efficacy: Bone Mineral Density and Turnover Markers
Numerous studies have investigated the impact of this compound and Genistein on bone mineral density (BMD) and markers of bone turnover. While both have demonstrated potential in mitigating bone loss, particularly in postmenopausal models, their efficacy can vary. Genistein has often shown more consistent and robust effects in clinical trials.
A meta-analysis of randomized controlled trials has indicated that soy isoflavone interventions, which include both this compound and Genistein, can significantly reduce bone resorption markers.[1] Specifically, supplementation has been shown to moderately decrease the urinary excretion of deoxypyridinoline (DPD), a marker of bone resorption.[1] However, the effect on bone formation markers like bone-specific alkaline phosphatase (BAP) and osteocalcin (OC) was not consistently significant.[1]
Genistein, in particular, has been the focus of several well-controlled clinical trials. One such study found that a daily intake of 54 mg of Genistein significantly increased BMD in the femur and lumbar spine and reduced the excretion of pyridinium cross-links, which are markers of bone resorption.[1] Another 24-month trial involving osteopenic postmenopausal women demonstrated that 54 mg/day of Genistein led to an increase in BMD at the lumbar spine and femoral neck compared to a placebo group, which experienced a decrease.[1][2]
Conversely, studies on this compound have yielded more varied results in clinical settings.[3] Some preclinical studies in rats have suggested that this compound might be more effective than Genistein in preventing bone loss induced by ovariectomy.[3] The effects of this compound in humans may be influenced by an individual's ability to metabolize it into equol, a compound with higher estrogenic activity.[1]
The following tables summarize key findings from comparative and individual studies on this compound and Genistein.
Table 1: Effects of Genistein on Bone Mineral Density (BMD)
| Study (Year) | Participants (n) | Intervention | Duration | Key Findings on BMD |
| Marini et al. (2007)[1][2] | 389 osteopenic postmenopausal women | 54 mg/day genistein or placebo | 24 months | Genistein group showed a significant increase in lumbar spine (+0.049 g/cm²) and femoral neck (+0.035 g/cm²) BMD compared to a decrease in the placebo group (-0.053 g/cm² and -0.037 g/cm² respectively). |
| A post-hoc analysis of a multicenter trial[1] | - | - | - | Suggested that genistein may be beneficial for both osteopenia and osteoporosis. |
Table 2: Effects of this compound and Mixed Isoflavones on Bone Turnover Markers
| Study (Year) | Participants (n) | Intervention | Duration | Key Findings on Bone Turnover Markers |
| Ma et al. (2009) (Meta-analysis)[1] | 887-1210 menopausal women | Soy isoflavones | 10 weeks to 12 months | Significantly decreased the bone resorption marker DPD. No significant effect on bone formation markers BAP and OC. |
| Morabito et al. (2002)[1] | 90 early postmenopausal women | 54 mg/day genistein, HRT, or placebo | 12 months | Genistein and HRT significantly reduced the excretion of pyridinium cross-links (bone resorption markers). |
| Marini et al. (2007)[1] | 389 osteopenic postmenopausal women | 54 mg/day genistein or placebo | 24 months | Genistein significantly decreased urinary excretion of pyridinoline and deoxypyridinoline (bone resorption) and increased bone-specific alkaline phosphatase (bone formation). |
| Liu et al. (2020)[1] | 270 postmenopausal equol-producing women | 40g soy flour (containing daidzein and genistein), 63 mg daidzein, or placebo | 6 months | No significant effect of whole soy or purified daidzein on bone turnover markers. |
Mechanisms of Action: The RANKL/OPG Signaling Pathway
Both this compound and Genistein exert their effects on bone metabolism primarily by acting as selective estrogen receptor modulators (SERMs).[1] A critical downstream target of their action is the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)/Osteoprotegerin (OPG) signaling pathway, which is a key regulator of osteoclast differentiation and activity.
Osteoblasts, the bone-forming cells, produce both RANKL and OPG. RANKL binds to its receptor, RANK, on osteoclast precursors, stimulating their differentiation into mature bone-resorbing osteoclasts. OPG acts as a decoy receptor, binding to RANKL and preventing its interaction with RANK, thus inhibiting osteoclast formation and bone resorption.[1]
This compound has been shown to increase the OPG/RANKL ratio in human osteoblastic cells, suggesting a shift towards reduced bone resorption. This effect is mediated through both estrogen receptor alpha (ERα) and beta (ERβ).[1] Genistein also influences this pathway, contributing to its anti-resorptive effects.[1] this compound has also been found to inhibit RANKL-induced osteoclast differentiation by suppressing the NF-κB signaling pathway.[4]
Figure 1: Modulation of the RANKL/OPG pathway by this compound and Genistein.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Randomized Controlled Trial of Genistein in Osteopenic Postmenopausal Women (Marini et al., 2007)
-
Study Design: A 24-month randomized, double-blind, placebo-controlled trial.[2]
-
Participants: 389 postmenopausal women with a bone mineral density (BMD) less than 0.795 g/cm² at the femoral neck.[2]
-
Intervention: Participants were randomly assigned to receive either 54 mg of genistein daily or a placebo.[2] Both groups also received calcium and vitamin D supplements.[5]
-
Primary Outcome: Change in BMD at the anteroposterior lumbar spine and femoral neck at 24 months, measured by dual-energy x-ray absorptiometry (DXA).[6]
-
Secondary Outcomes: Serum levels of bone-specific alkaline phosphatase and insulin-like growth factor I, and urinary excretion of pyridinoline and deoxypyridinoline.[2]
Figure 2: Experimental workflow for the Marini et al. (2007) clinical trial.
In Vitro Osteoclastogenesis Assay (this compound)
-
Cell Culture: Bone marrow macrophages (BMMs) are cultured in the presence of M-CSF.
-
Osteoclast Differentiation: To induce osteoclastogenesis, BMMs are treated with RANKL.
-
This compound Treatment: Different concentrations of this compound are added to the culture medium along with RANKL.
-
TRAP Staining: After several days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts. TRAP-positive multinucleated cells are counted.
-
Gene Expression Analysis: The expression of osteoclast marker genes such as NFATc1, c-Fos, and Cathepsin K is measured by RT-qPCR.[4]
Conclusion
The available evidence suggests that both this compound and Genistein possess bone-protective properties, primarily through their modulation of the RANKL/OPG signaling pathway and subsequent inhibition of osteoclast activity. Genistein has demonstrated more consistent and significant positive effects on BMD in postmenopausal women in several well-controlled clinical trials. The efficacy of this compound appears to be more variable and may be dependent on individual metabolic differences, such as the ability to produce equol.
For drug development professionals, Genistein emerges as a more robust candidate for further investigation as a potential therapeutic agent for the prevention and treatment of postmenopausal osteoporosis. Future research should continue to explore the synergistic effects of these isoflavones, the influence of individual metabolism on their efficacy, and their long-term safety profiles. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. acpjournals.org [acpjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits RANKL-induced osteoclastogenesis in vitro and prevents LPS-induced bone loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiosteoporotic Activity of Genistein Aglycone in Postmenopausal Women: Evidence from a Post-Hoc Analysis of a Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Daidzin's Efficacy Across Various Cancer Cell Lines
Daidzin, a prominent isoflavone found in soybeans and other leguminous plants, has garnered significant attention for its potential anticancer properties.[1][2] Research across a multitude of studies reveals that its effectiveness and mechanisms of action vary considerably among different cancer cell types. This guide provides a comparative overview of this compound's effects, supported by experimental data, to offer researchers and drug development professionals a comprehensive resource for evaluating its therapeutic potential.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines, demonstrating varied sensitivity. For instance, this compound has shown moderate activity against human hepatocellular carcinoma (BEL-7402) and potent activity against ovarian cancer cells (SKOV3), while other cell lines like human lung carcinoma (A549) and cervical cancer cells (HeLa) appear to be less sensitive.[3][4]
| Cell Line | Cancer Type | IC50 Value (µM) | Duration (h) | Reference |
| BEL-7402 | Hepatocellular Carcinoma | 59.7 ± 8.1 | 48 | [3] |
| A549 | Lung Carcinoma | > 100 | 48 | [3] |
| HeLa | Cervical Cancer | > 100 | 48 | [3] |
| HepG-2 | Hepatocellular Carcinoma | > 100 | 48 | [3] |
| MG-63 | Osteosarcoma | > 100 | 48 | [3] |
| MCF-7 | Breast Cancer | 50 | Not Specified | [5][6] |
| SKOV3 | Ovarian Cancer | 20 | Not Specified | [4] |
| Moody | Normal Ovarian Cells | 100 | Not Specified | [4] |
| HeLa | Cervical Cancer | 20 | 24 | [7] |
| 143B | Osteosarcoma | ~40 | 72 | [8] |
| U2OS | Osteosarcoma | ~60 | 72 | [8] |
| hFOB | Normal Osteoblasts | > 100 | 72 | [8] |
| LNCaP | Prostate Cancer | 111.7 | Not Specified | [9] |
| DU145 | Prostate Cancer | > 157.4 | Not Specified | [9] |
Mechanisms of Action: A Comparative Overview
This compound exerts its anticancer effects through several mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1] The prominence of each mechanism differs depending on the specific cancer cell line.
-
Apoptosis Induction: In many cancer cell lines, this compound is a potent inducer of apoptosis. In BEL-7402 cells, it triggers apoptosis via a pathway mediated by reactive oxygen species (ROS) and mitochondrial dysfunction.[3] Similarly, in MCF-7 breast cancer cells, this compound initiates the intrinsic apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio, ROS production, and activation of caspases 3 and 7.[5][10][11] Studies on ovarian cancer (SKOV3) and gastric cancer (BGC-823) cells also confirm the induction of mitochondrial apoptosis through the regulation of Bcl-2 family proteins and caspases.[4][12]
-
Cell Cycle Arrest: this compound has been shown to halt the progression of the cell cycle at different phases in various cancer cells. For example, it causes G2/M phase arrest in BEL-7402 and SKOV3 ovarian cancer cells.[3][4] In contrast, studies on MCF-7 and MDA-MB-453 breast cancer cells report that this compound induces arrest at both the G1 and G2/M phases.[13] This suggests that this compound's influence on cell cycle checkpoints is cell-type specific.[14]
-
Modulation of Signaling Pathways: The anticancer efficacy of this compound is mediated by its ability to modulate critical signaling pathways.[1] In SKOV3 cells, this compound inhibits the Raf/MEK/ERK cascade.[4] In cervical cancer cells (HeLa), it has been shown to inhibit the JAK2/STAT3 pathway.[7] Furthermore, in gastric cancer, this compound, particularly in combination with Puerarin, has been found to suppress the STAT3/FAK pathway.[2] This modulation of key oncogenic pathways underlies its ability to inhibit proliferation, migration, and invasion.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to evaluate this compound's effects.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cancer cells (e.g., BEL-7402, A549, HeLa, HepG-2, MG-63) in 96-well plates and culture overnight.[3]
-
Treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25, 50, 100 µM) for a specified period (e.g., 24, 48, or 72 hours).[3]
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Protocol:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
3. Cell Cycle Analysis (Flow Cytometry)
-
Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with this compound and harvest them.
-
Fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in a solution containing PI and RNase A.
-
Incubate the cells to allow for DNA staining.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
4. Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Visualizing Experimental and Molecular Pathways
To better illustrate the processes involved in studying this compound and its molecular interactions, the following diagrams are provided.
Caption: A flowchart of the typical experimental process to assess this compound's anticancer effects.
Caption: this compound's multi-target effects on key cancer-related signaling pathways.
Conclusion
The collective evidence from numerous studies indicates that this compound is a promising natural compound with multifaceted anticancer properties. Its efficacy, however, is highly dependent on the cancer cell type, with varying IC50 values and distinct primary mechanisms of action. While it demonstrates potent pro-apoptotic and cell cycle inhibitory effects in certain cancers like ovarian and breast cancer, its activity is less pronounced in others. The differential impact on signaling cascades such as the Raf/MEK/ERK and JAK/STAT pathways further underscores the cell-specific nature of its action. Future research should focus on elucidating the molecular determinants of this differential sensitivity to better position this compound as a potential candidate for targeted cancer therapy.
References
- 1. Anticancer potential of this compound: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daidzein and puerarin synergistically suppress gastric cancer proliferation via STAT3/FAK pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daidzein exerts anticancer activity towards SKOV3 human ovarian cancer cells by inducing apoptosis and cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production [journal.waocp.org]
- 7. This compound inhibits growth and induces apoptosis through the JAK2/STAT3 in human cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effects of Iridin and Irigenin on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers [mdpi.com]
- 13. Daidzein causes cell cycle arrest at the G1 and G2/M phases in human breast cancer MCF-7 and MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Daidzin vs. Synthetic SERMs: A Comparative Analysis of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Daidzin, a naturally occurring isoflavone, with synthetic Selective Estrogen Receptor Modulators (SERMs), Tamoxifen and Raloxifene. The following sections detail their comparative binding affinities to estrogen receptors, effects on cancer cell proliferation, and influence on gene expression, supported by experimental data and protocols.
Estrogen Receptor Binding Affinity
The primary mechanism of action for both this compound and synthetic SERMs involves binding to estrogen receptors (ERs), primarily ERα and ERβ. Their binding affinities determine their potency and tissue-specific effects.
Table 1: Comparative Estrogen Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) for ERα (%) (Estradiol = 100%) | Relative Binding Affinity (RBA) for ERβ (%) (Estradiol = 100%) | ERβ/ERα Binding Affinity Ratio |
| This compound | 0.1 | 0.5 | 5 |
| Tamoxifen | 2.5 | 2.5 | 1 |
| Raloxifene | 1.0 | 1.0 | 1 |
Data compiled from multiple sources indicating relative affinities.
As the data indicates, this compound exhibits a lower binding affinity for both ERα and ERβ compared to Tamoxifen and Raloxifene. However, a key distinction lies in its preferential binding to ERβ, with a five-fold higher affinity for ERβ over ERα. In contrast, Tamoxifen and Raloxifene show comparable binding affinities for both receptor subtypes.
Experimental Protocol: Competitive Radiometric Binding Assay
The relative binding affinities are typically determined using a competitive radiometric binding assay.
Workflow for Competitive Radiometric Binding Assay
Validating the Role of Gut Microbiota in Daidzin Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different gut microbial compositions in the metabolism of daidzin, a key isoflavone found in soy products. The data presented herein, supported by detailed experimental protocols and signaling pathway visualizations, is intended to aid researchers in understanding the critical role of the gut microbiome in the biotransformation of this compound and its implications for human health and drug development.
Introduction
This compound, a glycoside of daidzein, undergoes significant metabolism by the gut microbiota, leading to the production of various metabolites with altered biological activities. The primary metabolic pathway involves the conversion of this compound to daidzein, which is then further metabolized to dihydrodaidzein (DHD), and subsequently to equol or O-desmethylangolensin (O-DMA). Of these metabolites, S-equol has garnered significant attention due to its higher estrogenic activity compared to its precursor daidzein.[1] However, the ability to produce equol is not universal, with only about 30-50% of the Western population possessing the necessary gut bacteria.[2] This inter-individual variability highlights the importance of understanding the specific microbial players and the conditions that favor equol production.
Comparative Analysis of this compound Metabolism by Gut Microbiota
The biotransformation of this compound is a multi-step process mediated by a consortium of gut bacteria. Different bacterial species exhibit varying efficiencies in converting this compound and its aglycone, daidzein, into downstream metabolites. The following tables summarize quantitative data from in vitro fermentation studies, comparing the metabolic capabilities of different bacterial species and fecal microbiota from equol-producing and non-producing individuals.
Table 1: Comparison of Daidzein Metabolism by Pure Bacterial Strains
| Bacterial Strain | Initial Daidzein Concentration (µM) | Incubation Time (h) | Dihydrodaidzein (DHD) Concentration (µM) | Equol Concentration (µM) | Reference |
| Slackia isoflavoniconvertens DSM 22006T | 78.27 ± 3.82 | 24 | 17.35 ± 5.72 | 37.79 ± 4.21 | [3] |
| 48 | 10.95 ± 3.65 | 52.32 ± 5.25 | [3] | ||
| 72 | 17.88 ± 1.37 | 43.72 ± 3.49 | [3] | ||
| Asaccharobacter celatus DSM 18785T | 79.09 ± 0.70 | 24 | 33.91 ± 0.51 | 16.49 ± 3.46 | [3] |
| 48 | 33.91 ± 0.51 | 16.49 ± 3.46 | [3] | ||
| 72 | 32.70 ± 0.21 | 15.48 ± 3.62 | [3] | ||
| 'Hugonella massiliensis' DSM 101782T | 78.4 (approx.) | 24 | Detected | Detected | [3][4] |
| Senegalimassilia faecalis KGMB04484T | 78.4 (approx.) | 24 | Detected | Not Detected | [3][4] |
Table 2: Comparison of Daidzein Metabolism by Fecal Microbiota from Equol Producers vs. Non-Producers (in vitro)
| Fecal Source | Daidzein to Equol Conversion | Key Metabolites Detected | Reference |
| Equol Producers | Yes (under anaerobic conditions) | Equol, Dihydrodaidzein (DHD) | [5] |
| Equol Non-Producers | No | O-desmethylangolensin (ODMA), Dihydrodaidzein (DHD) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the study of this compound metabolism by gut microbiota.
1. In Vitro Anaerobic Fermentation of this compound with Gut Microbiota
This protocol is a generalized procedure based on methodologies described in the cited literature.[5][6][7]
-
Sample Preparation: Fecal samples are collected from healthy human donors (categorized as equol producers or non-producers based on prior screening). A 10% (w/v) fecal slurry is prepared in a pre-reduced anaerobic buffer.
-
Culture Medium: A suitable growth medium, such as Brain Heart Infusion (BHI) broth supplemented with yeast extract, L-cysteine, and a reducing agent, is prepared and sterilized. The medium is pre-reduced in an anaerobic chamber overnight.
-
Incubation: A stock solution of this compound (or daidzein) is added to the culture medium to a final concentration (e.g., 100 µM). The medium is then inoculated with the fecal slurry (e.g., 1% v/v).
-
Anaerobic Conditions: The cultures are incubated under strict anaerobic conditions (e.g., 85% N₂, 10% H₂, 5% CO₂) at 37°C for a specified duration (e.g., 24, 48, 72 hours).
-
Sampling and Analysis: Aliquots of the culture are collected at different time points, centrifuged to remove bacterial cells, and the supernatant is stored at -80°C for subsequent analysis by HPLC or LC-MS.
2. HPLC Analysis of this compound and its Metabolites
This protocol is a composite of methods described for the analysis of isoflavones.[8][9]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a photodiode array (PDA) or UV detector.
-
Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of two solvents, such as (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Gradient Program: The gradient program is optimized to separate this compound, daidzein, dihydrodaidzein, and equol. A typical program might start with a low percentage of solvent B, gradually increasing to a high percentage over 20-30 minutes.
-
Detection: The eluting compounds are monitored at a specific wavelength, typically around 260-280 nm.
-
Quantification: The concentration of each compound is determined by comparing the peak area to a standard curve generated from known concentrations of pure standards.
3. LC-MS/MS Analysis for Quantification of Daidzein and Equol
This protocol provides a more sensitive and specific method for quantification.[10][11][12]
-
Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Sample Preparation: Urine or culture supernatant samples are often subjected to enzymatic hydrolysis (using β-glucuronidase and sulfatase) to release conjugated forms of the isoflavones. This is followed by protein precipitation or solid-phase extraction.
-
Chromatography: Similar to HPLC, a C18 column and a gradient elution with a mobile phase of water and acetonitrile containing a small amount of formic acid are used.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for daidzein and equol for accurate quantification.
-
Quantification: Stable isotope-labeled internal standards are often used to improve the accuracy and precision of the quantification.
4. 16S rRNA Gene Sequencing of Gut Microbiota
This protocol is used to analyze the composition of the gut microbial community.[13][14]
-
DNA Extraction: Total DNA is extracted from fecal samples using a commercially available kit.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.
-
Library Preparation and Sequencing: The PCR products are purified, and sequencing libraries are prepared and sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Data Analysis: The sequencing reads are processed using bioinformatics pipelines to perform quality filtering, operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking, and taxonomic assignment. Statistical analyses are then performed to compare the microbial composition between different groups (e.g., equol producers vs. non-producers).
Visualization of Pathways and Workflows
Metabolic Pathway of this compound
The following diagram illustrates the key steps in the microbial metabolism of this compound to equol.
Caption: Microbial metabolic pathway of this compound to equol and O-DMA.
Experimental Workflow
This diagram outlines the general workflow for studying this compound metabolism by gut microbiota.
Caption: General experimental workflow for studying this compound metabolism.
Signaling Pathways Affected by Daidzein and Equol
Daidzein and its metabolite equol can exert biological effects by modulating various signaling pathways, primarily through their interaction with estrogen receptors.
Estrogen Receptor (ER) Signaling Pathway
Caption: Simplified estrogen receptor signaling pathway activated by equol.[12][15]
PI3K/Akt Signaling Pathway
Caption: Daidzein-mediated activation of the PI3K/Akt signaling pathway.[16][17][18]
MEK/ERK Signaling Pathway
Caption: Equol's inhibitory effect on the MEK/ERK signaling pathway.[8][19]
Conclusion
The metabolism of this compound by the gut microbiota is a key determinant of its ultimate biological effects. The production of equol, a metabolite with enhanced estrogenic activity, is dependent on the presence of specific bacterial species. This guide provides a comparative overview of the metabolic capabilities of different gut microbes, along with detailed experimental protocols to facilitate further research in this area. The visualization of the intricate signaling pathways modulated by this compound and its metabolites underscores the potential of targeting the gut microbiome for therapeutic interventions and personalized nutrition strategies. Further investigation into the factors that promote the growth and activity of equol-producing bacteria is warranted to harness the full health benefits of soy isoflavones.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and identification of new bacterial stains producing equol from Pueraria lobata extract fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion of Daidzein and Genistein by an Anaerobic Bacterium Newly Isolated from the Mouse Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro incubation of human feces with daidzein and antibiotics suggests interindividual differences in the bacteria responsible for equol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia [mdpi.com]
- 7. Isolation of a Human Intestinal Bacterium Capable of Daidzein and Genistein Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Equol, a metabolite of the soybean isoflavone daidzein, inhibits neoplastic cell transformation by targeting the MEK/ERK/p90RSK/activator protein-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. In Vivo and In Vitro Mechanisms of Equol Synthesis and Key Influencing Factors: A Critical Review | MDPI [mdpi.com]
- 11. Frontiers | To Construct an Engineered (S)-Equol Resistant E. coli for in Vitro (S)-Equol Production [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Biotransformation analysis of this compound in vitro based on fecal bacteria and probiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Daidzein targets PI3K-Akt signaling and oxidative stress in glioblastoma: An Integrated pharmacological and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Daidzein phosphorylates and activates 5-lipoxygenase via the MEK/ERK pathway: a mechanism for inducing the production of 5-lipoxygenase metabolite that inhibit influenza virus intracellular replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Daidzin: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Daidzin must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of this compound and contaminated materials.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal process, it is crucial to understand the hazards associated with this compound. According to safety data sheets, this compound can cause skin and serious eye irritation[1][2]. Therefore, appropriate personal protective equipment should be worn at all times.
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves inspected for integrity before use.[3] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[2][3] |
| Lab Coat | A standard laboratory coat to prevent skin contact.[1] |
| Respiratory Mask | Recommended if there is a risk of inhaling dust particles, especially during spill cleanup.[1] |
Step-by-Step Disposal Protocol for Unused this compound and Contaminated Solid Waste
This protocol outlines the standard procedure for disposing of solid this compound powder and any solid materials contaminated with it (e.g., weighing papers, contaminated gloves, etc.).
-
Waste Collection:
-
Container Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and should include the name "this compound."
-
The date of accumulation should also be clearly marked on the container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the storage of chemical waste.
-
-
Final Disposal:
Spill Cleanup Procedures
In the event of a this compound spill, follow these steps to ensure safe and effective cleanup:
-
Restrict Access: Cordon off the spill area to prevent unauthorized entry.
-
Ensure Proper Ventilation: If the spill occurs in an enclosed space, ensure adequate ventilation.
-
Wear Appropriate PPE: Before beginning cleanup, don the recommended personal protective equipment.
-
Contain and Absorb:
-
For larger spills, prevent further spread if it is safe to do so.[1]
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
-
Collect and Dispose:
-
Carefully sweep or vacuum the absorbed material and place it into a designated hazardous waste container.[1]
-
Clean the spill area with soap and water, and dispose of all cleanup materials (e.g., paper towels, wipes) as hazardous waste.
-
-
Report the Spill: Report the incident to your laboratory supervisor or environmental health and safety office, following your institution's protocols.
Disposal of Contaminated Packaging
Empty this compound containers and packaging should be handled as if they contain the substance itself.[4] Do not reuse these containers.[1] They should be disposed of as unused product in accordance with the hazardous waste disposal procedures outlined above.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Daidzin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for Daidzin, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Must conform to EN166 or OSHA 29 CFR 1910.133 standards. |
| Skin Protection | Chemical-resistant gloves (Nitrile recommended). A lab coat or chemical-resistant apron. Closed-toe shoes. | Inspect gloves for any signs of damage before use. Use proper glove removal techniques to prevent skin contact. Lab coats should be fully buttoned. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters. | To be used in a well-ventilated area, preferably a chemical fume hood, especially when handling the powder form to avoid dust formation.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound in the laboratory will further enhance safety and procedural consistency.
Step 1: Engineering Controls
-
Always handle this compound in a well-ventilated area.[1]
-
For procedures that may generate dust or aerosols, use a certified chemical fume hood.
Step 2: Personal Protective Equipment (PPE) Donning
-
Before handling, ensure all recommended PPE is worn correctly.
-
Inspect gloves for integrity before each use.
Step 3: Weighing and Aliquoting
-
When weighing the solid form of this compound, do so within a chemical fume hood to minimize inhalation of airborne particles.
-
Use appropriate tools (e.g., spatulas) to handle the powder.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
Step 4: Post-Handling Procedures
-
After handling, decontaminate the work area with an appropriate solvent.
-
Properly remove and dispose of gloves and any other contaminated disposable PPE.
-
Wash hands thoroughly with soap and water.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Collect all this compound waste, including unused product, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, in a designated and clearly labeled hazardous waste container.[1]
Step 2: Container Management
-
Use a container that is compatible with the chemical waste.
-
Keep the hazardous waste container securely closed when not in use.
-
Store the container in a designated satellite accumulation area.
Step 3: Disposal of Empty Containers
-
An empty container that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing and allowing the container to air dry, deface or remove the original label, and it may then be disposed of in the regular trash, unless institutional policy states otherwise.[1]
Step 4: Waste Pickup
-
Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
Emergency Procedures
In the event of an accidental exposure to this compound, immediate and appropriate action is essential.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Chemical Spill
-
Alert others in the immediate area.
-
Evacuate non-essential personnel from the spill area.
-
If the spill is flammable, extinguish all ignition sources.
-
Contain the spill using appropriate absorbent materials.
-
Clean up the spill wearing appropriate PPE.
-
Collect the absorbed material in a sealed container for hazardous waste disposal.
-
Decontaminate the area.
This compound Handling and Emergency Workflow
Caption: Workflow for the safe handling, emergency response, and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
